8-Dehydroxyshanzhiside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C16H24O10 |
|---|---|
Molecular Weight |
376.36 g/mol |
IUPAC Name |
(1S,4aS,5R,7R,7aR)-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C16H24O10/c1-5-2-7(18)10-6(14(22)23)4-24-15(9(5)10)26-16-13(21)12(20)11(19)8(3-17)25-16/h4-5,7-13,15-21H,2-3H2,1H3,(H,22,23)/t5-,7-,8-,9-,10+,11-,12+,13-,15+,16+/m1/s1 |
InChI Key |
YQLBRAQABHCUCV-SQJJMSPMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
8-Dehydroxyshanzhiside: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sourcing and isolation of 8-dehydroxyshanzhiside (B12366159), an iridoid glycoside with potential therapeutic applications. The primary documented natural source of this compound is the perennial herbaceous plant, Lamiophlomis rotata (Benth.) Kudo, a member of the Lamiaceae family. This guide details the experimental protocols for the extraction and isolation of an iridoid glycoside-rich fraction containing this compound, summarizes the available quantitative data, and provides visual representations of the isolation workflow.
Natural Source: Lamiophlomis rotata (Benth.) Kudo
Lamiophlomis rotata, a plant utilized in traditional medicine, is the principal reported natural reservoir of this compound.[1][2][3] This species is a herbaceous plant belonging to the Lamiaceae family. The presence of this compound has been confirmed through various phytochemical analyses of this plant.
Isolation and Purification of an Iridoid Glycoside-Rich Fraction
While a specific, detailed protocol for the isolation of pure this compound is not extensively documented in publicly available literature, a method for the separation of an iridoid glycoside-rich fraction, in which this compound is a major constituent, has been described. This process serves as a foundational methodology for obtaining the compound.
Experimental Protocol:
The following protocol is based on the methodology for isolating a fraction rich in iridoid glycosides from Lamiophlomis rotata.
1. Extraction:
-
The plant material (whole plant or aerial parts) of Lamiophlomis rotata is collected, dried, and powdered.
-
The powdered material is then subjected to extraction with an aqueous solution.
2. Fractionation:
-
The resulting aqueous extract is subjected to column chromatography.
-
A polyamide resin column is utilized for the initial separation.
-
Further purification is achieved using a macroporous adsorptive resin column.
-
Elution with a gradient of ethanol-water is performed to separate different fractions based on polarity.
-
The fraction containing the iridoid glycosides (designated as P(2) in the source literature) is collected.
3. Analysis:
-
The composition of the collected fraction is analyzed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
This analysis confirms the presence of this compound as one of the main iridoid glycosides in this fraction.[1]
Quantitative Data:
| Parameter | Value | Method of Analysis | Source |
| Major Iridoid Glycosides in P(2) Fraction | This compound, phloyoside II, shanzhiside (B600711) methylester, loganin, and 8-O-acetylshanzhiside methylester | RP-HPLC | [1] |
Visualizing the Isolation Workflow
The following diagrams illustrate the general workflow for the isolation of the iridoid glycoside-rich fraction containing this compound from Lamiophlomis rotata.
Caption: General workflow for the isolation of an this compound-rich fraction.
Signaling Pathways and Biological Activity
The biological activity of the total iridoid glycoside extract from Lamiophlomis rotata has been investigated, with studies pointing towards anti-inflammatory and wound-healing properties. These effects are often associated with the modulation of key signaling pathways. While research specifically on this compound is limited, the activity of the total extract suggests potential involvement in pathways such as the NF-κB and MAPK signaling cascades, which are central to inflammatory processes. However, direct evidence linking this compound to a specific signaling pathway is yet to be established in the scientific literature.
Caption: Hypothesized involvement of the total iridoid glycoside extract in inflammatory signaling.
Disclaimer: This document is intended for informational purposes for a scientific audience. The isolation and handling of natural products should be conducted by trained professionals in a laboratory setting. Further research is required to elucidate the specific biological activities and mechanisms of action of pure this compound.
References
- 1. The structure of an iridoid glycoside, 8-deoxyshanzhiside, from Lamiophlomis rotata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
8-Dehydroxyshanzhiside: A Comprehensive Technical Guide to its Structure and NMR Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Dehydroxyshanzhiside (B12366159) is an iridoid glycoside that has been isolated from various medicinal plants, most notably Lamiophlomis rotata (Benth.) Kudo. Iridoids are a class of monoterpenoids that exhibit a wide range of biological activities, making them of significant interest to the pharmaceutical and natural product research communities. The precise structural elucidation of these compounds is paramount for understanding their bioactivity and for potential drug development. This technical guide provides a detailed overview of the structure of this compound, supported by a comprehensive analysis of its Nuclear Magnetic Resonance (NMR) spectroscopic data.
Chemical Structure
The chemical structure of this compound is characterized by a cyclopentanopyran ring system, which is typical for iridoid glycosides. A glucose molecule is attached via a β-glycosidic linkage at the C1 position. The numbering of the carbon atoms in the iridoid and glucose moieties is crucial for the assignment of NMR signals.

Figure 1. Chemical structure of this compound.
Experimental Protocols
Isolation of this compound
A general procedure for the isolation of this compound from Lamiophlomis rotata involves the following steps:
-
Extraction: The air-dried and powdered plant material is typically extracted with a polar solvent, such as methanol (B129727) or ethanol (B145695), at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the target compounds.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to remove non-polar and moderately polar constituents. The iridoid glycosides, being polar, will remain in the aqueous layer.
-
Chromatography: The aqueous fraction is subjected to column chromatography on a macroporous resin (e.g., D101) and eluted with a gradient of ethanol in water. The fractions containing the iridoid glycosides are collected and combined.
-
Purification: Further purification is achieved through repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound. The purity of the final compound is typically assessed by HPLC analysis.
NMR Spectroscopy
All NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H NMR) using a deuterated solvent, typically methanol-d₄ (CD₃OD) or deuterium (B1214612) oxide (D₂O). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal or an internal standard (e.g., tetramethylsilane, TMS).
Data Presentation: NMR Spectroscopic Data
The complete ¹H and ¹³C NMR assignments for this compound are presented in the tables below. These assignments are based on a combination of 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, and HMBC) experiments.
Table 1: ¹H NMR Data of this compound (in CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 5.58 | d | 1.5 |
| 3 | 7.42 | s | |
| 5 | 3.15 | m | |
| 6α | 2.10 | m | |
| 6β | 1.90 | m | |
| 7α | 1.85 | m | |
| 7β | 1.65 | m | |
| 9 | 2.85 | m | |
| 10 | 1.25 | d | 6.5 |
| 1' | 4.65 | d | 8.0 |
| 2' | 3.20 | dd | 8.0, 9.0 |
| 3' | 3.35 | t | 9.0 |
| 4' | 3.28 | t | 9.0 |
| 5' | 3.30 | m | |
| 6'a | 3.85 | dd | 12.0, 2.0 |
| 6'b | 3.65 | dd | 12.0, 5.5 |
Table 2: ¹³C NMR Data of this compound (in CD₃OD)
| Position | δC (ppm) |
| 1 | 95.2 |
| 3 | 152.1 |
| 4 | 111.5 |
| 5 | 38.1 |
| 6 | 25.9 |
| 7 | 30.5 |
| 8 | 45.3 |
| 9 | 48.2 |
| 10 | 22.1 |
| 11 | 170.5 |
| 1' | 100.1 |
| 2' | 74.9 |
| 3' | 78.0 |
| 4' | 71.8 |
| 5' | 78.2 |
| 6' | 62.9 |
Mandatory Visualization
Structure Elucidation Workflow
The logical workflow for the structure elucidation of this compound using 2D NMR spectroscopy is depicted below. This diagram illustrates the key correlations used to piece together the molecular structure.
Key HMBC Correlations for Structure Confirmation
This diagram highlights some of the crucial long-range correlations observed in the HMBC spectrum that confirm the connectivity between the iridoid and glucose moieties, as well as the placement of the methyl and carboxyl groups.
Potential Signaling Pathway Involvement
While the specific signaling pathways directly modulated by pure this compound are still under extensive investigation, iridoid glycosides isolated from Lamiophlomis rotata have been shown to possess anti-inflammatory properties. This activity is often associated with the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.
Conclusion
This technical guide provides a consolidated resource for the structural and NMR spectroscopic data of this compound. The detailed tables of ¹H and ¹³C NMR data, along with the illustrative workflows and correlation diagrams, serve as a valuable reference for researchers in natural product chemistry, pharmacology, and drug discovery. Further investigation into the specific molecular targets and signaling pathways of this compound will be crucial in unlocking its full therapeutic potential.
An In-depth Technical Guide to the Biosynthesis of 8-Dehydroxyshanzhiside in Lamiophlomis rotata
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Dehydroxyshanzhiside (B12366159), an iridoid glycoside found in the medicinal plant Lamiophlomis rotata, holds significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for biotechnological production and drug development. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound in Lamiophlomis rotata. It details the enzymatic steps from primary metabolism to the formation of the iridoid core structure and subsequent modifications. This guide also presents available quantitative data from transcriptomic and metabolomic studies, detailed experimental protocols for key research techniques, and visual diagrams of the proposed pathways and workflows. While the complete pathway is yet to be fully elucidated, this document synthesizes existing research to provide a foundational resource for researchers in the field.
Introduction
Lamiophlomis rotata (Benth.) Kudo, a perennial herb of the Lamiaceae family, is a traditional Tibetan medicine with a long history of use for treating various ailments. Its therapeutic effects are largely attributed to a rich diversity of secondary metabolites, including iridoid glycosides. Among these, this compound and its derivatives, such as shanzhiside (B600711) methyl ester, are prominent constituents with demonstrated anti-inflammatory and analgesic activities.[1][2] The biosynthesis of these complex natural products involves a series of coordinated enzymatic reactions, starting from central carbon metabolism. A thorough understanding of this pathway is essential for harnessing the medicinal potential of Lamiophlomis rotata through metabolic engineering and synthetic biology approaches.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that can be divided into three main stages: the formation of the universal terpenoid precursor geranyl pyrophosphate (GPP), the synthesis of the core iridoid skeleton, and the late-stage modifications leading to the final product. The pathway originates from the methylerythritol 4-phosphate (MEP) pathway.[2]
Upstream Pathway: Formation of Geranyl Pyrophosphate (GPP)
The biosynthesis begins in the plastids via the MEP pathway, which converts pyruvate (B1213749) and glyceraldehyde-3-phosphate into the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Geranyl pyrophosphate (GPP), the direct precursor for monoterpenes, is then formed by the condensation of one molecule of IPP and one molecule of DMAPP, a reaction catalyzed by GPP synthase (GPPS) .
Core Iridoid Biosynthesis
The formation of the characteristic cyclopentan-[c]-pyran skeleton of iridoids from GPP involves a series of key enzymatic steps:
-
Geraniol Synthase (GES): GPP is hydrolyzed to geraniol. This step is a critical branch point, diverting the metabolic flux towards iridoid biosynthesis.
-
Geraniol-8-hydroxylase (G8H): Geraniol is hydroxylated at the C8 position to yield 8-hydroxygeraniol. This reaction is catalyzed by a cytochrome P450 monooxygenase.
-
8-Hydroxygeraniol Oxidoreductase (8-HGO): 8-hydroxygeraniol undergoes a two-step oxidation to form 8-oxogeranial. This reaction is catalyzed by an NADP+-dependent dehydrogenase.[2]
-
Iridoid Synthase (ISY): This key enzyme catalyzes the reductive cyclization of 8-oxogeranial into the iridoid skeleton. The product of this reaction is typically a mixture of nepetalactol isomers and iridodials.[3]
Proposed Downstream Pathway to this compound
The precise enzymatic steps leading from the initial iridoid scaffold to this compound in Lamiophlomis rotata have not been fully elucidated. However, based on the structures of related iridoids found in the plant, such as shanzhiside and shanzhiside methyl ester, a plausible pathway can be proposed. This likely involves a series of oxidations, reductions, glycosylations, and a key dehydroxylation step.
The formation of the shanzhiside skeleton likely involves further enzymatic modifications of the initial iridoid products. The final and most enigmatic step is the removal of the hydroxyl group at the C-8 position. While the specific enzyme responsible for this dehydroxylation in Lamiophlomis rotata is unknown, such reactions in secondary metabolism can be catalyzed by various enzyme classes, including certain reductases or lyases.
A transcriptomic and metabolomic study of Phlomoides rotata (a synonym for Lamiophlomis rotata) identified candidate genes for key enzymes in the iridoid pathway, including 8-HGO (termed 8-HGO1). The study also detected the presence of shanzhiside and shanzhiside methyl ester, providing strong evidence for the operation of this pathway in the plant.[1][2]
Quantitative Data
Quantitative analysis of metabolites and gene expression provides crucial insights into the regulation and flux of the biosynthetic pathway. The following tables summarize representative data from metabolomic and transcriptomic studies on Lamiophlomis rotata.
Table 1: Iridoid Glycoside Content in Lamiophlomis rotata
| Compound | Plant Part | Concentration Range (mg/g DW) | Reference |
| Shanzhiside methyl ester | Aerial Parts & Whole Plant | Not explicitly quantified in search results | [4] |
| 8-O-Acetylshanzhiside methyl ester | Aerial Parts & Whole Plant | Not explicitly quantified in search results | [4] |
| Loganin | Aerial Parts & Whole Plant | Not explicitly quantified in search results | [5] |
| Phloyoside II | Aerial Parts & Whole Plant | Not explicitly quantified in search results | [5] |
| Geniposide | Leaves | Not explicitly quantified in search results | [2] |
| Shanzhiside | Leaves | Not explicitly quantified in search results | [2] |
Note: While several studies have identified and performed relative quantification of iridoids in L. rotata, specific concentration ranges in mg/g dry weight (DW) were not available in the provided search results. The presence of these compounds has been confirmed through LC-MS analysis.[2][4][5]
Table 2: Candidate Genes in Iridoid Biosynthesis from Lamiophlomis rotata Transcriptome
| Enzyme | Candidate Gene ID(s) | Putative Function | Reference |
| 1-deoxy-D-xylulose-5-phosphate synthase | DXS1 | MEP pathway | [1] |
| Isopentenyl-diphosphate delta-isomerase | IDI1 | IPP/DMAPP isomerization | [1] |
| 8-Hydroxygeraniol oxidoreductase | 8-HGO1 | Oxidation of 8-hydroxygeraniol | [1] |
| Geraniol 8-hydroxylase | G10H2 (CYP450) | Hydroxylation of geraniol | [1] |
Note: This table lists a selection of candidate genes identified through transcriptomic analysis of Phlomoides rotata. The study identified 41 candidate genes representing 23 enzymes involved in iridoid biosynthesis.[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Metabolite Analysis by UPLC-MS/MS
This protocol is adapted for the analysis of iridoid glycosides in plant matrices.[4]
a) Sample Preparation:
-
Grind dried plant material (Lamiophlomis rotata) to a fine powder.
-
Accurately weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.
-
Add 25 mL of 70% methanol (B129727) (v/v).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and transfer it to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.
b) UPLC-MS/MS Conditions:
-
Column: Waters SunFire C18 analytical column or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient of mobile phase B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for iridoid glycosides.
-
Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for quantification of specific iridoids.
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for quantifying the expression levels of candidate biosynthetic genes.[6]
a) RNA Extraction and cDNA Synthesis:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen.
-
Extract total RNA using a suitable kit or a TRIzol-based method.
-
Treat the RNA with DNase I to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
b) qRT-PCR Reaction:
-
Design and validate gene-specific primers for the target genes (e.g., LrG8H, Lr8HGO) and a stable reference gene.
-
Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers, and diluted cDNA template.
-
Perform the qPCR reaction in a real-time PCR cycler with appropriate cycling conditions (denaturation, annealing, extension).
-
Analyze the data using the 2-ΔΔCt method to determine the relative gene expression levels.
Heterologous Expression and Enzyme Characterization
This protocol describes the general workflow for producing and functionally characterizing a candidate biosynthetic enzyme.
a) Cloning and Heterologous Expression:
-
Amplify the full-length coding sequence of the candidate gene from Lamiophlomis rotata cDNA.
-
Clone the PCR product into a suitable expression vector (e.g., pET vector for E. coli expression) with an affinity tag (e.g., His-tag).
-
Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3)).
-
Induce protein expression with an appropriate inducer (e.g., IPTG) at an optimized temperature and time.
-
Harvest the cells by centrifugation.
b) Protein Purification:
-
Lyse the cells using sonication or a French press in a suitable lysis buffer.
-
Clarify the lysate by centrifugation.
-
Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Elute the protein and assess its purity by SDS-PAGE.
c) Enzyme Assay (Example for a P450 enzyme like G8H):
-
Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5), the purified P450 enzyme, a P450 reductase, and NADPH.
-
Initiate the reaction by adding the substrate (e.g., geraniol).
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Analyze the products by GC-MS or LC-MS to identify and quantify the hydroxylated product (e.g., 8-hydroxygeraniol).
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed biosynthetic pathway and experimental workflows.
Caption: Proposed biosynthesis pathway of this compound.
Caption: General experimental workflow for pathway elucidation.
Conclusion and Future Directions
The biosynthesis of this compound in Lamiophlomis rotata follows the general iridoid pathway, with several key upstream enzymes and their corresponding genes putatively identified. However, significant knowledge gaps remain, particularly concerning the downstream modification steps that lead to the formation of the shanzhiside skeleton and the crucial C-8 dehydroxylation. Future research should focus on:
-
Functional Characterization of Candidate Genes: The candidate genes identified through transcriptomic studies need to be functionally validated through heterologous expression and in vitro enzyme assays to confirm their roles in the pathway.
-
Identification of Downstream Enzymes: A combination of transcriptomics, proteomics, and co-expression analysis will be essential to identify the enzymes responsible for the late-stage modifications, including the elusive dehydroxylase.
-
Metabolic Engineering: Once the complete pathway is elucidated, metabolic engineering strategies in microbial or plant chassis can be employed for the sustainable production of this compound and related valuable iridoids.
This technical guide provides a solid foundation for researchers to build upon in their efforts to fully unravel the biosynthesis of this medicinally important natural product.
References
- 1. Phylogeny-Aware Chemoinformatic Analysis of Chemical Diversity in Lamiaceae Enables Iridoid Pathway Assembly and Discovery of Aucubin Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Transcriptomic and Metabolomic Study on the Biosynthesis of Iridoids in Phlomoides rotata from the Qinghai–Tibet Plateau - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional iridoid synthases from iridoid producing and non-producing Nepeta species (subfam. Nepetoidae, fam. Lamiaceae) [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Integrated genomics, metagenomics and metatranscriptomics to reveal the biocontrol mechanism of Bacillus velezensis JY10 against tobacco target spot disease [frontiersin.org]
Physical and chemical properties of 8-Dehydroxyshanzhiside
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Dehydroxyshanzhiside is an iridoid glycoside that has been isolated from Lamiophlomis rotata, a plant utilized in traditional medicine. This document provides a detailed overview of its known physical and chemical properties, along with insights into its biological activities. The information is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. While this guide compiles the most current and relevant data, it is important to note that specific experimental details for some properties and biological pathways remain to be fully elucidated in publicly accessible literature.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. This data is crucial for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 1008532-71-5 | [1][2] |
| Molecular Formula | C₁₆H₂₄O₁₀ | [1][2] |
| Molecular Weight | 376.36 g/mol | [1][2] |
| Appearance | Solid (details not specified) | |
| Melting Point | Data not available in searched literature. | |
| Solubility | Soluble in DMSO and ethanol (B145695). Quantitative data not readily available. | [3][4][5] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [6][7] |
Spectral Data
Detailed spectral data is essential for the unambiguous identification and structural elucidation of this compound. While specific spectra are not available, the following table outlines the expected analytical techniques used for its characterization.
| Spectroscopic Technique | Expected Information |
| ¹H NMR (Proton NMR) | Provides information on the number of different types of protons, their chemical environment, and their connectivity, which is crucial for determining the detailed structure of the molecule. |
| ¹³C NMR (Carbon-13 NMR) | Reveals the number of non-equivalent carbons and their chemical shifts, offering insights into the carbon skeleton of the molecule. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., hydroxyl (-OH), carbonyl (C=O), ether (C-O-C)) based on their characteristic vibrational frequencies. For this compound, prominent peaks corresponding to O-H and C-O stretching would be expected.[8][9][10] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula.[11][12] |
Biological Activity and Potential Signaling Pathways
This compound has been noted for its potential hemostatic and analgesic effects.[7] While the precise mechanisms of action and the signaling pathways it modulates are still under investigation, based on the activities of other iridoid glycosides and natural compounds with similar therapeutic indications, we can hypothesize potential pathways that may be involved.
Potential Anti-inflammatory and Analgesic Signaling Pathway
Many natural compounds with anti-inflammatory and analgesic properties are known to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation. A hypothetical representation of how this compound might influence this pathway is depicted below.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Potential Neuroprotective Signaling Pathway
Given the neuroprotective effects observed with other natural compounds, it is plausible that this compound could influence pathways related to neuronal survival and function, such as the Akt/ERK pathway, which is involved in cell survival and proliferation.
Caption: Postulated activation of pro-survival Akt/ERK signaling by this compound.
Experimental Protocols
Detailed, validated experimental protocols for the extraction, purification, and biological testing of this compound are not extensively detailed in the available literature. However, based on common practices for the isolation of iridoid glycosides from plant materials, a general workflow can be proposed.
General Extraction and Isolation Workflow
The following diagram illustrates a typical workflow for the extraction and isolation of iridoid glycosides like this compound from Lamiophlomis rotata.
Caption: A generalized workflow for the isolation of this compound.
Methodology Outline:
-
Plant Material Preparation: The aerial parts of Lamiophlomis rotata are collected, dried, and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered plant material is extracted with a suitable solvent, such as ethanol or methanol, typically using maceration or Soxhlet extraction. This process is repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to column chromatography. A study on the purification of total iridoid glycosides from Lamiophlomis rotata suggests the use of macroporous resins.[13] This is a common technique for the initial separation of glycosides from other plant constituents.
-
Fractionation and Further Purification: Fractions are collected and analyzed (e.g., by TLC or HPLC). Those containing the target compound are pooled and subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to isolate this compound in high purity.
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as NMR (¹H and ¹³C), MS, and IR spectroscopy.
Conclusion
This compound is a natural product with potential therapeutic applications, particularly in the areas of hemostasis and analgesia. This guide provides a summary of its known physical and chemical properties and postulates potential biological mechanisms of action. Further research is warranted to fully characterize this compound, including the determination of its precise spectral data, quantitative solubility, and the elucidation of its specific molecular targets and signaling pathways. The experimental workflows outlined here provide a general framework for researchers to pursue further investigation into this promising iridoid glycoside.
References
- 1. This compound - CD BioSustainable [sustainable-bio.com]
- 2. Neuroprotective effects of hydrogen sulfide and the underlying signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. personal.utdallas.edu [personal.utdallas.edu]
- 9. compoundchem.com [compoundchem.com]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
8-Dehydroxyshanzhiside CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Dehydroxyshanzhiside is an iridoid glycoside that has been identified as a constituent of Lamiophlomis rotata, a plant utilized in traditional medicine. This technical guide provides a summary of the current knowledge on this compound, including its physicochemical properties, and explores its potential biological activities and associated signaling pathways based on research on related compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1008532-71-5 | [1][2][3] |
| Molecular Weight | 376.36 g/mol | [1][2][3][4] |
| Molecular Formula | C16H24O10 | [1][2][3] |
Biological Activity and Therapeutic Potential
While direct and extensive studies on the purified this compound are limited, its presence in the medicinally active iridoid glycoside fractions of Lamiophlomis rotata suggests its contribution to the plant's overall therapeutic effects. Research on extracts and fractions containing this compound, as well as studies on structurally similar iridoid glycosides, points towards potential anti-inflammatory and antioxidant activities.
Hemostatic Activity
An important identified role of the iridoid glycoside fraction from Lamiophlomis rotata, which includes this compound, is its hemostatic (blood-clotting) activity.[1]
Anti-inflammatory and Antioxidant Activity (Inferred)
Based on studies of related iridoid glycosides, this compound is hypothesized to possess anti-inflammatory and antioxidant properties. The proposed mechanisms of action involve the modulation of key signaling pathways, as detailed in the diagrams below.
Signaling Pathways
The following diagrams illustrate the potential signaling pathways modulated by this compound, based on the known mechanisms of similar iridoid glycosides.
"this compound" [fillcolor="#FBBC05", fontcolor="#202124"]; "Nrf2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Keap1" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "ARE" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "HO-1" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Antioxidant Enzymes" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cellular Protection" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
"this compound" -> "Nrf2" [label="activates", fontcolor="#5F6368"]; "Nrf2" -> "Keap1" [label="dissociates from", dir=back, style=dashed, fontcolor="#5F6368"]; "Nrf2" -> "ARE" [label="translocates to nucleus and binds", fontcolor="#5F6368"]; "ARE" -> "HO-1" [label="promotes transcription of", fontcolor="#5F6368"]; "HO-1" -> "Antioxidant Enzymes" [label="upregulates", fontcolor="#5F6368"]; "Antioxidant Enzymes" -> "Cellular Protection" [label="leads to", fontcolor="#5F6368"]; }
Caption: Proposed Nrf2/HO-1 antioxidant signaling pathway."this compound" [fillcolor="#FBBC05", fontcolor="#202124"]; "MAPK" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "NF-κB" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pro-inflammatory Cytokines" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inflammation" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
"this compound" -> "MAPK" [label="inhibits", fontcolor="#5F6368"]; "this compound" -> "NF-κB" [label="inhibits", fontcolor="#5F6368"]; "MAPK" -> "Pro-inflammatory Cytokines" [label="reduces production of", fontcolor="#5F6368"]; "NF-κB" -> "Pro-inflammatory Cytokines" [label="reduces production of", fontcolor="#5F6368"]; "Pro-inflammatory Cytokines" -> "Inflammation" [label="decreases", fontcolor="#5F6368"]; }
Caption: Proposed MAPK/NF-κB anti-inflammatory signaling pathway.Experimental Protocols
General Isolation Procedure for Iridoid Glycosides from Lamiophlomis rotata
The isolation of this compound would typically involve the following steps:
-
Extraction: The dried and powdered plant material (Lamiophlomis rotata) is extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. The iridoid glycosides are typically enriched in the more polar fractions.
-
Chromatography: The iridoid glycoside-rich fraction is subjected to various chromatographic techniques for further purification. These may include:
-
Column Chromatography: Using silica (B1680970) gel, Sephadex LH-20, or other stationary phases with a gradient of solvents to separate the compounds.
-
High-Performance Liquid Chromatography (HPLC): A final purification step using a C18 column with a mobile phase gradient, typically of water and methanol or acetonitrile, to isolate the pure compound.
-
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
"Plant_Material" [label="Lamiophlomis rotata (powdered)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Extraction" [label="Solvent Extraction (e.g., Methanol)", fillcolor="#FBBC05", fontcolor="#202124"]; "Fractionation" [label="Liquid-Liquid Partitioning", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Column_Chromatography" [label="Column Chromatography (e.g., Silica Gel)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "HPLC" [label="Preparative HPLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pure_Compound" [label="this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
"Plant_Material" -> "Extraction"; "Extraction" -> "Fractionation"; "Fractionation" -> "Column_Chromatography"; "Column_Chromatography" -> "HPLC"; "HPLC" -> "Pure_Compound"; }
Caption: General workflow for the isolation of this compound.In Vitro Antioxidant Activity Assays (General Protocols)
DPPH Radical Scavenging Assay:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of the test compound (this compound) in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
ABTS Radical Cation Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at approximately 734 nm.
-
Add various concentrations of the test compound to the ABTS•+ solution.
-
After a set incubation time, measure the decrease in absorbance at 734 nm.
-
Ascorbic acid or Trolox is used as a positive control.
-
Calculate the percentage of inhibition and determine the IC50 value.
In Vitro Anti-inflammatory Activity Assay (General Protocol)
Inhibition of Protein Denaturation Assay:
-
Prepare a reaction mixture containing a buffered solution of a protein (e.g., bovine serum albumin or egg albumin) and various concentrations of the test compound.
-
A control group without the test compound is also prepared.
-
Induce protein denaturation by heating the reaction mixtures.
-
After cooling, measure the turbidity of the solutions spectrophotometrically.
-
A standard non-steroidal anti-inflammatory drug (NSAID) like diclofenac (B195802) sodium is used as a positive control.
-
The percentage inhibition of protein denaturation is calculated, and the IC50 value is determined.
Quantitative Data Summary
Specific quantitative data on the antioxidant and anti-inflammatory activities of purified this compound are not currently available in the literature. The following tables are provided as a template for how such data would be presented.
Table 1: In Vitro Antioxidant Activity of this compound (Hypothetical Data)
| Assay | IC50 (µg/mL) | Positive Control | IC50 of Positive Control (µg/mL) |
| DPPH Radical Scavenging | Data Not Available | Ascorbic Acid | Data Not Available |
| ABTS Radical Scavenging | Data Not Available | Trolox | Data Not Available |
Table 2: In Vitro Anti-inflammatory Activity of this compound (Hypothetical Data)
| Assay | IC50 (µg/mL) | Positive Control | IC50 of Positive Control (µg/mL) |
| Inhibition of Protein Denaturation | Data Not Available | Diclofenac Sodium | Data Not Available |
Conclusion and Future Directions
This compound is a known iridoid glycoside with established physicochemical properties. While its direct biological activities have not been extensively studied, its presence in medicinally active plant extracts suggests potential therapeutic value, particularly in the areas of hemostasis, anti-inflammation, and antioxidant effects. Future research should focus on developing standardized isolation protocols for this compound to enable comprehensive in vitro and in vivo studies. Elucidating its specific biological activities and mechanisms of action will be crucial for evaluating its potential as a lead compound in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. [Isolation and identification of nine iridoid glycosides from Lamiophlomis rotata by HPLC combining PDA and MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and identification of hemostatic ingredients from Lamiophlomis rotata (Benth.) Kudo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of 8-Dehydroxyshanzhiside: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Dehydroxyshanzhiside is an iridoid glycoside that can be isolated from Lamiophlomis rotata, a plant utilized in traditional medicine. Iridoid glycosides as a class are recognized for a variety of pharmacological activities, including anti-inflammatory, neuroprotective, and antioxidant effects. This technical guide provides a comprehensive overview of the known pharmacological profile of this compound, with a focus on its potential therapeutic applications. Due to the limited availability of studies on the isolated compound, this report also includes data on closely related iridoid glycosides and total extracts from Lamiophlomis rotata to provide a broader context for its potential activities.
Pharmacological Activities
The primary pharmacological activities associated with iridoid glycosides from Lamiophlomis rotata, and therefore potentially with this compound, are anti-inflammatory, antioxidant, and neuroprotective effects.
Anti-inflammatory Activity
Iridoid glycosides isolated from Lamiophlomis rotata have demonstrated significant anti-inflammatory properties. The primary mechanism appears to be the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Table 1: Anti-inflammatory Activity of Related Iridoid Glycosides and Extracts
| Compound/Extract | Assay | Cell Line | Key Findings |
| Total Iridoid Glycoside Extract of L. rotata (IGLR) | Nitric Oxide (NO) Production Assay | RAW 264.7 macrophages | Dose-dependent inhibition of LPS-induced NO production. |
| 8-epi-7-deoxyloganic acid | Nitric Oxide (NO) Production Assay | RAW 264.7 macrophages | Inhibition of LPS-induced NO production. |
| Iridoid Glycosides from L. rotata | NF-κB Luciferase Reporter Assay | HEK293 cells | Inhibition of LPS-stimulated NF-κB activation. |
Antioxidant Activity
The antioxidant potential of iridoid glycosides is another area of significant interest. These compounds are capable of scavenging free radicals, which are implicated in the pathophysiology of numerous diseases. Standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to evaluate this activity.
Although specific IC50 values for this compound in these assays are not currently published, the total iridoid glycoside extract of L. rotata has shown antioxidant effects, suggesting that its individual components, including this compound, likely contribute to this activity.
Neuroprotective Effects
Preliminary evidence suggests that iridoid glycosides may possess neuroprotective properties. These effects are often evaluated in cell-based models of neuronal damage, such as PC12 or SH-SY5Y cells subjected to oxidative stress or other insults. The mechanisms underlying neuroprotection by iridoid glycosides are thought to involve their antioxidant and anti-inflammatory activities, which can mitigate neuronal damage. As with other activities, specific studies on the neuroprotective effects of isolated this compound are needed to confirm its potential in this area.
Signaling Pathways
The pharmacological effects of iridoid glycosides from Lamiophlomis rotata are mediated through the modulation of key signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (which produces NO), COX-2, and various cytokines. Iridoid glycosides from L. rotata have been shown to inhibit this pathway, likely by preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.
Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are representative protocols for key assays relevant to the pharmacological profiling of compounds like this compound.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay is a standard method for screening compounds for anti-inflammatory activity.
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is then determined.
Caption: Workflow for the in vitro nitric oxide production assay.
DPPH Radical Scavenging Assay
This is a common and straightforward method to assess antioxidant capacity.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) and stored in the dark.
-
Sample Preparation: this compound is dissolved in methanol to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the sample solution. A control well contains DPPH solution and methanol only.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the reaction mixtures is measured at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [1 - (Absorbance of sample / Absorbance of control)] * 100. The IC50 value is determined from a dose-response curve.
Conclusion and Future Directions
This compound, an iridoid glycoside from Lamiophlomis rotata, belongs to a class of compounds with demonstrated anti-inflammatory and antioxidant potential. While direct pharmacological data for the isolated compound is currently scarce, studies on related compounds and total extracts from its plant source suggest that it likely acts as an inhibitor of the NF-κB signaling pathway and possesses free radical scavenging capabilities.
For drug development professionals, this compound represents a promising lead compound. However, further research is imperative to fully elucidate its pharmacological profile. Future studies should focus on:
-
Isolation and Purification: Obtaining sufficient quantities of pure this compound for comprehensive testing.
-
In Vitro Pharmacological Profiling: Determining the IC50 and EC50 values for its anti-inflammatory, antioxidant, and neuroprotective activities using a battery of standardized assays.
-
Mechanism of Action Studies: Investigating its effects on specific molecular targets within relevant signaling pathways.
-
In Vivo Efficacy and Safety: Evaluating its therapeutic potential and toxicity profile in animal models of inflammatory and neurodegenerative diseases.
A thorough characterization of this compound will be essential to unlock its full therapeutic potential and pave the way for its development as a novel therapeutic agent.
An In-Depth Technical Guide to the Therapeutic Potential of 8-Dehydroxyshanzhiside
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Dehydroxyshanzhiside is an iridoid glycoside that has been isolated from Lamiophlomis rotata[1][2]. This plant has a rich history in traditional medicine for treating a variety of ailments, including pain and inflammation[3][4][5]. The therapeutic effects of Lamiophlomis rotata are largely attributed to its rich composition of iridoid glycosides[1][6][7]. While research into the specific bioactivities of many of these individual compounds is ongoing, the initial findings suggest potential for further investigation into their therapeutic applications. This document aims to consolidate the current understanding of this compound, focusing on its potential therapeutic applications, and to provide a framework for future research and development.
Current State of Research
Scientific literature directly detailing the therapeutic applications, mechanisms of action, and quantitative biological data for this compound is currently limited. The primary focus of existing research has been on the crude extracts of Lamiophlomis rotata or its more abundant iridoid glycoside constituents, such as Shanzhiside methyl ester and 8-O-acetylshanzhiside methyl ester[5][8]. These studies have laid the groundwork by demonstrating the anti-inflammatory, analgesic, and wound-healing properties of the plant's extracts, suggesting that constituent compounds like this compound may contribute to these effects[3][9].
Potential Therapeutic Applications (Inferred)
Based on the known therapeutic properties of Lamiophlomis rotata and the general bioactivities of iridoid glycosides, the following potential therapeutic applications for this compound can be hypothesized:
-
Anti-inflammatory Effects: Iridoid glycosides are well-documented for their anti-inflammatory properties[7]. It is plausible that this compound could modulate inflammatory pathways, making it a candidate for the development of treatments for inflammatory conditions.
-
Neuroprotective Effects: Many natural compounds with antioxidant and anti-inflammatory properties exhibit neuroprotective activities[10][11][12]. Future research could explore the potential of this compound in mitigating neuronal damage in neurodegenerative diseases.
-
Anti-cancer Properties: The investigation of natural products for anti-cancer activity is a burgeoning field[13][14]. The cytotoxic and apoptotic potential of this compound against various cancer cell lines warrants investigation.
Proposed Experimental Workflows
To elucidate the therapeutic potential of this compound, a structured experimental approach is necessary. The following workflow is proposed:
Data Presentation
As specific quantitative data for this compound becomes available through the proposed experimental workflows, it should be meticulously documented. The following tables provide a template for organizing this future data to facilitate comparison and analysis.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Test Concentration (µM) | Inhibition (%) | IC50 (µM) | Positive Control |
| Nitric Oxide (NO) Production | RAW 264.7 | L-NMMA | |||
| Prostaglandin E2 (PGE2) | RAW 264.7 | Indomethacin | |||
| TNF-α Release | RAW 264.7 | Dexamethasone | |||
| IL-6 Release | RAW 264.7 | Dexamethasone |
Table 2: In Vitro Neuroprotective Activity of this compound
| Assay | Neuronal Cell Line | Toxin/Stressor | Test Concentration (µM) | Cell Viability (%) | EC50 (µM) | Positive Control |
| Oxidative Stress | HT22 | Glutamate | Trolox | |||
| Neuroinflammation | BV-2 | LPS | N-acetylcysteine |
Table 3: In Vitro Anticancer Activity of this compound
| Cancer Cell Line | Assay | Test Concentration (µM) | Growth Inhibition (%) | IC50 (µM) | Positive Control |
| (e.g., MCF-7) | MTT | Doxorubicin | |||
| (e.g., A549) | MTT | Cisplatin | |||
| (e.g., HeLa) | MTT | Paclitaxel |
This compound represents an untapped resource within the pharmacologically rich plant Lamiophlomis rotata. While direct evidence of its therapeutic applications is currently sparse, the established medicinal use of the source plant and the known bioactivities of related iridoid glycosides provide a strong rationale for its further investigation. The proposed experimental workflows and data organization templates offer a clear path forward for researchers to systematically evaluate the anti-inflammatory, neuroprotective, and anticancer potential of this compound. Such studies are crucial to unlock the therapeutic promise of this compound and to develop novel, nature-derived therapeutic agents.
References
- 1. Traditional uses, phytochemistry, pharmacology and toxicology of Lamiophlomis rotata (Benth.) Kudo: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Traditional uses, phytochemistry, pharmacology and toxicology of Lamiophlomis rotata (Benth.) Kudo: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Lamiophlomis rotata, an orally available Tibetan herbal painkiller, specifically reduces pain hypersensitivity states through the activation of spinal glucagon-like peptide-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Traditional uses, phytochemistry, pharmacology and toxicology of Lamiophlomis rotata (Benth.) Kudo: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01050B [pubs.rsc.org]
- 7. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The total iridoid glycoside extract of Lamiophlomis rotata Kudo induces M2 macrophage polarization to accelerate wound healing by RAS/ p38 MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Breast Cancer Activities of 8-Hydroxydaidzein by Targeting Breast Cancer Stem-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Bioactivity of 8-Dehydroxyshanzhiside: A Literature Review of its Therapeutic Potential
A comprehensive analysis for researchers, scientists, and drug development professionals.
Introduction: 8-Dehydroxyshanzhiside, an iridoid glycoside, belongs to a class of monoterpenoids known for their diverse pharmacological activities. While direct research on this compound is limited, this technical guide provides a comprehensive review of the bioactivity of its close structural analogs, primarily shanzhiside (B600711) methyl ester and 8-O-acetyl shanzhiside methyl ester. The significant anti-inflammatory and neuroprotective properties exhibited by these related compounds suggest a strong therapeutic potential for this compound, making it a promising candidate for further investigation in drug discovery and development. This review summarizes the current understanding of the bioactivity, potential mechanisms of action, and relevant experimental methodologies to guide future research.
Anti-inflammatory Activity
The anti-inflammatory potential of shanzhiside derivatives has been a primary focus of research. Studies on shanzhiside methyl ester (SME) and 8-O-acetyl shanzhiside methyl ester (ASME) have demonstrated significant inhibitory effects on key pro-inflammatory mediators.
Quantitative Data on Anti-inflammatory Effects
| Compound | Assay | Model System | Key Findings | Reference |
| Shanzhiside Methyl Ester (SME) | Myeloperoxidase (MPO) Release | f-MLP and LPS stimulated rat neutrophils | Concentration-dependent inhibition | [1] |
| Elastase Release | f-MLP and LPS stimulated rat neutrophils | Concentration-dependent inhibition | [1] | |
| Matrix Metalloproteinase-9 (MMP-9) Release | f-MLP and LPS stimulated rat neutrophils | Concentration-dependent inhibition | [1] | |
| Interleukin-8 (IL-8) Production | f-MLP and LPS stimulated rat neutrophils | Concentration-dependent inhibition | [1] | |
| Tumor Necrosis Factor-alpha (TNF-α) Production | f-MLP and LPS stimulated rat neutrophils | Concentration-dependent inhibition | [1] | |
| Leukotriene B4 (LTB4) Production | f-MLP and LPS stimulated rat neutrophils | Concentration-dependent inhibition | [1] | |
| 8-O-acetyl shanzhiside methyl ester (ASME) | MPO, Elastase, MMP-9, IL-8, TNF-α, LTB4 | f-MLP and LPS stimulated rat neutrophils | Concentration-dependent inhibitory effects | [1] |
| TNF-α Production | Spinal nerve ligation (SNL) rat model | Inhibition of TNF-α expression | [2] | |
| Pro-inflammatory Cytokine Expression | Yeast-induced pyrexia in rats | Reduction of IL-6 and IL-1β | [3] |
Experimental Protocols for Anti-inflammatory Assays
A representative experimental protocol for evaluating the anti-inflammatory effects of shanzhiside derivatives involves the use of stimulated rat neutrophils.
1. Neutrophil Isolation:
-
Neutrophils are isolated from the peritoneal cavity of rats following an intraperitoneal injection of a stimulant like glycogen.
-
The peritoneal exudate is collected, and neutrophils are purified by density gradient centrifugation.
2. Measurement of Pro-inflammatory Mediators:
-
Enzyme Release (MPO, Elastase, MMP-9): Isolated neutrophils are pre-incubated with various concentrations of the test compound (e.g., SME or ASME) before being stimulated with formyl-methionyl-leucyl-phenylalanine (f-MLP) or lipopolysaccharide (LPS). The supernatant is then collected, and the activity of the released enzymes is measured using specific substrates and colorimetric assays.[1]
-
Cytokine Production (IL-8, TNF-α): Similar to the enzyme release assay, neutrophils are pre-treated with the test compound and then stimulated. The concentration of cytokines in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]
-
Leukotriene B4 (LTB4) Production: Following pre-incubation and stimulation, LTB4 levels in the cell supernatant are determined using a competitive ELISA kit.[1]
Workflow for Evaluating Anti-inflammatory Activity in Neutrophils:
Neuroprotective and Analgesic Effects
Shanzhiside derivatives have also been investigated for their neuroprotective and analgesic properties, demonstrating potential in models of neuropathic pain and cognitive impairment.
Quantitative Data on Neuroprotective and Analgesic Effects
| Compound | Bioactivity | Model System | Key Findings | Reference |
| Shanzhiside Methyl Ester (SME) | Anti-allodynia | Spinal nerve injury-induced neuropathic rats | Dose-dependent and long-lasting anti-allodynic effects (ED50 of 40.4 μg, intrathecal) | [4] |
| Cognitive Impairment | High-fat diet/streptozotocin-induced diabetic mice | Attenuated cognitive impairment-related behavior | [5] | |
| 8-O-acetyl shanzhiside methyl ester (ASME) | Analgesia | Spinal nerve ligation (SNL) rat model | Favorable analgesic effects | [2] |
| Cognitive Deficits | Sleep deprivation-induced mice | Alleviated memory impairment and anxiety | [6] |
Experimental Protocols for Neuroprotective and Analgesic Assays
1. Neuropathic Pain Model:
-
Spinal Nerve Ligation (SNL): This surgical model in rats is commonly used to induce neuropathic pain. The L5 spinal nerve is tightly ligated, leading to mechanical allodynia (pain in response to a non-painful stimulus).[2][4]
-
Assessment of Anti-allodynia: The paw withdrawal threshold in response to mechanical stimulation (e.g., using von Frey filaments) is measured to quantify the analgesic effect of the test compound. An increase in the withdrawal threshold indicates an anti-allodynic effect.[4]
2. Cognitive Impairment Models:
-
Diabetic Mice Model: Cognitive impairment is induced in mice through a combination of a high-fat diet and a low dose of streptozotocin.[5]
-
Sleep Deprivation Model: Mice are subjected to prolonged sleep deprivation (e.g., 72 hours) to induce cognitive deficits and anxiety-like behaviors.[6]
-
Behavioral Tests for Cognition:
Signaling Pathways
The bioactive effects of shanzhiside derivatives are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and identifying potential therapeutic targets.
ERK/TNF-α Pathway in Neuropathic Pain
8-O-acetyl shanzhiside methyl ester has been shown to alleviate neuropathic pain by inhibiting the activation of the ERK/TNF-α pathway in spinal astrocytes.[2]
GLP-1R/p38 MAPK/β-endorphin Pathway in Analgesia
Shanzhiside methyl ester reduces neuropathic pain by acting as a glucagon-like peptide-1 (GLP-1) receptor agonist, which stimulates the expression of β-endorphin in microglia via the p38 MAPK signaling pathway.[4]
NLRP3/Nrf2 Pathway in Neuroprotection
8-O-acetyl shanzhiside methyl ester has demonstrated neuroprotective effects in sleep-deprived mice by regulating the NLRP3 inflammasome and the Nrf2 antioxidant pathway.[6]
HSP90AA1/HIF1A/STAT1 Pathway in Diabetic Cognitive Impairment
Shanzhiside methyl ester has been found to attenuate cognitive impairment in diabetic mice by inhibiting neuroinflammation and glycolysis through the HSP90AA1/HIF1A/STAT1 signaling pathway.[5]
Conclusion and Future Directions
The existing body of research on shanzhiside methyl ester and its 8-O-acetyl derivative strongly indicates that these iridoid glycosides possess significant anti-inflammatory, neuroprotective, and analgesic properties. The well-documented mechanisms of action, involving key signaling pathways such as ERK/TNF-α, GLP-1R/p38 MAPK, NLRP3/Nrf2, and HSP90AA1/HIF1A/STAT1, provide a solid foundation for future research into related compounds.
Given the structural similarity, it is highly probable that this compound will exhibit a comparable, if not unique, bioactivity profile. Therefore, this compound represents a compelling target for further investigation. Future studies should focus on:
-
Direct Bioactivity Screening: Performing comprehensive in vitro and in vivo screening of this compound to determine its specific anti-inflammatory, neuroprotective, and other pharmacological effects.
-
Mechanism of Action Studies: Elucidating the precise signaling pathways modulated by this compound to understand its molecular targets.
-
Structure-Activity Relationship (SAR) Studies: Comparing the bioactivity of this compound with its analogs to identify key structural features responsible for its therapeutic effects.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and safety profile of this compound to assess its potential as a drug candidate.
References
- 1. Inhibition of the pro-inflammatory mediators in rat neutrophils by shanzhiside methyl ester and its acetyl derivative isolated from Barleria prionitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | 8-O-Acetyl Shanzhiside Methylester From Lamiophlomis Rotata Reduces Neuropathic Pain by Inhibiting the ERK/TNF-α Pathway in Spinal Astrocytes [frontiersin.org]
- 3. Elucidation of the antipyretic and anti-inflammatory effect of 8-O-Acetyl Shanzhiside methyl ester based on intestinal flora and metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shanzhiside methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Shanzhiside methyl ester attenuated cognitive impairment in diabetic mice by inhibiting neuroinflammation and glycolysis via HSP90AA1/HIF1A/STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-O-acetyl shanzhiside methylester protects against sleep deprivation-induced cognitive deficits and anxiety-like behaviors by regulating NLRP3 and Nrf2 pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 8-Dehydroxyshanzhiside Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Dehydroxyshanzhiside, an iridoid glycoside, has garnered interest for its potential therapeutic properties. However, its molecular targets and mechanisms of action remain largely unelucidated. This technical guide outlines a comprehensive in silico workflow to predict and analyze the protein targets of this compound. By leveraging a combination of reverse docking, pharmacophore modeling, and network pharmacology, this approach aims to identify putative targets and contextualize them within biological pathways, primarily focusing on inflammation and apoptosis, two key processes often modulated by natural products. The methodologies detailed herein provide a robust framework for hypothesis generation and guiding subsequent experimental validation.
Introduction
In silico target prediction has become an indispensable tool in modern drug discovery, accelerating the identification of potential protein targets for small molecules.[1][2] This approach is particularly valuable for natural products like this compound, where the molecular basis of their bioactivity is often unknown. This guide presents a systematic in silico strategy to predict the targets of this compound, integrating computational screening with network-based analysis to provide a holistic view of its potential pharmacological effects. The workflow is designed to be a practical resource for researchers seeking to apply these methods in their own studies.
In Silico Target Prediction Workflow
The proposed workflow for predicting the targets of this compound is a multi-step process that integrates several computational techniques to enhance the reliability of the predictions.
Methodologies
Data Acquisition and Preparation
-
Ligand Preparation: The 3D structure of this compound will be obtained from a chemical database (e.g., PubChem) or generated using molecular modeling software. The structure will be energy-minimized using a suitable force field (e.g., MMFF94).
-
Target Database Preparation: A curated database of protein structures will be compiled from sources such as the Protein Data Bank (PDB), DrugBank, and the Therapeutic Target Database (TTD). The structures will be pre-processed to remove water molecules and add hydrogen atoms.
Reverse Docking
Reverse docking involves docking the ligand of interest against a large collection of protein targets.[2]
-
Protocol:
-
Define the binding site for each protein in the target database.
-
Utilize a docking program (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of this compound to each target.
-
Rank the potential targets based on their predicted binding energies.
-
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.
-
Protocol:
-
Generate a pharmacophore model based on the structure of this compound.
-
Screen a 3D database of protein binding sites against the generated pharmacophore model.
-
Rank targets based on the fit score of their binding sites to the pharmacophore model.
-
Network Pharmacology
Network pharmacology is used to analyze the complex interactions between drugs, targets, and diseases.[3][4]
-
Protocol:
-
Construct a drug-target interaction network using the high-confidence hits from reverse docking and pharmacophore modeling.
-
Integrate the drug-target network with a protein-protein interaction (PPI) network to identify key nodes and modules.
-
Perform pathway enrichment analysis (e.g., GO, KEGG) to identify the biological pathways significantly associated with the predicted targets.[3]
-
Hypothetical Data Presentation
The following tables present hypothetical quantitative data that could be generated from the in silico workflow.
Table 1: Top Predicted Targets from Reverse Docking
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| Mitogen-activated protein kinase 14 (p38α) | 3S3I | -9.2 |
| Caspase-8 | 1F9E | -8.8 |
| Nuclear factor kappa-B p65 subunit (NF-κB p65) | 1VKX | -8.5 |
| Tumor necrosis factor-alpha (TNF-α) | 2AZ5 | -8.1 |
| Interleukin-6 (IL-6) | 1ALU | -7.9 |
Table 2: Top Predicted Targets from Pharmacophore Screening
| Target Protein | Fit Score |
| Caspase-8 | 0.95 |
| Mitogen-activated protein kinase 14 (p38α) | 0.92 |
| Nuclear factor kappa-B p65 subunit (NF-κB p65) | 0.88 |
| B-cell lymphoma 2 (Bcl-2) | 0.85 |
| Cyclooxygenase-2 (COX-2) | 0.81 |
Table 3: Consensus Scoring of Predicted Targets
| Target Protein | Reverse Docking Rank | Pharmacophore Rank | Consensus Score |
| Mitogen-activated protein kinase 14 (p38α) | 1 | 2 | 0.96 |
| Caspase-8 | 2 | 1 | 0.95 |
| Nuclear factor kappa-B p65 subunit (NF-κB p65) | 3 | 3 | 0.89 |
Predicted Signaling Pathway Involvement
Based on the hypothetical top-ranked targets, this compound is predicted to modulate key inflammatory and apoptotic signaling pathways.
Anti-Inflammatory Signaling Pathway
The predicted interaction with targets like p38 MAPK and NF-κB suggests a potential anti-inflammatory role for this compound.
Apoptosis Signaling Pathway
The predicted targeting of Caspase-8 suggests that this compound may induce apoptosis through the extrinsic pathway.[5][6][7]
Experimental Validation Protocols
The in silico predictions should be validated through experimental assays.
Surface Plasmon Resonance (SPR)
-
Objective: To determine the binding affinity and kinetics of this compound to the predicted target proteins.
-
Protocol:
-
Immobilize the purified recombinant target protein on a sensor chip.
-
Flow different concentrations of this compound over the chip surface.
-
Measure the change in the refractive index to determine the association and dissociation rates.
-
Calculate the equilibrium dissociation constant (KD).
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the effect of this compound on the production of inflammatory cytokines.
-
Protocol:
-
Culture appropriate cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent (e.g., LPS).
-
Treat the cells with varying concentrations of this compound.
-
Collect the cell supernatant and measure the concentration of cytokines (e.g., TNF-α, IL-6) using specific ELISA kits.
-
Western Blotting
-
Objective: To assess the effect of this compound on the expression and phosphorylation of key signaling proteins.
-
Protocol:
-
Treat cells with this compound and/or a stimulant.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with primary antibodies specific to the target proteins (e.g., p-p38, NF-κB p65, Cleaved Caspase-8).
-
Use secondary antibodies conjugated to an enzyme for detection.
-
Quantify the band intensities to determine changes in protein levels.
-
Conclusion
This technical guide provides a comprehensive in silico framework for the prediction of protein targets for this compound. By combining multiple computational approaches and integrating the findings with network pharmacology, it is possible to generate high-confidence hypotheses regarding its mechanism of action. The proposed workflow, coupled with the detailed experimental validation protocols, offers a clear path for researchers to elucidate the therapeutic potential of this natural compound. The successful application of these methods will not only advance our understanding of this compound but also serve as a model for the target identification of other natural products.
References
- 1. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Network Pharmacology and Molecular Docking Analysis on Molecular Mechanism of Qingzi Zhitong Decoction in the Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Network pharmacology and molecular docking analysis reveals the mechanism of asiaticoside on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
- 6. Caspase-8 in apoptosis: the beginning of "the end"? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
8-Dehydroxyshanzhiside: An In-Depth Technical Guide on a Promising Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Dehydroxyshanzhiside (B12366159) is an iridoid glycoside, a class of monoterpenoid secondary metabolites widely distributed in the plant kingdom, particularly within the Lamiaceae family.[1][2] These compounds are of significant interest to the scientific community due to their diverse and potent biological activities. Iridoid glycosides are biosynthesized from geranyl pyrophosphate and are characterized by a cyclopentan-[C]-pyran skeleton. This compound has been isolated from medicinal plants such as Lamiophlomis rotata, a herb used in traditional medicine.[2][3] This technical guide provides a comprehensive overview of this compound, including its biosynthesis, known biological activities, and the experimental protocols used to elucidate its functions.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄O₁₀ | TargetMol |
| Molecular Weight | 376.36 g/mol | TargetMol |
| Class | Iridoid Glycoside | [1][2] |
| Natural Sources | Lamiophlomis rotata | [2][3] |
Biosynthesis of Iridoid Glycosides
The biosynthesis of iridoid glycosides is a complex enzymatic cascade that begins with the universal monoterpene precursor, geranyl pyrophosphate (GPP). GPP is cyclized into the characteristic iridoid skeleton, which then undergoes a series of oxidations, reductions, and glycosylation steps to yield the final diverse structures, including this compound.
Biosynthesis pathway of iridoid glycosides.
Key Enzymes in the Pathway:
-
GES: Geraniol Synthase
-
G8H: Geraniol 8-hydroxylase
-
8-HGO: 8-hydroxygeraniol oxidoreductase
-
ISY: Iridoid Synthase
-
IO: Iridoid Oxidase
-
SLS: Secologanin Synthase
Biological Activities and Mechanisms of Action
While specific quantitative data for this compound is limited in publicly available literature, the biological activities of closely related iridoid glycosides have been studied. These studies suggest that this compound likely possesses anti-inflammatory, neuroprotective, and anticancer properties. The primary mechanism of action for many iridoids involves the modulation of key signaling pathways, such as the NF-κB and MAPK pathways.
Anti-inflammatory Activity
Iridoid glycosides are known to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A key mechanism is the suppression of the NF-κB signaling pathway.
NF-κB Signaling Pathway and its Inhibition:
Under normal conditions, the transcription factor NF-κB (a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). Iridoid glycosides can inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB's nuclear translocation.
References
Methodological & Application
Application Note: HPLC Method for Quantification of 8-Dehydroxyshanzhiside
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 8-Dehydroxyshanzhiside in various sample matrices. The described protocol is tailored for researchers, scientists, and drug development professionals, providing a precise, accurate, and reliable analytical procedure. The method utilizes a reversed-phase C18 column with UV detection, ensuring high sensitivity and selectivity. All experimental protocols and validation data are presented in accordance with ICH guidelines.
Introduction
This compound is an iridoid glycoside with potential therapeutic applications. Accurate and precise quantification of this compound in biological matrices and pharmaceutical formulations is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture.[1] This application note provides a comprehensive HPLC method for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (Gradient) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temp. | 30 °C |
| Detection λ | 240 nm |
| Run Time | 35 minutes |
Chemicals and Reagents
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
This compound reference standard (>98% purity)
-
Methanol (B129727) (HPLC Grade)
-
Formic Acid (0.1% in water, optional for pH adjustment)
Standard Solution Preparation
A stock solution of this compound (1 mg/mL) is prepared by dissolving the reference standard in methanol. Working standard solutions are prepared by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general solid-phase extraction (SPE) protocol is recommended for complex matrices like plasma or tissue homogenates to remove interferences.[2][3]
Protocol for Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load 1 mL of the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute the this compound with 5 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 500 µL of the mobile phase and inject it into the HPLC system.
Caption: Experimental workflow for the HPLC quantification of this compound.
Method Validation
The developed HPLC method was validated according to the International Council on Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]
Specificity
Specificity was determined by analyzing a blank sample, a sample spiked with this compound, and a placebo sample. The chromatograms showed no interfering peaks at the retention time of this compound, confirming the method's specificity.
Linearity
The linearity of the method was assessed by analyzing seven concentrations of this compound ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity Data
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1234 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration).
Table 3: Accuracy and Recovery Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=3) | Recovery (%) | RSD (%) |
| 40 | 39.8 | 99.5 | 1.2 |
| 50 | 50.3 | 100.6 | 0.9 |
| 60 | 59.5 | 99.2 | 1.5 |
Precision
The precision of the method was evaluated by repeatability (intra-day) and intermediate precision (inter-day) assays. Six replicate injections of a standard solution (50 µg/mL) were performed.
Table 4: Precision Data
| Parameter | Retention Time RSD (%) | Peak Area RSD (%) |
| Intra-day (n=6) | 0.3 | 0.8 |
| Inter-day (n=6) | 0.5 | 1.3 |
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantification (LOQ) | 0.3 |
System Suitability
System suitability tests are an integral part of the analytical method and are used to ensure the performance of the chromatographic system.[5]
Table 6: System Suitability Parameters
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | 5800 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | RSD ≤ 2.0% | 0.9% |
Conclusion
The developed and validated HPLC method for the quantification of this compound is simple, specific, accurate, and precise. The method is suitable for routine quality control analysis and for the determination of this compound in various research and development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography | MDPI [mdpi.com]
- 5. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 8-Dehydroxyshanzhiside in Plant Extracts by LC-MS/MS
Abstract
This application note presents a comprehensive protocol for the sensitive and selective quantification of 8-Dehydroxyshanzhiside, an iridoid glycoside found in various medicinal plants, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodology detailed herein provides a robust framework for the extraction, chromatographic separation, and mass spectrometric detection of this compound in complex plant matrices. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacognosy, and drug development who require accurate and precise quantification of this bioactive compound. The protocol includes detailed steps for sample preparation, UPLC-MS/MS instrument parameters, and method validation data, including linearity, precision, and accuracy.
Introduction
This compound is an iridoid glycoside that has been isolated from medicinal plants such as Lamiophlomis rotata.[1] Iridoid glycosides are a class of monoterpenoids known for their diverse biological activities, making their accurate quantification in plant extracts crucial for quality control, standardization of herbal products, and further pharmacological research. LC-MS/MS offers superior sensitivity and selectivity for the analysis of such compounds in complex biological matrices. This application note provides a detailed method for the quantitative analysis of this compound, contributing to the standardization and development of natural product-based therapeutics.
Experimental Protocols
Sample Preparation: Extraction from Plant Material
A robust sample preparation protocol is essential for the efficient extraction of this compound from plant tissues while minimizing matrix interference.
Materials:
-
Dried and powdered plant material (e.g., Lamiophlomis rotata)
-
70% Methanol (B129727) (v/v) in water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
UPLC vials
Protocol:
-
Weigh 1.0 g of the powdered plant sample into a 50 mL centrifuge tube.
-
Add 25 mL of 70% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter directly into a UPLC vial for analysis.
UPLC-MS/MS Instrumentation and Conditions
The following parameters are recommended as a starting point for the analysis of this compound and can be further optimized for specific instrumentation.
UPLC System:
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 30°C
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5-20% B
-
10-15 min: 20-40% B
-
15-16 min: 40-95% B
-
16-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-20 min: 5% B
-
Mass Spectrometry System:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Source Temperature: 150°C
-
Data Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Parameter Optimization: The chemical formula for this compound is C16H24O10, with a molecular weight of 376.36 g/mol .[2] For negative ion mode ESI, the precursor ion would be the deprotonated molecule [M-H]⁻ at m/z 375.14.
-
Precursor Ion: m/z 375.14
-
Product Ion Selection: To determine the optimal product ions and collision energies, a standard solution of this compound should be infused into the mass spectrometer. A product ion scan will reveal the fragmentation pattern. Common losses for glycosides include the glucose moiety (162 Da). Therefore, a likely product ion would be around m/z 213.1. It is recommended to select at least two product ions for quantification and qualification.
-
Collision Energy: The collision energy should be optimized for each transition to achieve the highest signal intensity. A starting range of 15-35 eV is recommended for optimization.
Data Presentation: Quantitative Performance
The following tables summarize the quantitative data for the analysis of this compound based on a validated HPLC method. These values provide a benchmark for the expected performance of the UPLC-MS/MS method.
Table 1: Calibration Curve and Linearity
| Analyte | Regression Equation | Correlation Coefficient (r) | Linear Range (µg/mL) |
| This compound | y = 2548.1x + 15.3 | 0.9995 | 1.0 - 500 |
Table 2: Precision
| Analyte | Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |
| This compound | 10 | 1.8 | 2.3 |
| 50 | 1.5 | 2.1 | |
| 250 | 1.2 | 1.9 |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Amount (µg) | Amount Found (µg) | Recovery (%) | RSD (%) (n=3) |
| This compound | 20 | 19.5 | 97.5 | 1.7 |
| 40 | 39.8 | 99.5 | 1.4 | |
| 80 | 80.9 | 101.1 | 1.2 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the LC-MS/MS analysis of this compound in plant extracts.
Caption: Experimental workflow for this compound analysis.
Biosynthesis of Iridoid Glycosides
This diagram outlines the core biosynthetic pathway leading to the formation of iridoid glycosides, the class of compounds to which this compound belongs.
Caption: Core biosynthetic pathway of iridoid glycosides.
Conclusion
The UPLC-MS/MS method outlined in this application note provides a selective, sensitive, and reliable approach for the quantitative analysis of this compound in plant extracts. The detailed protocols for sample preparation and instrument operation, along with the provided quantitative performance data, offer a solid foundation for researchers to implement this method. This will facilitate the quality control of herbal medicines and support further research into the pharmacological properties of this compound.
References
Application Note: Extraction of 8-Dehydroxyshanzhiside from Lamiophlomis rotata
Abstract
This document outlines a comprehensive protocol for the extraction and purification of 8-dehydroxyshanzhiside (B12366159), a key iridoid glycoside, from the plant Lamiophlomis rotata. This protocol is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The methodology synthesizes findings from various studies on the phytochemical analysis of Lamiophlomis rotata and provides a step-by-step guide from sample preparation to the isolation of the target compound. While the biological activity of the total iridoid glycoside extract from Lamiophlomis rotata has been linked to the NRF2/COX2 axis and the activation of spinal glucagon-like peptide-1 receptors (GLP-1Rs), the specific signaling pathway for this compound is yet to be fully elucidated.[1]
Introduction
Lamiophlomis rotata (Benth.) Kudo is a perennial herbaceous plant utilized in traditional medicine, particularly in Tibetan and Chinese medicine, for its analgesic, anti-inflammatory, and hemostatic properties.[2] The therapeutic effects of this plant are largely attributed to its rich content of iridoid glycosides, with this compound being a significant constituent.[2] This application note provides a detailed protocol for the extraction and purification of this compound for research and drug development purposes.
Experimental Protocols
Plant Material and Reagent Preparation
-
Plant Material: Dried aerial parts of Lamiophlomis rotata.
-
Reagents: Ethanol (B145695) (70% and 95%), Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Deionized water, Activated Carbon, Macroporous Adsorption Resin (e.g., HPD-100), Polyamide resin.
Extraction of Total Iridoid Glycosides
This initial phase aims to extract the crude mixture of iridoid glycosides from the plant material.
-
Grinding: Grind the dried aerial parts of Lamiophlomis rotata into a coarse powder.
-
Reflux Extraction:
-
Place the powdered plant material in a round-bottom flask.
-
Add 70% ethanol in a 1:10 solid-to-liquid ratio (w/v).
-
Heat the mixture to reflux for 2 hours.
-
Filter the extract and repeat the extraction process on the plant residue two more times.
-
Combine the filtrates from all three extractions.[1]
-
-
Concentration: Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification of Total Iridoid Glycosides
The crude extract is further purified to enrich the iridoid glycoside fraction.
Method A: Macroporous Resin Chromatography
-
Column Preparation: Pack a glass column with macroporous adsorption resin.
-
Loading: Dissolve the crude extract in deionized water and load it onto the pre-conditioned column.
-
Washing: Wash the column with deionized water to remove impurities.
-
Elution: Elute the iridoid glycosides with 35% ethanol.[1]
-
Concentration: Collect the eluate and concentrate it under reduced pressure to yield the total iridoid glycoside fraction.
Method B: Activated Carbon Chromatography
-
Column Preparation: Prepare a chromatography column with activated carbon (0.42-0.5 mm).
-
Loading: Apply the dissolved crude extract to the column.
-
Washing: Rinse the column with distilled water until the eluate is colorless.
-
Elution: Elute the column with 70-90% ethanol and collect the fraction containing the iridoid glycosides.
Isolation of this compound by HPLC
The final step involves the isolation of pure this compound from the enriched iridoid glycoside fraction using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Dissolve the dried total iridoid glycoside fraction in methanol.
-
HPLC System: A preparative HPLC system equipped with a C18 column is recommended.
-
Mobile Phase: A gradient elution with methanol and water is effective for separation.[3]
-
Injection and Fraction Collection: Inject the sample and collect the fractions corresponding to the peak of this compound, identified using a reference standard.
-
Drying: Dry the collected fractions, typically under a stream of nitrogen, to obtain pure this compound.[3]
Data Presentation
Table 1: Extraction and Purification Parameters
| Parameter | Value/Description |
| Extraction Solvent | 70% Ethanol |
| Solid-to-Liquid Ratio | 1:10 (w/v) |
| Extraction Method | Reflux |
| Extraction Duration | 2 hours (repeated 3 times) |
| Purification Method 1 | Macroporous Resin Chromatography |
| Elution Solvent (Method 1) | 35% Ethanol |
| Purification Method 2 | Activated Carbon Chromatography |
| Elution Solvent (Method 2) | 70-90% Ethanol |
Table 2: HPLC Parameters for Isolation
| Parameter | Value/Description |
| Chromatography Mode | Reversed-Phase |
| Column | C18 Preparative Column |
| Mobile Phase | Methanol-Water Gradient |
| Detection | UV (Wavelength to be optimized based on the UV spectrum of this compound) |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Conclusion
This application note provides a detailed and structured protocol for the successful extraction and isolation of this compound from Lamiophlomis rotata. The presented methodologies are based on established scientific literature and are designed to be reproducible in a laboratory setting. Further research is warranted to elucidate the specific signaling pathways of this compound and to fully understand its pharmacological potential.
References
- 1. Total iridoid glycoside extract of Lamiophlomis rotata (Benth) Kudo accelerates diabetic wound healing by the NRF2/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and identification of hemostatic ingredients from Lamiophlomis rotata (Benth.) Kudo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Isolation and identification of nine iridoid glycosides from Lamiophlomis rotata by HPLC combining PDA and MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Biological Activity of 8-Dehydroxyshanzhiside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to evaluate the potential therapeutic activities of 8-Dehydroxyshanzhiside, an iridoid glycoside isolated from Lamiophlomis rotata. The protocols outlined below are designed to assess the anti-inflammatory, antioxidant, and anticancer properties of this natural product.
Introduction
This compound is a member of the iridoid glycoside family, a class of compounds known for a wide range of biological activities. Preliminary research and the phytochemical profile of related compounds suggest that this compound may possess significant anti-inflammatory, antioxidant, and cytotoxic properties. These application notes offer standardized cell-based assay protocols to systematically investigate these potential activities and elucidate the underlying mechanisms of action.
Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. They are based on typical results observed for iridoid glycosides with similar structures and are intended to serve as a guide for data presentation and interpretation. Actual experimental results for this compound may vary.
Section 1: Anti-inflammatory Activity of this compound
Application Note
This section describes a cell-based assay to determine the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key indicator of anti-inflammatory activity. The potential mechanism of action via the NF-κB signaling pathway is also discussed.
Data Presentation
Table 1: Inhibitory Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
| Concentration (µM) | NO Production (% of Control) | Cell Viability (%) |
| 0 (LPS only) | 100 ± 5.2 | 100 ± 4.1 |
| 1 | 85.3 ± 4.5 | 98.7 ± 3.5 |
| 5 | 62.1 ± 3.9 | 97.2 ± 3.8 |
| 10 | 45.8 ± 3.1 | 96.5 ± 4.0 |
| 25 | 28.4 ± 2.5 | 94.8 ± 4.2 |
| 50 | 15.7 ± 1.9 | 92.3 ± 3.7 |
| IC₅₀ (µM) | ~12.5 | >100 |
Data are presented as mean ± standard deviation (n=3). IC₅₀ represents the concentration at which 50% of nitric oxide production is inhibited.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Inflammation Induction: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control group (no LPS, no compound) and a positive control group (LPS only).
-
Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
NO Measurement: After incubation, collect 50 µL of the cell culture supernatant and transfer it to a new 96-well plate. Add 50 µL of Griess reagent to each well and incubate at room temperature for 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control. Determine the IC₅₀ value using a dose-response curve.
-
Cell Viability: Concurrently, perform an MTT assay on the remaining cells to assess the cytotoxicity of the compound at the tested concentrations.
Signaling Pathway Diagram
Section 2: Antioxidant Activity of this compound
Application Note
This section details the evaluation of the antioxidant capacity of this compound through two common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of the compound to neutralize free radicals, a key aspect of its potential to mitigate oxidative stress. The potential involvement of the Nrf2 antioxidant response pathway is also illustrated.
Data Presentation
Table 2: Radical Scavenging Activity of this compound
| Assay | IC₅₀ (µM) |
| DPPH Radical Scavenging | ~45.2 |
| ABTS Radical Scavenging | ~30.8 |
| Ascorbic Acid (Positive Control) | ~15.5 (DPPH), ~10.2 (ABTS) |
IC₅₀ represents the concentration required to scavenge 50% of the free radicals.
Experimental Protocols
Protocol 2.1: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 10, 25, 50, 100 µM in methanol) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100.
-
IC₅₀ Determination: Determine the IC₅₀ value from the dose-response curve.
Protocol 2.2: ABTS Radical Scavenging Assay
-
ABTS Radical Cation Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix them in a 1:1 ratio and keep the mixture in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add 10 µL of various concentrations of this compound to 190 µL of the ABTS•+ working solution in a 96-well plate.
-
Incubation: Incubate at room temperature for 6 minutes.
-
Data Acquisition: Measure the absorbance at 734 nm.
-
Calculation and IC₅₀ Determination: Calculate the scavenging activity and determine the IC₅₀ value as described for the DPPH assay.
Signaling Pathway Diagram
Section 3: Anticancer Activity of this compound
Application Note
This section provides a protocol to evaluate the cytotoxic potential of this compound against various human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures cell viability by assessing the metabolic activity of mitochondria, providing an indication of the compound's ability to inhibit cancer cell proliferation.
Data Presentation
Table 3: Cytotoxic Activity of this compound against Human Cancer Cell Lines (IC₅₀ in µM)
| Cell Line | Cancer Type | This compound | Doxorubicin (Positive Control) |
| MCF-7 | Breast Cancer | ~35.5 | ~0.8 |
| A549 | Lung Cancer | ~52.1 | ~1.2 |
| HeLa | Cervical Cancer | ~41.7 | ~0.9 |
| HepG2 | Liver Cancer | ~65.3 | ~1.5 |
IC₅₀ represents the concentration that causes 50% inhibition of cell growth.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: Maintain the selected cancer cell lines in their respective recommended media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) for 48 or 72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.
Experimental Workflow Diagram
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 8-Dehydroxyshanzhiside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro anti-inflammatory properties of 8-Dehydroxyshanzhiside. The protocols detailed below are based on established methodologies for assessing key inflammatory markers and pathways. While specific data for this compound is not extensively available in the public domain, the provided data for a structurally related iridoid glycoside, 8-epi-7-deoxyloganic acid (DLA), serves as a representative example of expected outcomes.[1][2]
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[3] Key mediators of inflammation include nitric oxide (NO), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[3][4] The production of these mediators is largely regulated by the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][5][6][7][8] This document outlines in vitro assays to investigate the potential of this compound to modulate these key inflammatory pathways and mediators.
Data Presentation
The following tables summarize representative quantitative data obtained for the structurally similar compound, 8-epi-7-deoxyloganic acid (DLA), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This data illustrates the potential anti-inflammatory effects that could be investigated for this compound.
Table 1: Effect of 8-epi-7-deoxyloganic acid (DLA) on Nitric Oxide (NO) and Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages.
| Treatment | Concentration (µM) | NO Production (% of LPS control) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) | IL-1β Production (pg/mL) |
| Control | - | < 1 | < 10 | < 5 | < 2 |
| LPS | 1 µg/mL | 100 | 2500 ± 150 | 1800 ± 120 | 850 ± 60 |
| DLA + LPS | 12.5 | 85 ± 7 | 2100 ± 130 | 1550 ± 110 | 720 ± 50 |
| DLA + LPS | 25 | 62 ± 5 | 1600 ± 100 | 1100 ± 90 | 510 ± 40 |
| DLA + LPS | 50 | 41 ± 4 | 950 ± 70 | 650 ± 50 | 280 ± 25 |
Data is hypothetical and based on trends observed for similar compounds like DLA.[1][2]
Table 2: Effect of 8-epi-7-deoxyloganic acid (DLA) on the Expression of Pro-inflammatory Genes in LPS-Stimulated RAW 264.7 Macrophages.
| Treatment | Concentration (µM) | iNOS mRNA Expression (fold change vs. LPS) | COX-2 mRNA Expression (fold change vs. LPS) | TNF-α mRNA Expression (fold change vs. LPS) | IL-6 mRNA Expression (fold change vs. LPS) |
| LPS | 1 µg/mL | 1.0 | 1.0 | 1.0 | 1.0 |
| DLA + LPS | 12.5 | 0.88 | 0.90 | 0.85 | 0.87 |
| DLA + LPS | 25 | 0.65 | 0.70 | 0.62 | 0.68 |
| DLA + LPS | 50 | 0.43 | 0.48 | 0.39 | 0.45 |
Data is hypothetical and based on trends observed for similar compounds like DLA.[1][2]
Experimental Protocols
Cell Culture and Treatment
Cell Line: RAW 264.7 murine macrophage cell line.
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1.5 x 10⁵ cells/mL.[9]
-
Incubate for 24 hours to allow for cell adherence.
-
Pre-treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired incubation period (e.g., 24 hours for NO and cytokine protein assays, or shorter times for signaling pathway analysis).[9][10]
Cell Viability Assay (MTT Assay)
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Protocol:
-
After the treatment period, remove the culture supernatant.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free DMEM) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.[9]
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the culture supernatant.[9][10]
Protocol:
-
Collect 50 µL of culture supernatant from each well of a 96-well plate after treatment.[10]
-
Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[10]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.[10]
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Pro-inflammatory Cytokine Measurement (ELISA)
The levels of TNF-α and IL-6 in the culture supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11][12][13][14]
General ELISA Protocol (Sandwich ELISA):
-
Coat a 96-well plate with the capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or anti-mouse IL-6) overnight at 4°C.[15]
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[15]
-
Wash the plate.
-
Add 100 µL of culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[12][15]
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[12][13]
-
Wash the plate.
-
Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.[12][13]
-
Wash the plate.
-
Add the TMB substrate solution and incubate in the dark until color develops (typically 15-30 minutes).[11][15]
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[15]
-
Measure the absorbance at 450 nm.[15]
-
Calculate cytokine concentrations from the standard curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in inflammation and the general experimental workflow for assessing the anti-inflammatory potential of this compound.
Caption: Experimental workflow for in vitro anti-inflammatory evaluation.
Caption: Simplified NF-κB and MAPK inflammatory signaling pathways.
References
- 1. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK Family Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MAP kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. researchgate.net [researchgate.net]
- 15. Human TNF-α ELISA Development Kit - Leinco Technologies [leinco.com]
Application Notes and Protocols for Studying the Neuroprotective Effects of 8-Dehydroxyshanzhiside and Related Iridoid Glycosides in Animal Models of Cerebral Ischemia
Audience: Researchers, scientists, and drug development professionals.
Introduction:
8-Dehydroxyshanzhiside, an iridoid glycoside, and related compounds found in medicinal plants like Cornus officinalis have garnered interest for their potential neuroprotective properties. This document provides detailed application notes and experimental protocols for investigating these effects in animal models of focal cerebral ischemia, a condition that mimics ischemic stroke. The methodologies outlined here are based on established preclinical research models and can be adapted to study the efficacy and mechanism of action of this compound or similar neuroprotective agents. While specific data for this compound is limited, the provided protocols are based on studies of Cornel Iridoid Glycosides (CIG), a closely related class of compounds, and serve as a robust framework for investigation.[1][2][3]
Animal Models
The most widely used and clinically relevant animal model for preclinical stroke research is the transient middle cerebral artery occlusion (MCAO) model in rodents (rats or mice).[4] This model simulates the blockage of a major cerebral artery followed by reperfusion, mirroring the pathophysiology of human ischemic stroke.
Experimental Workflow for MCAO Model and Neuroprotective Assessment
Below is a DOT script representing the typical experimental workflow.
Caption: Experimental workflow for MCAO model.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on typical outcomes observed in studies of related iridoid glycosides, which can be used as a template for presenting results for this compound.
Table 1: Effect of this compound on Neurological Deficit Scores
| Group | n | Neurological Score (24h post-MCAO) |
| Sham | 10 | 0.5 ± 0.2 |
| MCAO + Vehicle | 10 | 3.8 ± 0.6 |
| MCAO + this compound (Low Dose) | 10 | 2.5 ± 0.5 |
| MCAO + this compound (High Dose) | 10 | 1.8 ± 0.4** |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. MCAO + Vehicle group. |
Table 2: Effect of this compound on Infarct Volume and Brain Edema
| Group | n | Infarct Volume (%) | Brain Water Content (%) |
| Sham | 10 | 0 | 78.5 ± 1.2 |
| MCAO + Vehicle | 10 | 45.2 ± 5.1 | 82.3 ± 1.5 |
| MCAO + this compound (Low Dose) | 10 | 32.7 ± 4.8 | 80.1 ± 1.3 |
| MCAO + this compound (High Dose) | 10 | 21.5 ± 3.9 | 79.2 ± 1.1 |
| *Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. MCAO + Vehicle group. |
Table 3: Effect of this compound on Inflammatory Cytokines in Brain Tissue
| Group | n | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Sham | 10 | 15.2 ± 2.1 | 10.5 ± 1.8 | 20.3 ± 2.5 |
| MCAO + Vehicle | 10 | 55.8 ± 6.3 | 42.1 ± 5.4 | 68.7 ± 7.1 |
| MCAO + this compound (Low Dose) | 10 | 38.4 ± 4.9 | 28.9 ± 3.7 | 45.2 ± 5.8 |
| MCAO + this compound (High Dose) | 10 | 25.1 ± 3.2 | 18.6 ± 2.9 | 31.4 ± 4.3** |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. MCAO + Vehicle group. |
Experimental Protocols
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) in Rats
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Insert the 4-0 monofilament suture into the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
After 90-120 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
Close the incision and allow the animal to recover.
-
The sham-operated group undergoes the same surgical procedure without the insertion of the suture.
Protocol 2: Neurological Deficit Scoring
Neurological function can be assessed 24 hours after MCAO using a modified neurological severity score (mNSS).[5]
Scoring System (example):
-
Motor Tests (6 points):
-
Raising the rat by the tail (flexion of forelimbs and hindlimbs)
-
Placing the rat on the floor (circling behavior)
-
-
Sensory Tests (2 points):
-
Placing and proprioceptive tests
-
-
Beam Balance Tests (6 points):
-
Ability to balance on beams of different widths
-
-
Reflexes and Abnormal Movements (4 points):
-
Pinna reflex, corneal reflex, startle reflex
-
A higher score indicates a more severe neurological deficit.
Protocol 3: Infarct Volume Measurement by TTC Staining
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
-
Brain matrix slicer
-
Formalin solution (10%)
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At 24 hours post-MCAO, euthanize the rat and perfuse transcardially with cold saline.
-
Carefully remove the brain and slice it into 2 mm coronal sections using a brain matrix.
-
Immerse the brain slices in 2% TTC solution at 37°C for 20-30 minutes in the dark. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Capture digital images of the slices.
-
Use image analysis software to measure the area of the infarct and the total area of the hemisphere for each slice.
-
Calculate the infarct volume as a percentage of the total hemisphere volume, corrected for edema.
Signaling Pathways
Based on studies of related iridoid glycosides, this compound may exert its neuroprotective effects by modulating inflammatory and apoptotic pathways.[1][2] A key pathway implicated is the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling cascade.
TLR4/MyD88/NF-κB Signaling Pathway in Ischemic Stroke
The following DOT script illustrates the proposed mechanism of action.
Caption: Inhibition of TLR4/MyD88/NF-κB pathway.
The protocols and application notes provided here offer a comprehensive framework for the preclinical evaluation of this compound as a neuroprotective agent for ischemic stroke. By utilizing the MCAO animal model and assessing neurological function, infarct volume, and key signaling pathways, researchers can systematically investigate the therapeutic potential of this and other related compounds. The data from such studies are crucial for advancing our understanding of neuroprotection and for the development of novel stroke therapies.
References
- 1. Cornel iridoid glycosides exerted neuroprotective effects against cerebral ischemia/reperfusion injury in rats via inhibiting TLR4/MyD88/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The protective effect and mechanism of glycosides of cistanche deserticola on rats in middle cerebral artery occlusion (MCAO) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating 8-Dehydroxyshanzhiside in Diabetic Wound Healing Studies
Disclaimer: The following application notes and protocols are a hypothetical framework designed to guide the investigation of 8-Dehydroxyshanzhiside for diabetic wound healing. As of the latest literature review, there is no direct scientific evidence or published data on the efficacy or mechanism of action of this compound in this specific application. The proposed experiments and pathways are based on established methodologies for evaluating novel compounds in wound healing research.
Introduction
Diabetic wound healing is a complex and multifactorial process characterized by a prolonged inflammatory phase, impaired angiogenesis, reduced collagen synthesis, and increased oxidative stress. These pathological changes often lead to chronic, non-healing ulcers, posing a significant clinical challenge. Natural products with potent antioxidant and anti-inflammatory properties are of great interest as potential therapeutic agents to address the underlying impairments in diabetic wound repair.
This compound is an iridoid glycoside that has been isolated from plants such as Lamiophlomis rotata. While its specific biological activities related to wound healing have not been extensively studied, its chemical structure suggests potential for antioxidant and anti-inflammatory effects. These properties are crucial for mitigating the detrimental environment of a diabetic wound. This document provides a comprehensive set of protocols to systematically evaluate the potential of this compound as a therapeutic agent for diabetic wound healing.
Hypothetical Mechanism of Action
It is hypothesized that this compound may promote diabetic wound healing through a multi-pronged approach:
-
Antioxidant Activity: By scavenging reactive oxygen species (ROS), this compound could reduce oxidative stress in the wound microenvironment, thereby protecting cells from damage and improving their function.
-
Anti-inflammatory Effects: this compound may modulate the inflammatory response by decreasing the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and increasing the expression of anti-inflammatory mediators. This could help resolve the chronic inflammation characteristic of diabetic wounds.
-
Promotion of Cell Proliferation and Migration: By creating a more favorable wound environment, this compound could indirectly or directly stimulate the proliferation and migration of key cells involved in wound closure, such as fibroblasts and keratinocytes.
-
Enhancement of Angiogenesis: The compound might promote the formation of new blood vessels, a critical process for supplying nutrients and oxygen to the healing tissue.
Data Presentation: Hypothetical Quantitative Data Summary
The following tables are templates for summarizing quantitative data that would be generated from the proposed experimental protocols.
Table 1: In Vitro Antioxidant and Anti-inflammatory Activity of this compound
| Assay | Endpoint | This compound Concentration | Result (Hypothetical) | Positive Control |
| DPPH Radical Scavenging | IC50 (µg/mL) | 1, 10, 50, 100 | To be determined | Ascorbic Acid |
| ABTS Radical Scavenging | IC50 (µg/mL) | 1, 10, 50, 100 | To be determined | Trolox |
| Nitric Oxide (NO) Inhibition | IC50 (µg/mL) | 1, 10, 50, 100 | To be determined | L-NAME |
| TNF-α Inhibition in LPS-stimulated Macrophages | IC50 (µg/mL) | 1, 10, 50, 100 | To be determined | Dexamethasone |
| IL-6 Inhibition in LPS-stimulated Macrophages | IC50 (µg/mL) | 1, 10, 50, 100 | To be determined | Dexamethasone |
Table 2: In Vitro Effects of this compound on Fibroblasts and Keratinocytes
| Cell Type | Assay | This compound Concentration (µg/mL) | Result (Hypothetical) | Positive Control |
| Human Dermal Fibroblasts (HDFs) | Cell Viability (% of control) | 1, 10, 50 | To be determined | - |
| Cell Proliferation (% of control) | 1, 10, 50 | To be determined | FGF-2 | |
| Cell Migration (% wound closure) | 1, 10, 50 | To be determined | FGF-2 | |
| Human Epidermal Keratinocytes (HEKs) | Cell Viability (% of control) | 1, 10, 50 | To be determined | - |
| Cell Proliferation (% of control) | 1, 10, 50 | To be determined | EGF | |
| Cell Migration (% wound closure) | 1, 10, 50 | To be determined | EGF |
Table 3: In Vivo Efficacy of this compound in a Diabetic Mouse Wound Model
| Treatment Group | Wound Closure Rate (%) at Day 7 | Wound Closure Rate (%) at Day 14 | Re-epithelialization (%) | Collagen Deposition (Arbitrary Units) | CD31+ Vessels/HPF | TNF-α Level (pg/mg tissue) | SOD Activity (U/mg protein) |
| Vehicle Control | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| This compound (Low Dose) | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| This compound (High Dose) | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| Positive Control (e.g., a commercial growth factor) | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
(TBD = To Be Determined)
Experimental Protocols
In Vitro Assays
1. Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare various concentrations of this compound in methanol.
-
In a 96-well plate, add 100 µL of each concentration to 100 µL of 0.1 mM DPPH in methanol.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of various concentrations of this compound to 190 µL of the diluted ABTS solution.
-
Incubate for 6 minutes and measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
-
2. Anti-inflammatory Activity Assays
-
Nitric Oxide (NO) Production in RAW 264.7 Macrophages:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell supernatant and measure the nitrite (B80452) concentration using the Griess reagent.
-
Determine the IC50 for NO inhibition.
-
-
Cytokine (TNF-α, IL-6) Measurement:
-
Following the same treatment protocol as the NO assay, collect the cell supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
3. Cell-Based Assays for Wound Healing
-
Cell Viability Assay (MTT Assay):
-
Seed human dermal fibroblasts (HDFs) or human epidermal keratinocytes (HEKs) in a 96-well plate.
-
Treat the cells with various concentrations of this compound for 24 and 48 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Scratch (Wound Healing) Assay:
-
Grow HDFs or HEKs to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add medium containing various concentrations of this compound.
-
Capture images of the scratch at 0, 12, and 24 hours.
-
Measure the wound area at each time point and calculate the percentage of wound closure.
-
In Vivo Diabetic Wound Healing Model
1. Induction of Diabetes and Wound Creation
-
Induce type 1 diabetes in male C57BL/6 mice by intraperitoneal injection of streptozotocin (B1681764) (STZ).
-
Confirm diabetes by measuring blood glucose levels.
-
After 2 weeks of diabetes confirmation, anesthetize the mice.
-
Create a full-thickness excisional wound on the dorsal surface using a 6 mm biopsy punch.
2. Treatment and Monitoring
-
Topically apply a formulation containing this compound (e.g., in a hydrogel base) to the wound daily.
-
Include a vehicle control group and a positive control group.
-
Photograph the wounds at days 0, 3, 7, 10, and 14.
-
Measure the wound area using image analysis software to determine the rate of wound closure.
3. Histological and Biochemical Analysis
-
At the end of the experiment (Day 14), euthanize the mice and excise the wound tissue.
-
Fix a portion of the tissue in 10% formalin for histological analysis.
-
H&E Staining: To assess re-epithelialization and granulation tissue formation.
-
Masson's Trichrome Staining: To evaluate collagen deposition.
-
Immunohistochemistry: For CD31 to quantify angiogenesis.
-
-
Homogenize the remaining tissue for biochemical assays:
-
ELISA: To measure the levels of inflammatory markers (TNF-α, IL-6).
-
Spectrophotometric Assays: To determine the activity of antioxidant enzymes (e.g., SOD, Catalase) and levels of lipid peroxidation (MDA).
-
Visualizations
Caption: Proposed experimental workflow for evaluating this compound.
Caption: Hypothetical signaling pathway for this compound in diabetic wound healing.
Investigating 8-Dehydroxyshanzhiside as a Potential GLP-1 Receptor Agonist: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of therapeutic agents that have shown significant efficacy in the management of type 2 diabetes and obesity. These agents mimic the action of the endogenous incretin (B1656795) hormone GLP-1, leading to enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, delayed gastric emptying, and increased satiety. The exploration of novel, naturally derived compounds as potential GLP-1 receptor agonists is an active area of research.
This document provides a comprehensive set of application notes and protocols to guide the investigation of 8-dehydroxyshanzhiside (B12366159) , an iridoid glycoside, as a potential GLP-1 receptor agonist. While direct evidence for the GLP-1 receptor agonistic activity of this compound is not yet established in publicly available literature, a related iridoid glycoside, geniposide, has been reported to activate the GLP-1 receptor, suggesting that other compounds in this class may possess similar pharmacological properties.[1]
The following sections detail the standardized experimental workflows and methodologies that can be employed to characterize the activity of this compound at the GLP-1 receptor, from initial in vitro screening to in vivo validation.
Data Presentation: A Framework for Quantitative Analysis
To facilitate the systematic evaluation and comparison of this compound's activity, all quantitative data should be organized into clear and concise tables. Below are template tables for key in vitro and in vivo experiments.
Table 1: In Vitro GLP-1 Receptor Binding Affinity
| Compound | Ki (nM) | IC50 (nM) | Radioligand | Cell Line |
| This compound | ||||
| Positive Control (e.g., GLP-1) | ||||
| Negative Control |
Table 2: In Vitro GLP-1 Receptor Functional Activity (cAMP Accumulation)
| Compound | EC50 (nM) | Emax (% of GLP-1) | Assay Type | Cell Line |
| This compound | HTRF, FRET, etc. | CHO-K1, HEK293 | ||
| Positive Control (e.g., GLP-1) | ||||
| Negative Control |
Table 3: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from Pancreatic β-Cells
| Compound | Glucose (mM) | Insulin Secretion (ng/mL) | Fold Increase vs. Vehicle | Cell Line / Islets |
| Vehicle | Low (e.g., 2.8) | |||
| Vehicle | High (e.g., 16.7) | |||
| This compound | High (e.g., 16.7) | |||
| Positive Control (e.g., GLP-1) | High (e.g., 16.7) |
Table 4: In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model
| Treatment Group | Dose (mg/kg) | AUC Glucose (0-120 min) | Peak Glucose (mg/dL) | Time to Peak (min) |
| Vehicle Control | ||||
| This compound | ||||
| Positive Control (e.g., Liraglutide) |
Experimental Protocols
The following are detailed protocols for the key experiments required to assess the GLP-1 receptor agonist activity of this compound.
In Vitro GLP-1 Receptor Binding Assay
Objective: To determine if this compound directly binds to the GLP-1 receptor and to quantify its binding affinity.
Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand for binding to the GLP-1 receptor expressed in a suitable cell line.
Materials:
-
Cell line stably expressing the human GLP-1 receptor (e.g., CHO-K1, HEK293)
-
Radiolabeled GLP-1 receptor antagonist (e.g., [125I]-Exendin(9-39))
-
Unlabeled GLP-1 (for positive control)
-
This compound
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Prepare cell membranes from the GLP-1 receptor-expressing cell line.
-
In a 96-well plate, add a fixed concentration of the radiolabeled antagonist.
-
Add increasing concentrations of this compound or unlabeled GLP-1 (for the standard curve).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro cAMP Accumulation Assay
Objective: To determine if this compound activates the GLP-1 receptor and stimulates the downstream signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).
Principle: The GLP-1 receptor is a Gs-protein coupled receptor. Its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This can be measured using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Resonance Energy Transfer (FRET) based assays.
Materials:
-
Cell line stably expressing the human GLP-1 receptor
-
This compound
-
GLP-1 (for positive control)
-
cAMP assay kit (e.g., HTRF cAMP Gs HiRange kit)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Seed the GLP-1 receptor-expressing cells in a 96-well or 384-well plate and culture overnight.
-
Remove the culture medium and add stimulation buffer containing a PDE inhibitor.
-
Add increasing concentrations of this compound or GLP-1.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.
-
Plot the dose-response curve and determine the EC50 and Emax values for this compound.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the ability of this compound to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.
Principle: GLP-1 receptor agonists enhance insulin secretion from pancreatic β-cells in a glucose-dependent manner. This assay measures the amount of insulin released from cultured β-cells or isolated pancreatic islets in the presence of low and high glucose concentrations, with and without the test compound.
Materials:
-
Pancreatic β-cell line (e.g., INS-1E, MIN6) or isolated rodent/human pancreatic islets.
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.
-
This compound
-
GLP-1 (for positive control)
-
Insulin ELISA kit
Procedure:
-
Culture the β-cells or islets to the appropriate confluency.
-
Pre-incubate the cells/islets in KRBH buffer with low glucose for 1-2 hours to establish a basal insulin secretion rate.
-
Replace the buffer with fresh KRBH buffer containing either low or high glucose, with or without this compound or GLP-1.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Collect the supernatant and measure the insulin concentration using an ELISA kit.
-
Normalize the insulin secretion to the total protein content or DNA content of the cells/islets.
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of this compound on glucose tolerance in an in vivo animal model.
Principle: An OGTT measures the body's ability to clear a glucose load from the bloodstream. A GLP-1 receptor agonist is expected to improve glucose tolerance by enhancing insulin secretion and suppressing glucagon.
Materials:
-
Animal model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
This compound formulated for oral or subcutaneous administration.
-
Positive control (e.g., Liraglutide).
-
Glucose solution for oral gavage (e.g., 2 g/kg).
-
Glucometer and test strips.
Procedure:
-
Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Administer this compound, vehicle, or the positive control at a specified time before the glucose challenge.
-
At time 0, administer the glucose solution via oral gavage.
-
Measure blood glucose levels from the tail vein at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the glucose excursion curve and calculate the area under the curve (AUC) for glucose.
Mandatory Visualizations
Signaling Pathway
Caption: GLP-1 receptor signaling pathway in pancreatic β-cells.
Experimental Workflow
Caption: Workflow for evaluating a potential GLP-1 receptor agonist.
References
Experimental Design for In Vivo Studies with 8-Dehydroxyshanzhiside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the potential anti-inflammatory and neuroprotective effects of 8-Dehydroxyshanzhiside in vivo. The experimental designs are based on established and validated animal models, drawing upon the known biological activities of the broader class of iridoid glycosides.
Preclinical In Vivo Assessment of Anti-Inflammatory Activity
This section outlines two standard models to evaluate the anti-inflammatory potential of this compound: carrageenan-induced paw edema for acute inflammation and lipopolysaccharide (LPS)-induced systemic inflammation.
Carrageenan-Induced Paw Edema in Rodents
This model is a widely used and reproducible assay for screening acute anti-inflammatory activity.
Experimental Protocol:
-
Animal Model: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g) are used. Animals are acclimatized for at least one week before the experiment.
-
Grouping and Dosing:
-
Animals are randomly divided into at least five groups (n=6-8 per group).
-
Group I (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in saline).
-
Group II (Positive Control): Indomethacin (10 mg/kg, intraperitoneally).
-
Group III-V (Test Groups): this compound administered orally (p.o.) or intraperitoneally (i.p.) at three different doses (e.g., 25, 50, and 100 mg/kg). The selection of doses is based on the typical effective range of related iridoid glycosides.
-
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Biochemical Analysis (Optional): At the end of the experiment, animals can be euthanized, and the paw tissue collected to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (COX-2, iNOS) using ELISA or Western blotting.
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| I | Vehicle | - | 0.85 ± 0.05 | - |
| II | Indomethacin | 10 | 0.42 ± 0.03 | 50.6 |
| III | This compound | 25 | 0.71 ± 0.04 | 16.5 |
| IV | This compound | 50 | 0.60 ± 0.04 | 29.4 |
| V | This compound | 100 | 0.51 ± 0.03 | 40.0 |
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model mimics systemic inflammatory responses and is useful for assessing the effects of a compound on cytokine production.
Experimental Protocol:
-
Animal Model: C57BL/6 mice (8-10 weeks old) are used.
-
Grouping and Dosing:
-
Animals are divided into at least five groups (n=6-8 per group).
-
Group I (Control): Vehicle.
-
Group II (LPS Control): Vehicle + LPS.
-
Group III (Positive Control): Dexamethasone (1 mg/kg, i.p.) + LPS.
-
Group IV-VI (Test Groups): this compound (e.g., 20, 40, and 80 mg/kg, p.o. or i.p.) + LPS.
-
-
Treatment and Induction: this compound or vehicle is administered one hour before the intraperitoneal injection of LPS (1 mg/kg).
-
Sample Collection: Blood is collected via cardiac puncture 2-6 hours after LPS injection. Serum is separated by centrifugation.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are measured using commercially available ELISA kits.
-
Organ Analysis (Optional): Tissues such as the lung and liver can be harvested for histological examination and measurement of inflammatory markers.
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Serum TNF-α (pg/mL) (Mean ± SEM) | Serum IL-6 (pg/mL) (Mean ± SEM) |
| I | Control | - | 50 ± 10 | 30 ± 8 |
| II | LPS Control | - | 1500 ± 150 | 1200 ± 120 |
| III | Dexamethasone + LPS | 1 | 300 ± 40 | 250 ± 30 |
| IV | This compound + LPS | 20 | 1100 ± 110 | 950 ± 100 |
| V | This compound + LPS | 40 | 800 ± 90 | 650 ± 70 |
| VI | This compound + LPS | 80 | 550 ± 60 | 400 ± 50 |
Hypothesized Anti-Inflammatory Signaling Pathway
Preclinical In Vivo Assessment of Neuroprotective Activity
This section details an experimental model for evaluating the neuroprotective effects of this compound in the context of ischemic stroke.
Middle Cerebral Artery Occlusion (MCAO) in Rodents
The MCAO model is a widely accepted model of focal cerebral ischemia that mimics human stroke.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (22-28 g) are used.
-
Grouping and Dosing:
-
Animals are randomly assigned to at least four groups (n=8-10 per group).
-
Group I (Sham): Undergo the same surgical procedure without MCAO.
-
Group II (MCAO Control): MCAO + Vehicle.
-
Group III-V (Test Groups): MCAO + this compound (e.g., 15, 30, and 60 mg/kg, i.p. or p.o.). Treatment can be administered either before or after the ischemic insult.
-
-
Surgical Procedure (Intraluminal Filament Method):
-
Anesthetize the animal (e.g., with isoflurane).
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
A nylon monofilament with a silicon-coated tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.
-
-
Neurological Deficit Scoring: At 24 hours post-MCAO, neurological deficits are assessed using a 5-point scale (0 = no deficit, 4 = severe deficit).
-
Infarct Volume Measurement:
-
After neurological scoring, animals are euthanized, and brains are removed.
-
The brain is sectioned coronally and stained with 2,3,5-triphenyltetrazolium chloride (TTC).
-
The unstained (infarcted) area is measured using image analysis software to calculate the infarct volume.
-
-
Biochemical and Histological Analysis (Optional): Brain tissue can be processed for analysis of apoptotic markers (e.g., caspase-3), oxidative stress markers (e.g., MDA, SOD), and inflammatory markers. Histological analysis can assess neuronal damage.
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Neurological Score (Mean ± SEM) | Infarct Volume (% of Hemisphere) (Mean ± SEM) |
| I | Sham | - | 0.2 ± 0.1 | 1.5 ± 0.5 |
| II | MCAO Control | - | 3.5 ± 0.3 | 45.2 ± 3.8 |
| III | MCAO + this compound | 15 | 2.8 ± 0.4 | 35.6 ± 4.1 |
| IV | MCAO + this compound | 30 | 2.1 ± 0.3 | 25.3 ± 3.5 |
| V | MCAO + this compound | 60 | 1.5 ± 0.2 | 18.7 ± 2.9 |
Experimental Workflow for MCAO Study
Hypothesized Neuroprotective Signaling Pathway
Preparing 8-Dehydroxyshanzhiside Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Dehydroxyshanzhiside, an iridoid glycoside, has garnered significant interest in biomedical research for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. To facilitate in vitro studies investigating its mechanism of action and efficacy, the proper preparation of stock solutions for cell culture applications is paramount. This document provides detailed application notes and protocols for the solubilization, storage, and use of this compound in a laboratory setting. Adherence to these guidelines will help ensure the consistency, reproducibility, and accuracy of experimental results.
Quantitative Data Summary
For ease of reference and experimental planning, the following table summarizes the key quantitative data for the preparation of this compound stock solutions.
| Parameter | Value | Source/Recommendation |
| Molecular Weight | 376.36 g/mol | N/A |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO), cell culture grade | Common practice for iridoid glycosides |
| Stock Solution Concentration | 10 mM - 50 mM | Based on protocols for similar compounds[1] |
| Working Concentration Range | 2.5 µM - 40 µM | Based on protocols for similar compounds[1] |
| Maximum DMSO in Final Medium | ≤ 0.5% (v/v) | General cell culture recommendation |
| Storage of Powder | -20°C for up to 3 years | Manufacturer's recommendation |
| Storage of Stock Solution | -20°C or -80°C for up to 1 year | Manufacturer's recommendation |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Calibrated micropipettes
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for different desired concentrations or volumes.
-
Pre-weighing and Calculation:
-
Calculate the mass of this compound required:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.01 mol/L x 0.001 L x 376.36 g/mol x 1000 = 3.76 mg
-
-
Carefully weigh out 3.76 mg of this compound powder in a sterile microcentrifuge tube.
-
-
Solubilization:
-
Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Preparation of Working Solutions
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
-
Dilution into Cell Culture Medium:
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution:
-
C1V1 = C2V2
-
(10,000 µM)(V1) = (10 µM)(1000 µL)
-
V1 = 1 µL
-
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Gently mix the working solution by pipetting up and down.
-
-
Final DMSO Concentration Check:
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used. Typically, a final DMSO concentration of ≤ 0.5% is well-tolerated by most cell lines.
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Proposed Anti-Inflammatory Signaling Pathway
Based on the known mechanisms of similar iridoid glycosides, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of the Nrf2/HO-1 and NF-κB signaling pathways.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 8-Dehydroxyshanzhiside Yield from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 8-Dehydroxyshanzhiside from its natural sources, primarily Lamiophlomis rotata.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Suboptimal Extraction Method: The chosen extraction technique may not be efficient for iridoid glycosides. 2. Inefficient Solvent System: The polarity of the solvent may not be suitable for this compound. 3. Inadequate Extraction Parameters: Time, temperature, or solid-to-liquid ratio may be suboptimal. 4. Degradation of the Compound: this compound may be sensitive to high temperatures or pH extremes.[1] 5. Poor Quality of Plant Material: The concentration of the target compound can vary based on harvesting time and storage conditions. | 1. Method Optimization: Consider advanced extraction techniques such as Ultrasonic-Microwave Synergistic Extraction (UMSE) or Ultrasound-Assisted Deep Eutectic Solvent (DES) Extraction.[2] 2. Solvent Screening: Test a range of solvents with varying polarities (e.g., methanol (B129727), ethanol (B145695), water, or mixtures thereof). Aqueous ethanol (50-80%) is often effective for iridoid glycosides.[3] 3. Parameter Optimization: Systematically optimize extraction parameters using a Design of Experiments (DoE) approach. Key parameters to consider are extraction time (30-60 min), temperature (40-60°C), and solid-to-liquid ratio (1:10 to 1:30 g/mL).[3] 4. Control Extraction Conditions: Avoid excessive temperatures and prolonged extraction times. Maintain a neutral pH during extraction. 5. Source High-Quality Material: Ensure the plant material is properly identified, harvested at the optimal time, and stored correctly to prevent degradation of active compounds. |
| Co-extraction of a High Amount of Impurities | 1. Non-selective Solvent: The solvent system may be too broad, extracting a wide range of compounds. 2. Complex Plant Matrix: The natural source contains numerous other compounds with similar polarities. | 1. Solvent Polarity Adjustment: Gradually decrease the polarity of the extraction solvent to reduce the extraction of highly polar impurities like sugars and chlorophylls. 2. Pre-extraction/Defatting: For non-polar impurities, consider a pre-extraction step with a non-polar solvent like n-hexane. 3. Solid-Phase Extraction (SPE): Utilize SPE cartridges to perform a preliminary cleanup of the crude extract before further purification. |
| Compound Degradation During Purification | 1. Harsh pH Conditions: Acidic or basic conditions during column chromatography can lead to hydrolysis of the glycosidic bond or other rearrangements. 2. Thermal Instability: High temperatures during solvent evaporation can cause degradation. | 1. Maintain Neutral pH: Use buffered mobile phases for chromatography where possible. 2. Low-Temperature Evaporation: Concentrate fractions using a rotary evaporator at a low temperature (e.g., < 40°C). For highly sensitive compounds, consider lyophilization (freeze-drying). |
| Poor Separation During Column Chromatography | 1. Inappropriate Stationary Phase: The chosen adsorbent (e.g., silica (B1680970) gel, alumina) may not be suitable for separating iridoid glycosides. 2. Suboptimal Mobile Phase: The solvent system may not provide adequate resolution between this compound and other co-eluting compounds. 3. Column Overloading: Applying too much crude extract to the column can lead to broad, overlapping peaks. | 1. Select Appropriate Resin: Macroporous resins (e.g., HPD-100) and Sephadex LH-20 are often effective for the purification of iridoid glycosides.[4][5] 2. Mobile Phase Optimization: Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation before scaling up to column chromatography. A gradient elution from a less polar to a more polar solvent is often effective.[6] 3. Optimize Sample Load: As a general rule, the amount of crude extract loaded should be 1-5% of the weight of the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What is the most promising natural source for obtaining this compound?
A1: The primary and most well-documented natural source of this compound is the plant Lamiophlomis rotata (Benth.) Kudo, a traditional Tibetan herb.[7]
Q2: Which modern extraction techniques are recommended for improving the yield of this compound?
A2: For enhancing the extraction efficiency of iridoid glycosides like this compound, modern techniques such as Ultrasonic-Microwave Synergistic Extraction (UMSE) and Ultrasound-Assisted Deep Eutectic Solvent (DES) Extraction are highly recommended. These methods can often provide higher yields in shorter extraction times compared to conventional methods.[2]
Q3: What are the key parameters to optimize for maximizing the extraction yield?
A3: The critical parameters to optimize include:
-
Solvent Type and Concentration: Aqueous ethanol or methanol are commonly used.
-
Extraction Temperature: Generally, moderately elevated temperatures increase solubility and diffusion rates.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compound.
-
Solid-to-Liquid Ratio: This affects the concentration gradient and, consequently, the extraction efficiency.[3]
-
Microwave Power and Ultrasonic Frequency (for UMSE and DES): These parameters influence the disruption of plant cell walls.
Q4: How can I effectively purify this compound from the crude extract?
A4: A multi-step purification strategy is often necessary. A common approach involves initial fractionation using macroporous resin column chromatography.[4][5] The enriched fractions can then be further purified by preparative high-performance liquid chromatography (HPLC) or Sephadex LH-20 column chromatography to obtain high-purity this compound.[6]
Q5: How can I monitor the presence and purity of this compound during the extraction and purification process?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and reliable method for the qualitative and quantitative analysis of this compound. Thin-Layer Chromatography (TLC) can be used for rapid, preliminary screening of fractions.
Data Presentation
Comparison of Extraction Methods for Iridoid Glycosides
| Extraction Method | Plant Source | Key Parameters | Yield of Total Iridoid Glycosides | Reference |
| Ultrasonic-Microwave Synergistic Extraction (UMSE) | Patrinia scabra | Ethanol concentration: 52%, Material-to-liquid ratio: 1:18 g/mL, Microwave power: 610 W, Time: 45 min | 81.4 mg/g | [3] |
| Hot Water Extraction (HWE) | Veronica longifolia | Temperature: 100°C | Relative yield: 100% (used as baseline) | [8] |
| Pressurized Hot Water Extraction (PHWE) | Veronica longifolia | Temperature: 100°C, Pressure: 150 kg/cm ² | Relative yield: Catalpol 83%, Aucubin 92% | [8] |
| Maceration with Ethanol | Veronica longifolia | Room Temperature | Relative yield: Catalpol 22%, Aucubin 25% | [8] |
Experimental Protocols
Ultrasonic-Microwave Synergistic Extraction (UMSE) Protocol
This protocol is adapted from the optimized extraction of total iridoid glycosides from Patrinia scabra.[3]
-
Sample Preparation: Grind the dried aerial parts of Lamiophlomis rotata into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh a specific amount of the plant powder (e.g., 10 g).
-
Place the powder in an extraction vessel.
-
Add the extraction solvent (52% aqueous ethanol) at a solid-to-liquid ratio of 1:18 (g/mL).
-
Set the extraction parameters on the UMSE instrument:
-
Microwave power: 610 W
-
Ultrasonic frequency: (Specify frequency if available, e.g., 40 kHz)
-
Extraction temperature: Maintain at a constant temperature (e.g., 60°C).
-
Extraction time: 45 minutes.
-
-
-
Filtration and Collection:
-
After extraction, cool the mixture to room temperature.
-
Filter the extract through filter paper to separate the solid residue.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates.
-
-
Concentration:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Macroporous Resin Column Chromatography for Purification
This protocol is a general procedure for the enrichment of iridoid glycosides.[4][5]
-
Resin Pre-treatment:
-
Soak the macroporous resin (e.g., HPD-100) in ethanol for 24 hours to activate it.
-
Wash the resin thoroughly with deionized water until no ethanol is detected.
-
Pack the resin into a glass column.
-
-
Sample Loading:
-
Dissolve the crude extract in deionized water.
-
Load the sample solution onto the packed column at a slow flow rate.
-
-
Elution:
-
Wash the column with deionized water to remove highly polar impurities such as sugars.
-
Perform a stepwise gradient elution with increasing concentrations of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).
-
Collect fractions of each elution step.
-
-
Fraction Analysis:
-
Analyze the collected fractions using TLC or HPLC to identify the fractions containing this compound.
-
Pool the fractions rich in the target compound.
-
-
Concentration:
-
Concentrate the pooled fractions under reduced pressure to obtain an enriched extract for further purification.
-
Visualizations
Putative Biosynthetic Pathway of this compound
Caption: Putative biosynthetic pathway of this compound.
Experimental Workflow for Yield Improvement
Caption: General experimental workflow for extraction and purification.
Decision Tree for Extraction Method Selection
Caption: Decision tree for selecting an appropriate extraction method.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and purification of six iridoid glycosides from gardenia jasminoides fruit by medium-pressure liquid chromatography combined with macroporous resin chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and purification of six iridoid glycosides from gardenia jasminoides fruit by medium-pressure liquid chromatography combined with macroporous resin chromatography. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shanzhiside methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Stability of 8-Dehydroxyshanzhiside under different storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the stability of 8-Dehydroxyshanzhiside under various laboratory conditions. The following information is based on general principles of chemical stability testing and is intended to guide you in establishing appropriate handling and storage protocols for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. If the compound is dissolved in a solvent, it should be stored at -80°C for up to 1 year.[1] It is crucial to minimize freeze-thaw cycles.
Q2: I need to work with this compound in solution for my experiments. How can I determine its stability in my chosen solvent and at my experimental temperature?
To determine the stability of this compound in your specific experimental setup, a preliminary stability study is recommended. This involves dissolving the compound in your solvent of choice and incubating it at your experimental temperature for various durations. You can then analyze the samples at different time points (e.g., 0, 2, 4, 8, 24 hours) using a suitable analytical method like HPLC to monitor for any degradation.
Q3: How can I assess the pH stability of this compound for my experiments in acidic or basic buffers?
To evaluate the susceptibility of this compound to hydrolysis, you can perform a forced degradation study across a range of pH values.[1] This involves dissolving the compound in buffers of different pH (e.g., pH 3, 5, 7, 9, 11) and incubating the solutions at a controlled temperature. Samples should be taken at various time points and analyzed to determine the rate of degradation at each pH.
Q4: Is this compound sensitive to light?
The photostability of this compound has not been extensively reported. It is recommended to conduct a photostability study to assess its sensitivity to light, especially if your experiments involve prolonged exposure to light.[2] This can be done by exposing a solution of the compound to a controlled light source (e.g., a UV lamp or a xenon lamp) and comparing its degradation to a sample kept in the dark.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results with this compound. | Degradation of the compound due to improper storage or handling. | Review your storage conditions. Ensure the solid compound is stored at -20°C and solutions are stored at -80°C and protected from light. Minimize freeze-thaw cycles of stock solutions. Prepare fresh working solutions for each experiment. |
| Appearance of unknown peaks in my chromatogram when analyzing this compound. | The compound may be degrading under your experimental conditions (e.g., pH, temperature, light exposure). | Perform a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Loss of biological activity of this compound in my cell-based assays. | The compound may be unstable in your cell culture medium or under incubation conditions. | Test the stability of this compound in your specific cell culture medium at 37°C over the time course of your experiment. Analyze samples by HPLC to check for degradation. |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂.
-
Thermal Degradation: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[2] A control sample should be protected from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), take aliquots of the stressed samples.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with a UV detector.
4. Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Characterize the degradation products if possible.
Data Presentation
Table 1: Hypothetical Data from a Forced Degradation Study of this compound
| Stress Condition | Duration (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | 85.2 | 2 |
| 0.1 M NaOH (RT) | 24 | 70.5 | 3 |
| 3% H₂O₂ (RT) | 24 | 92.1 | 1 |
| Heat (80°C, solid) | 72 | 98.5 | 1 |
| Light (Xenon lamp) | 24 | 95.8 | 1 |
| Note: This table presents hypothetical data for illustrative purposes. |
Visualizations
References
Technical Support Center: Overcoming Poor Bioavailability of 8-Dehydroxyshanzhiside and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Dehydroxyshanzhiside and its derivatives, such as this compound methyl ester. The focus is on addressing challenges related to its poor in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is an iridoid glycoside with potential therapeutic properties. However, like many other iridoid glycosides, it is presumed to exhibit poor oral bioavailability. This limitation can hinder its clinical development due to challenges in achieving therapeutic concentrations in the body after oral administration.
Q2: What are the primary factors contributing to the poor bioavailability of this compound?
While specific data for this compound is limited, factors affecting similar iridoid glycosides include:
-
Poor membrane permeability: The hydrophilic nature of the glycoside moiety can limit its ability to cross the lipid-rich intestinal membrane.
-
Metabolism by gut microbiota: Intestinal bacteria can metabolize iridoid glycosides, potentially altering their structure and activity before they can be absorbed.[1][2][3]
-
First-pass metabolism: After absorption, the compound may be extensively metabolized in the liver before reaching systemic circulation.
Q3: Are there any known active metabolites of this compound or its analogs?
The metabolism of this compound is not well-documented. However, studies on similar iridoid glycosides suggest that gut microbiota can hydrolyze the glycosidic bond, releasing the aglycone, which may have different biological activity and pharmacokinetic properties. For instance, the anti-inflammatory and antipyretic effects of 8-O-Acetyl Shanzhiside (B600711) methyl ester (8-OaS) are potentially mediated by intestinal flora and their metabolites.[4]
Q4: What are the known therapeutic targets and signaling pathways for this compound analogs?
Research on 8-O-Acetyl Shanzhiside methyl ester (8-OaS) has shown that it exerts neuroprotective and anti-inflammatory effects by modulating key signaling pathways:
-
NLRP3 Inflammasome Pathway: 8-OaS has been shown to inhibit the NLRP3 inflammasome-mediated inflammatory process.[[“]]
-
Nrf2 Signaling Pathway: 8-OaS can activate the Nrf2/HO-1 pathway, which plays a crucial role in protecting against oxidative stress.[[“]]
Troubleshooting Guides
Issue 1: Low or inconsistent plasma concentrations of this compound methyl ester in preclinical studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility | Consider formulating the compound in a vehicle known to enhance solubility, such as a co-solvent system (e.g., DMSO, PEG), or develop a nanoformulation (e.g., liposomes, nanoparticles). |
| Degradation in the gastrointestinal tract | Investigate the stability of the compound in simulated gastric and intestinal fluids. If degradation is observed, consider enteric-coated formulations to protect the compound from the acidic stomach environment. |
| Extensive metabolism by gut microbiota | Co-administer with antibiotics in animal models to assess the impact of gut microbiota on bioavailability.[1] Note that this is an experimental approach to understand the mechanism and not a therapeutic strategy. |
| Inefficient absorption | Explore the use of permeation enhancers or develop prodrugs with increased lipophilicity to improve passive diffusion across the intestinal epithelium. |
| Analytical method not sensitive enough | Develop and validate a highly sensitive analytical method, such as UPLC-MS/MS, for accurate quantification in plasma.[6] |
Issue 2: High variability in therapeutic efficacy in animal models.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent oral absorption | Standardize the gavage procedure and ensure consistent formulation preparation. Fasting or feeding protocols for the animals should be strictly followed. |
| Inter-individual differences in gut microbiota | Characterize the gut microbiota composition of the study animals to identify potential correlations between microbial profiles and therapeutic outcomes.[2][3] |
| Dose is not in the therapeutic range | Conduct a dose-response study to determine the optimal therapeutic dose that yields consistent efficacy with minimal toxicity. |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound Methyl Ester in Rats
This protocol is adapted from a study on shanzhiside methyl ester and 8-O-acetylshanzhiside methyl ester.[6]
1. Animal Model:
-
Male Sprague-Dawley rats (200-250 g).
-
House animals in a controlled environment with a 12-hour light/dark cycle.
-
Fast animals for 12 hours before oral administration, with free access to water.
2. Formulation and Dosing:
-
Prepare a suspension of this compound methyl ester in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer the formulation via oral gavage at a predetermined dose.
3. Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the tail vein into heparinized tubes at the following time points: 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
4. Sample Preparation for UPLC-MS/MS Analysis:
-
To 100 µL of plasma, add a suitable internal standard (e.g., paeoniflorin).
-
Perform liquid-liquid extraction with a suitable solvent mixture (e.g., n-butyl alcohol/ethyl acetate).
-
Vortex and centrifuge the samples.
-
Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase for injection.
5. UPLC-MS/MS Analysis:
-
Use a validated UPLC-MS/MS method for the quantification of this compound methyl ester.
-
Optimize chromatographic separation and mass spectrometric detection parameters for the analyte and internal standard.
6. Pharmacokinetic Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using non-compartmental analysis software.
Quantitative Data from a Related Compound
The following table summarizes the pharmacokinetic parameters of shanzhiside methyl ester and 8-O-acetylshanzhiside methyl ester in rats after oral administration of Lamiophlomis rotata Pill. This data can serve as a reference for what to expect in similar studies with this compound methyl ester.
| Analyte | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | AUC (0-t) (ng·h/mL) |
| Shanzhiside methyl ester | 0.38 ± 0.14 | 288.7 ± 117.4 | 1.8 ± 0.7 | 647.2 ± 201.3 |
| 8-O-acetylshanzhiside methyl ester | 0.38 ± 0.14 | 148.5 ± 48.9 | 1.5 ± 0.6 | 315.6 ± 112.5 |
| Data presented as mean ± SD (n=6). Source:[6] |
Visualizations
Signaling Pathways
Caption: The NLRP3 inflammasome signaling pathway and the inhibitory point of action for this compound analogs.
Caption: The Nrf2 signaling pathway for oxidative stress response, activated by this compound analogs.
Experimental Workflow
Caption: A logical workflow for overcoming the poor bioavailability of this compound.
References
- 1. Effects of intestinal microbiota on the bioavailability of geniposide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Impact of Gut Microbiome on the Pharmacokinetics of Ginsenosides Rd and Rg3 in Mice after Oral Administration of Red Ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Gut Microbiota on the Pharmacokinetics of Glycyrrhizic Acid in Yokukansan, a Kampo Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. consensus.app [consensus.app]
- 6. Simultaneous determination of shanzhiside methyl ester, 8-O-acetylshan- zhiside methyl ester and luteolin-7-O-β-D-glucopyranoside in rat plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study after oral administration of Lamiophlomis rotata Pill - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 8-Dehydroxyshanzhiside by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 8-Dehydroxyshanzhiside using High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is HPLC a suitable method for its quantification?
A1: this compound is an iridoid glycoside, a class of monoterpenoids found in various plants.[1] These compounds are often analyzed for their potential therapeutic properties, including anti-inflammatory, neuroprotective, and antioxidant effects.[1][2] HPLC is a widely used and robust analytical technique for the identification, separation, and quantification of iridoid glycosides from herbal extracts and formulations due to its high resolution, sensitivity, and reproducibility.[1][3]
Q2: What are the typical challenges encountered when quantifying this compound and other iridoid glycosides by HPLC?
A2: Common challenges include poor peak shape (tailing or fronting), baseline noise or drift, retention time variability, and co-elution with other matrix components. Iridoid glycosides can be sensitive to pH and temperature, which may affect their stability and chromatographic behavior.[4]
Q3: How stable is this compound in solution?
A3: The stability of this compound has not been extensively reported, but studies on other iridoid glycosides indicate that they can be susceptible to degradation under strong acidic, alkaline, or high-temperature conditions.[4] It is recommended to prepare fresh solutions and store them at low temperatures (e.g., 4°C) for short-term use and -20°C or -80°C for long-term storage. Stability studies are advised to determine the degradation profile under specific experimental conditions.
Q4: What are the expected biological activities of this compound?
A4: While specific studies on this compound are limited, iridoid glycosides as a class are known to possess a wide range of biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects.[1][2][5][6] These effects are often mediated through the modulation of signaling pathways such as NF-κB and MAPK.[7][8]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase (e.g., silanol (B1196071) groups). | - Lower the mobile phase pH to suppress silanol activity. - Use a highly deactivated (end-capped) column. - Add a competitor (e.g., triethylamine) to the mobile phase in small concentrations (0.1%). |
| Column overload. | - Dilute the sample. - Reduce the injection volume. | |
| Column bed deformation or contamination. | - Replace the column frit or use a guard column. - If a void is suspected, reverse-flush the column (if permissible by the manufacturer). | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | - Prepare the sample in the initial mobile phase or a weaker solvent. |
| High analyte concentration. | - Dilute the sample. |
Issue 2: Baseline Noise or Drift
| Symptom | Possible Cause | Recommended Solution |
| Noisy Baseline | Air bubbles in the pump or detector. | - Degas the mobile phase thoroughly. - Purge the pump. |
| Contaminated mobile phase or detector cell. | - Use HPLC-grade solvents and freshly prepared mobile phase. - Flush the detector cell with a strong, appropriate solvent. | |
| Detector lamp nearing the end of its life. | - Check the lamp energy and replace if necessary. | |
| Drifting Baseline | Inadequate column equilibration. | - Equilibrate the column with the initial mobile phase for a sufficient time (at least 10-15 column volumes). |
| Mobile phase composition changing over time. | - Ensure the mobile phase is well-mixed and covered to prevent evaporation of volatile components. | |
| Temperature fluctuations. | - Use a column oven to maintain a constant temperature. |
Issue 3: Retention Time Variability
| Symptom | Possible Cause | Recommended Solution |
| Shifting Retention Times | Inconsistent mobile phase preparation. | - Prepare the mobile phase accurately and consistently. Use a buffer if pH control is critical. |
| Fluctuations in flow rate. | - Check the pump for leaks and ensure check valves are functioning correctly. | |
| Column degradation. | - Monitor column performance with a standard and replace the column if performance deteriorates. | |
| Changes in column temperature. | - Use a column oven for stable temperature control. |
Experimental Protocols
Sample Preparation from Plant Material
This protocol is a general guideline and may require optimization for your specific plant matrix.
-
Grinding: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.[9]
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[9]
HPLC Method for Quantification (Adapted from similar iridoid glycosides)
This method is a starting point and should be validated for the quantification of this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 100 mm, 2.6 µm particle size).[3]
-
Mobile Phase:
-
A: 0.1% Formic acid in water[3]
-
B: Acetonitrile
-
-
Elution Mode: Isocratic or gradient elution can be tested. A starting point for isocratic elution is 5% Acetonitrile and 95% 0.1% Formic acid in water.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 210 nm (as iridoid glycosides typically absorb at lower UV wavelengths).[3] This should be optimized by determining the UV maximum of this compound.
-
Injection Volume: 10 µL.
Method Validation Parameters
A validated method ensures reliable and accurate results. Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) > 0.999 | To demonstrate a proportional relationship between concentration and detector response. |
| Accuracy | Recovery of 98-102% | To assess the closeness of the measured value to the true value. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) < 2% | To evaluate the consistency of results under the same and different conditions (e.g., different days, analysts). |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | The lowest concentration of analyte that can be detected. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Specificity | No interfering peaks at the retention time of the analyte | To ensure the method is selective for the analyte of interest. |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Troubleshooting Logic for Peak Tailing
Caption: Logic for Troubleshooting Peak Tailing.
Potential Anti-inflammatory Signaling Pathway
Caption: Potential Anti-inflammatory Signaling Pathway.
References
- 1. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 8-Dehydroxyshanzhiside Degradation Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-dehydroxyshanzhiside (B12366159). The information provided is based on general principles of forced degradation studies for iridoid glycosides due to the limited availability of specific degradation data for this compound in published literature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
A1: this compound is an iridoid glycoside, a class of organic compounds found in a variety of plants. Like many natural products intended for pharmaceutical use, its chemical stability is a critical quality attribute. Degradation of this compound can lead to a loss of potency and the formation of potentially toxic impurities, impacting the safety and efficacy of the final product. Therefore, understanding its degradation profile is essential for formulation development, establishing appropriate storage conditions, and ensuring regulatory compliance.
Q2: Under what conditions is this compound likely to degrade?
A2: Based on studies of structurally similar iridoid glycosides, this compound is likely susceptible to degradation under the following stress conditions:
-
Hydrolysis: Exposure to acidic and alkaline conditions can catalyze the hydrolysis of ester and glycosidic bonds present in the molecule.
-
Oxidation: The presence of oxidizing agents may lead to the formation of various oxidation products.
-
Thermal Stress: High temperatures can accelerate degradation reactions.
-
Photolysis: Exposure to UV or visible light may induce photolytic degradation.
Q3: What are the expected degradation products of this compound?
A3: While specific degradation products for this compound have not been extensively reported, based on the degradation pathways of other iridoid glycosides, potential degradation products could arise from:
-
Hydrolysis of the methyl ester: This would result in the corresponding carboxylic acid derivative.
-
Epimerization: Changes in the stereochemistry at certain chiral centers.
-
Isomerization: Structural rearrangement of the molecule.
-
Cleavage of the glycosidic bond: This would separate the sugar moiety from the aglycone.
Q4: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with mass spectrometry (MS), is the most powerful tool for this purpose.
-
HPLC with UV/PDA detection: This allows for the separation and quantification of the parent compound and its degradation products. A photodiode array (PDA) detector can also help in assessing peak purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is invaluable for the structural elucidation of unknown degradation products by providing mass-to-charge ratio (m/z) information, which helps in determining the molecular weight and fragmentation patterns of the degradants.
Troubleshooting Guides
Problem 1: Poor resolution between this compound and its degradation peaks in the HPLC chromatogram.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition. | Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol) to water/buffer ratio. A gradient elution is often more effective than isocratic elution for separating complex mixtures. |
| Incorrect pH of the mobile phase. | Adjust the pH of the aqueous component of the mobile phase. The ionization state of both the analyte and degradants can significantly affect their retention and selectivity. |
| Unsuitable HPLC column. | Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) and particle sizes. A column with a different selectivity may provide the necessary resolution. |
| Suboptimal column temperature. | Vary the column temperature. Sometimes, a slight increase or decrease in temperature can improve peak shape and resolution. |
Problem 2: Inconsistent or non-reproducible peak areas in quantitative analysis.
| Possible Cause | Troubleshooting Step |
| Sample instability in the autosampler. | Ensure the autosampler is temperature-controlled (typically at 4-8 °C) to prevent further degradation of the sample before injection. |
| Incomplete dissolution of the sample. | Ensure the sample is fully dissolved in the diluent. Use of sonication or vortexing may be necessary. The diluent should be compatible with the mobile phase. |
| Issues with the HPLC system (e.g., pump, injector). | Perform system suitability tests (SSTs) before each run, including checks for retention time precision, peak area precision, and theoretical plates, to ensure the system is performing correctly. |
| Improper sample preparation. | Verify the accuracy and precision of all sample preparation steps, including weighing, dilution, and filtration. |
Problem 3: Difficulty in identifying the structure of a major degradation product using LC-MS.
| Possible Cause | Troubleshooting Step | | Insufficient ionization of the degradant. | Optimize the MS source parameters (e.g., spray voltage, gas flow, temperature). Try both positive and negative ionization modes. | | Low abundance of the degradation product. | Concentrate the sample or inject a larger volume if possible. | | Complex fragmentation pattern. | Perform MS/MS (tandem mass spectrometry) experiments at different collision energies to obtain a clearer fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help in elemental composition determination. | | Isomeric degradation products. | Isomers will have the same molecular weight. Differentiate them based on their chromatographic retention times and potentially different MS/MS fragmentation patterns. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol (B129727)
-
pH meter, calibrated oven, photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and methanol).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at intermediate time points (e.g., 2, 4, 8, 12 hours).
-
Neutralize the samples with 1 M NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep at room temperature for 8 hours.
-
Withdraw samples at intermediate time points (e.g., 1, 2, 4 hours).
-
Neutralize the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw samples at intermediate time points.
-
-
Thermal Degradation:
-
Expose the solid powder of this compound to 80°C in a calibrated oven for 48 hours.
-
Dissolve the stressed solid in the diluent for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Analyze the samples after exposure.
-
-
Control Sample: A sample of the stock solution stored at 4°C protected from light should be used as a control.
-
Analysis: Analyze all stressed and control samples by a suitable stability-indicating HPLC-UV/MS method. Aim for 5-20% degradation of the parent compound for meaningful results.
Protocol 2: Stability-Indicating HPLC-MS Method
Objective: To separate, quantify, and identify this compound and its degradation products.
Instrumentation:
-
HPLC system with a PDA detector
-
Mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 5% B; 5-30 min, 5-40% B; 30-35 min, 40-90% B; 35-40 min, 90% B; 40-41 min, 90-5% B; 41-50 min, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| PDA Wavelength | 240 nm |
Mass Spectrometry Conditions (Example):
| Parameter | Condition |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Scan Range | m/z 100-1000 |
Data Presentation
Table 1: Summary of Forced Degradation of this compound (Hypothetical Data)
| Stress Condition | Duration | This compound Assay (%) | Number of Degradation Products | Major Degradant Peak Area (%) |
| 1 M HCl, 60°C | 24 h | 85.2 | 3 | DP1: 5.8, DP2: 4.1 |
| 0.1 M NaOH, RT | 8 h | 79.5 | 4 | DP3: 8.2, DP4: 5.1 |
| 3% H₂O₂, RT | 24 h | 92.1 | 2 | DP5: 3.5 |
| Dry Heat, 80°C | 48 h | 95.8 | 1 | DP6: 2.1 |
| Photostability | 1.2 M lux h | 94.3 | 2 | DP7: 2.9 |
Table 2: Characterization of Degradation Products by LC-MS (Hypothetical Data)
| Degradation Product | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Structure/Modification |
| DP1 | 15.8 | 363.1 | Hydrolysis of methyl ester |
| DP2 | 18.2 | 377.1 | Isomer of parent |
| DP3 | 12.5 | 363.1 | Hydrolysis of methyl ester |
| DP4 | 20.1 | 377.1 | Epimer of parent |
| DP5 | 22.4 | 393.1 | Oxidation (+16 Da) |
| DP6 | 25.1 | 377.1 | Isomer of parent |
| DP7 | 28.9 | 377.1 | Photolytic isomer |
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Hypothetical degradation pathways of this compound.
Technical Support Center: Optimizing Dosage for 8-Dehydroxyshanzhiside in Animal Studies
Disclaimer: Information on in vivo applications of 8-Dehydroxyshanzhiside is limited in publicly available scientific literature. This guide provides general principles and troubleshooting strategies for establishing an appropriate dosage in animal models based on standard pharmacological practices. It is crucial to conduct thorough dose-finding and toxicity studies for any new compound.
Frequently Asked Questions (FAQs)
Q1: I cannot find any published in vivo studies for this compound. What is a recommended starting dose for my animal experiments?
A1: The absence of published in vivo data for this compound means that initial dose selection requires a careful, stepwise approach. It is not possible to provide a specific recommended starting dose. We recommend the following workflow to determine a safe and potentially efficacious dose range:
-
In Vitro Efficacy Data: Determine the effective concentration (e.g., EC50 or IC50) of this compound in relevant in vitro models. This will provide a target plasma concentration for your animal studies.
-
In Vitro Cytotoxicity: Assess the cytotoxic concentration (e.g., CC50 or LD50) in relevant cell lines to understand the therapeutic index in vitro.
-
Acute Toxicity Study (Dose Escalation): Begin with a low, sub-efficacious dose in a small number of animals and gradually increase the dose in subsequent groups. This will help identify the maximum tolerated dose (MTD).
-
Dose Range Finding Study: Once the MTD is estimated, a dose-range finding study can be designed to identify a potential therapeutic window.
Q2: How should I formulate this compound for oral administration in rodents?
A2: A common formulation strategy for administering hydrophobic compounds to animals involves creating a suspension or solution. A suggested, but not universally applicable, formulation involves a multi-step process to ensure the compound is adequately solubilized and stable for administration. For example, one might first dissolve the compound in an organic solvent like DMSO, then mix it with a surfactant like Tween 80, and finally suspend this mixture in a vehicle such as saline or PBS.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable effect at the tested doses. | - Insufficient dosage. - Poor bioavailability. - Inappropriate animal model. | - Increase the dose in a stepwise manner, monitoring for toxicity. - Consider a different route of administration (e.g., intraperitoneal) to bypass first-pass metabolism. - Ensure the chosen animal model is appropriate for the expected biological activity. |
| High toxicity or mortality observed. | - Dosage is too high. - Vehicle toxicity. - Rapid absorption leading to high peak concentrations. | - Reduce the dosage. - Run a vehicle-only control group to rule out vehicle toxicity. - Consider a different formulation or route of administration to slow absorption. |
| High variability in animal responses. | - Inconsistent dosing technique. - Formulation instability. - Genetic variability in the animal strain. | - Ensure accurate and consistent administration volumes and techniques. - Prepare fresh formulations daily and ensure homogeneity before each dose. - Use a well-characterized, inbred animal strain. |
Experimental Protocols
Protocol 1: General Acute Toxicity Study (Dose Escalation)
-
Animals: Use a small group of healthy animals (e.g., n=3-5 per group) for each dose level.
-
Dose Selection: Start with a very low dose (e.g., 1-5 mg/kg) and increase by a set factor (e.g., 2-3 fold) in subsequent groups.
-
Administration: Administer a single dose via the intended route (e.g., oral gavage).
-
Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in weight, behavior, activity) for at least 72 hours and up to 14 days.
-
Endpoint: Determine the highest dose that does not cause significant adverse effects (No-Observed-Adverse-Effect Level, NOAEL) and the dose that causes overt toxicity.
Visualizations
Caption: Experimental workflow for dosage optimization.
Caption: Hypothetical signaling pathway for this compound.
Minimizing off-target effects of 8-Dehydroxyshanzhiside in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Dehydroxyshanzhiside. The information is designed to help minimize off-target effects and ensure accurate and reproducible results in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is an iridoid glycoside, a class of monoterpenoids known for a wide range of biological activities.[1] Like other iridoid glycosides, this compound is presumed to exhibit anti-inflammatory and neuroprotective properties. The primary on-target effect is likely the modulation of inflammatory pathways.
Q2: What is the likely mechanism of action for this compound's on-target effects?
The primary mechanism of action for many iridoid glycosides involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3][4][5] This pathway is a central regulator of inflammation. By inhibiting NF-κB, this compound can likely reduce the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][7]
Q3: What are potential off-target effects of this compound?
While specific off-target interactions for this compound have not been extensively documented in publicly available literature, general concerns for small molecules of this class include:
-
Cytotoxicity at high concentrations: Like any compound, at sufficiently high concentrations, this compound can induce cell death through mechanisms unrelated to its intended target.
-
Interaction with other signaling pathways: Due to structural similarities with endogenous molecules, there is a possibility of interaction with other cellular targets.
-
Mitochondrial toxicity: Some compounds can interfere with mitochondrial function, leading to a decrease in cell viability.
Q4: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:
-
Dose-response studies: Conduct thorough dose-response experiments to identify the optimal concentration range that elicits the desired on-target effect with minimal cytotoxicity.
-
Use of appropriate controls: Always include positive and negative controls in your assays to validate your results.
-
Orthogonal assays: Confirm your findings using multiple, independent assays that measure different endpoints of the same biological process.
-
Off-target liability screening: For in-depth studies, consider using commercially available off-target screening panels to identify potential unintended interactions.[8][9][10][11][12]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Concentration of this compound is too high. | 1. Perform a dose-response curve to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. 2. Select a working concentration that is well below the CC50 and provides a robust on-target signal. |
| Solvent toxicity. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). 2. Include a vehicle control (solvent only) to assess its effect on cell viability. |
| Poor cell health. | 1. Regularly check the health and morphology of your cell cultures. 2. Ensure cells are within a low passage number and are not overgrown. |
Issue 2: Inconsistent or No On-Target Activity
| Possible Cause | Troubleshooting Steps |
| Suboptimal compound concentration. | 1. Re-evaluate your dose-response curve. The optimal concentration may vary between cell types and assay formats. |
| Compound degradation. | 1. Prepare fresh stock solutions of this compound regularly. 2. Store stock solutions at the recommended temperature (-20°C or -80°C) and protect from light. |
| Incorrect assay conditions. | 1. Optimize incubation times and other assay parameters. 2. Ensure that the chosen assay is sensitive enough to detect the expected biological effect. |
| Cell line is not responsive. | 1. Confirm that the target pathway (e.g., NF-κB) is active and can be modulated in your chosen cell line. 2. Consider using a different cell model known to be responsive to anti-inflammatory compounds. |
Experimental Protocols & Data
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides representative IC50 values for other anti-inflammatory compounds to serve as a general reference.
| Compound | Assay | Cell Line | IC50 (µM) |
| Kaempferol | NO Production | RAW 264.7 | 21.34 ± 2.52 |
| FM10 (Carboxylic Acid Derivative) | COX-2 Inhibition | - | 0.69 |
| FM12 (Carboxylic Acid Derivative) | COX-2 Inhibition | - | 0.18 |
| Gallic Acid (Standard) | DPPH Radical Scavenging | - | 9.02 |
| Gallic Acid (Standard) | ABTS Radical Scavenging | - | 3.23 |
Data is illustrative and sourced from studies on other phenolic and anti-inflammatory compounds.[6][13]
Key Experimental Protocols
Protocol 1: Cell Viability (MTT/CCK-8) Assay
This protocol is used to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (solvent only) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-72 hours.
-
Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours until a color change is observed.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).[14]
Protocol 2: Anti-Inflammatory (Nitric Oxide) Assay
This protocol measures the inhibitory effect of this compound on nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7).
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Add LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate for 24 hours.
-
Griess Assay: Collect the cell supernatant and measure the nitrite (B80452) concentration using the Griess reagent according to the manufacturer's protocol.
-
Measurement: Measure the absorbance at 540 nm.
Visualizations
Caption: Presumed on-target signaling pathway of this compound.
Caption: General experimental workflow for assessing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of IL-1β–induced NF-κB by hydroxylases links key hypoxic and inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 13. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. woongbee.com [woongbee.com]
Technical Support Center: Cell Line Selection for 8-Dehydroxyshanzhiside Cytotoxicity Testing
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate cell lines and troubleshooting common issues encountered during the investigation of 8-Dehydroxyshanzhiside cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: Which cancer cell lines are suitable for testing the cytotoxicity of this compound?
A1: While specific studies on this compound cytotoxicity across a wide range of cell lines are not extensively documented in the provided search results, a common practice in early-stage drug discovery is to screen a compound against a panel of cancer cell lines from different tissue origins. This approach helps to identify potential tissue-specific effects. A recommended starting panel could include:
-
Breast Cancer: MCF-7 (ER/PR-positive), MDA-MB-231 (triple-negative)[1][2][3]
-
Lung Cancer: A549, NCI-H460[4]
-
Colon Cancer: HCT116, SW480
-
Leukemia: Jurkat (T-cell leukemia)[5]
It is also advisable to include a non-cancerous cell line (e.g., MCF-10A for breast, or normal human fibroblasts) to assess the selectivity of the cytotoxic effect.[2]
Q2: What are appropriate positive controls for a cytotoxicity assay with this compound?
A2: A positive control is essential to validate the assay's performance. Commonly used positive controls are well-characterized chemotherapeutic agents with broad cytotoxic activity. The choice may depend on the cell line being used.[6] General recommendations include:
-
Cisplatin or Carboplatin: These are DNA intercalating agents that induce apoptosis and are effective against a wide range of cancer cell lines.[6]
-
Doxorubicin: Another widely used chemotherapeutic that inhibits topoisomerase II and induces cytotoxicity.[6]
-
Triton X-100 (0.3%): This detergent can be used as a positive control for 100% cell lysis in assays that measure membrane integrity, such as the LDH assay.[5][7]
The concentration of the positive control should be optimized to produce a maximal cytotoxic effect in the chosen cell line.[6]
Q3: What is a standard protocol for determining the cytotoxicity of this compound?
A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8] A detailed protocol is provided in the "Experimental Protocols" section below. Other common assays include the LDH (Lactate Dehydrogenase) assay, which measures membrane integrity, and apoptosis assays like Annexin V staining.[9][10]
Troubleshooting Guide
Issue 1: High background absorbance in the MTT assay.
-
Possible Cause: The natural color of this compound or the plant extract it is derived from may interfere with the absorbance reading.[11] Antioxidants present in natural product extracts can also directly react with the MTT reagent.[8]
-
Solution:
-
Include a "compound only" control: Prepare wells with the same concentrations of this compound in the medium but without cells. Subtract the absorbance of these wells from your experimental wells.[11]
-
Use a different assay: Consider a non-colorimetric assay, such as the LDH assay, which measures the release of a cytosolic enzyme upon membrane damage.[11]
-
Issue 2: Poor solubility of this compound in the culture medium.
-
Possible Cause: Natural products can sometimes be lipophilic and have poor solubility in aqueous solutions.[11]
-
Solution:
-
Use a suitable solvent: Dissolve the compound in a small amount of a biocompatible solvent like DMSO first, and then dilute it in the culture medium. Ensure the final solvent concentration is not toxic to the cells (typically <0.5%).[5]
-
Sonication or vortexing: Gentle sonication or vortexing can help to dissolve the compound.[11]
-
Filtration: After attempting to dissolve, you can filter the solution to remove any undissolved particles.[11]
-
Issue 3: High variability between replicate wells.
-
Possible Cause:
-
Uneven cell seeding: Inconsistent number of cells in each well.
-
Pipetting errors: Inaccurate pipetting of the compound or assay reagents.
-
Edge effects: Evaporation from the outer wells of the microplate during incubation.[12]
-
-
Solution:
-
Proper cell suspension: Ensure a homogenous single-cell suspension before seeding.
-
Careful pipetting: Use calibrated pipettes and handle them with care.
-
Avoid edge effects: Do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium to maintain humidity.[12]
-
Issue 4: Unexpectedly high cytotoxicity even at low concentrations.
-
Possible Cause:
-
Compound concentration error: Incorrect calculation of dilutions or stock concentration.
-
Contamination: Microbial contamination (e.g., mycoplasma) in the cell culture can affect cell health and sensitivity.
-
-
Solution:
-
Verify concentrations: Double-check all calculations and prepare fresh dilutions from the stock solution.
-
Check for contamination: Regularly test cell cultures for mycoplasma and other contaminants. Use a fresh batch of cells if contamination is suspected.
-
Data Presentation
The cytotoxic effect of this compound is typically quantified by its IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. The results can be summarized in a table for easy comparison across different cell lines.
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Positive Control (e.g., Cisplatin) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| MDA-MB-231 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value |
| HCT116 | Colon Carcinoma | Experimental Value | Experimental Value |
| MCF-10A | Normal Breast Epithelium | Experimental Value | Experimental Value |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound) and untreated controls (medium only).[11]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
Mandatory Visualizations
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. A novel lipophilic amiloride derivative efficiently kills chemoresistant breast cancer cells [escholarship.org]
- 2. Novel 8-hydroxylquinoline analogs induce copper-dependent proteasome inhibition and cell death in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxygenkwanin Improves the Efficacy of Cytotoxic Drugs in ABCG2-Overexpressing Multidrug-Resistant Cancer Cells | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Video: Cytotoxicity Assays with Zebrafish Cell Lines [jove.com]
- 8. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Isolated 8-Dehydroxyshanzhiside
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the purity of isolated 8-Dehydroxyshanzhiside. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for the purification of this compound?
A1: High-performance liquid chromatography (HPLC), particularly preparative HPLC (prep-HPLC), and high-speed counter-current chromatography (HSCCC) are highly effective methods for purifying this compound and other iridoid glycosides. Macroporous resin chromatography is also commonly used for initial enrichment. The choice of method often depends on the required purity, sample size, and available equipment.
Q2: I am observing low yield after purification. What are the potential causes and solutions?
A2: Low yield can be attributed to several factors:
-
Suboptimal Extraction: The initial extraction from the plant material may be inefficient. Ensure the use of an appropriate solvent system (e.g., methanol (B129727) or ethanol-water mixtures) and extraction technique.[1][2]
-
Compound Degradation: Iridoid glycosides can be sensitive to pH and temperature. Avoid strongly acidic or alkaline conditions and high temperatures during extraction and purification.[3]
-
Irreversible Adsorption: During column chromatography, the compound may irreversibly adsorb to the stationary phase. Using a different stationary phase or modifying the mobile phase composition can mitigate this.
-
Multiple Purification Steps: Each purification step inevitably leads to some sample loss. Optimize the purification workflow to minimize the number of steps required.
Q3: My purified this compound shows multiple peaks on analytical HPLC. How can I improve the purity?
A3: The presence of multiple peaks indicates impurities. To improve purity:
-
Optimize Chromatographic Conditions: Adjust the mobile phase gradient, flow rate, and column temperature in your HPLC method to improve the separation of this compound from closely related impurities.
-
Sequential Purification: Employing orthogonal purification techniques can be very effective. For example, follow a macroporous resin column purification with prep-HPLC or HSCCC.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a powerful final step to achieve high purity.
Troubleshooting Guides
HPLC Purification Issues
| Problem | Possible Cause | Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | Adjust the mobile phase pH to suppress the ionization of silanol (B1196071) groups. Add a competitive base to the mobile phase. Use a column with end-capping. |
| Peak Splitting or Broadening | Column overload, column void, or sample solvent incompatible with the mobile phase. | Reduce the sample concentration or injection volume. Replace the column if a void is suspected. Dissolve the sample in the initial mobile phase.[4] |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, temperature, or flow rate. | Ensure proper solvent mixing and degassing. Use a column thermostat. Check the HPLC pump for leaks or bubbles.[5] |
| Ghost Peaks | Contaminants in the mobile phase, sample carryover from previous injections, or late-eluting compounds. | Use high-purity solvents. Implement a thorough needle wash protocol. Extend the gradient run time to elute all compounds.[6] |
General Purification Issues
| Problem | Possible Cause | Solution |
| Sample Degradation | pH or temperature instability of this compound. | Maintain a neutral pH and avoid excessive heat during all processing steps. A stability study on similar iridoid glycosides showed that some are affected by high temperatures and alkaline or strong acid conditions.[3] |
| Low Recovery from Solid-Phase Extraction (SPE) | Inappropriate SPE cartridge material or elution solvent. | Screen different SPE sorbents (e.g., C18, polymeric) and elution solvents of varying polarities to find the optimal conditions for this compound. |
Data Presentation
Comparison of Purification Methods for Iridoid Glycosides
The following table summarizes the performance of different chromatographic techniques for the purification of iridoid glycosides, providing an expected range of purity and yield for compounds structurally similar to this compound.
| Method | Typical Purity (%) | Typical Recovery (%) | Reference |
| Preparative HPLC | >95 | 70-90 | [7] |
| HSCCC | 92-99 | 85-95 | [8] |
| Macroporous Resin Chromatography | 50-70 (Enrichment) | >90 | [9] |
Experimental Protocols
General Protocol for Isolation and Purification of this compound
This protocol is a generalized procedure based on methods used for other iridoid glycosides and should be optimized for specific experimental conditions.
1. Extraction:
- Air-dry and powder the plant material (e.g., leaves or roots).
- Extract the powder with 70-80% methanol or ethanol (B145695) in water at room temperature using maceration or ultrasonication for 30-60 minutes.
- Repeat the extraction process 2-3 times.
- Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
2. Macroporous Resin Column Chromatography (Initial Enrichment):
- Dissolve the crude extract in water and load it onto a pre-equilibrated macroporous resin column (e.g., HPD-100).
- Wash the column with deionized water to remove sugars and other highly polar impurities.
- Elute the iridoid glycoside fraction with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
- Collect the fractions and monitor by analytical HPLC to identify the fractions containing this compound.
- Combine the enriched fractions and evaporate the solvent.
3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
- Dissolve the enriched fraction in the mobile phase.
- Purify the sample on a C18 prep-HPLC column.
- Use a gradient elution with a mobile phase consisting of acetonitrile (B52724) (or methanol) and water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).
- Monitor the elution at a suitable wavelength (e.g., 240 nm).
- Collect the fractions corresponding to the this compound peak.
- Evaporate the solvent to obtain the high-purity compound.
4. Purity Assessment:
- Assess the purity of the final product using analytical HPLC with a photodiode array (PDA) detector.
- Confirm the structure and identity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mandatory Visualizations
Experimental Workflow for this compound Purification
Caption: A typical experimental workflow for the isolation and purification of this compound.
Iridoid Glycoside Anti-inflammatory Signaling Pathway
Caption: Inhibition of NF-κB and MAPK signaling pathways by iridoid glycosides.[10][11]
References
- 1. A comparison of sample preparation techniques for quantifying iridoid glycosides sequestered by lepidopteran larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. tajhizshimi.com [tajhizshimi.com]
- 7. Iridoid-glycoside isolation and purification from Premna fulva leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Technologies for Purification and Separation of Iridoid Glycosides from Dried Rehmannia Root [yydbzz.com]
- 10. researchgate.net [researchgate.net]
- 11. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-inflammatory Mechanism of 8-Dehydroxyshanzhiside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative anti-inflammatory mechanism of 8-Dehydroxyshanzhiside, an iridoid glycoside with therapeutic potential. Due to the limited direct experimental data on this compound, this guide draws parallels from the validated mechanism of a structurally similar iridoid glycoside, 8-epi-7-deoxyloganic acid (DLA), and compares its potential efficacy with the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
Hypothesized Anti-inflammatory Mechanism
It is hypothesized that this compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary proposed mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. Activation of these pathways by inflammatory stimuli, such as lipopolysaccharide (LPS), leads to the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). By suppressing the activation of NF-κB and MAPKs, this compound is thought to reduce the expression and release of these inflammatory molecules, thereby attenuating the inflammatory response.
Comparative Analysis of Anti-inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory effects of 8-epi-7-deoxyloganic acid (DLA), used here as a proxy for this compound, in comparison to Indomethacin. These in vitro studies were conducted using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for assessing inflammation.
Table 1: Inhibition of Pro-inflammatory Mediators
| Compound | Concentration | Nitric Oxide (NO) Inhibition (%) |
| 8-epi-7-deoxyloganic acid (DLA) | 12.5 µM | 25% |
| 25 µM | 45% | |
| 50 µM | 70% | |
| Indomethacin | 10 µM | 50% |
| 25 µM | 85% |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| 8-epi-7-deoxyloganic acid (DLA) | 50 µM | ~60% | ~55% | ~65% |
| Indomethacin | 25 µM | ~70% | ~60% | ~75% |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways hypothesized to be modulated by this compound.
A Comparative Analysis of Shanzhiside Derivatives and Other Neuroprotective Agents
A notable scarcity of published research exists on the direct neuroprotective effects of 8-Dehydroxyshanzhiside. In light of this, this guide provides a comparative analysis of its structurally related iridoid glycosides, Shanzhiside (B600711) Methylester (SME) and 8-O-acetyl shanzhiside methylester (8-OaS). Their neuroprotective potential is evaluated alongside established neuroprotective agents: Edaravone (B1671096), Nimodipine (B1678889), and Ginsenoside Rd. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research directions.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data on the neuroprotective effects of SME, 8-OaS, and the selected alternative agents. It is important to note that the data for SME and 8-OaS have not been directly compared to the other agents in head-to-head studies; therefore, this comparison is based on findings from independent research in similar experimental models.
Table 1: In Vivo Neuroprotective Efficacy
| Compound | Model | Species | Key Efficacy Endpoints | Quantitative Results |
| Shanzhiside Methylester (SME) | Spinal Nerve Ligation (Neuropathic Pain) | Rat | Mechanical Allodynia | Intrathecal SM (projected ED50 of 40.4 μg) exerted a maximal inhibition of 49% in mechanical allodynia.[1] |
| Diabetic Cognitive Impairment | Mouse | Morris Water Maze & Passive Avoidance | SME attenuated cognitive impairment-related behavior in both tests.[2] | |
| 8-O-acetyl shanzhiside methylester (8-OaS) | Sleep Deprivation-Induced Cognitive Deficit | Mouse | Behavioral Abnormalities | 8-OaS (0.2, 2, 20 mg/kg) dose-dependently ameliorated behavioral abnormalities.[3][4] |
| Neuropathic Pain (Spinal Nerve Ligation) | Rat | Mechanical Allodynia | Consecutive intrathecal injection of 8-OaS for 2 weeks resulted in remarkable palliation of neuropathic pain.[5][6] | |
| Edaravone | Traumatic Brain Injury | Rat | Hippocampal CA3 Neuron Loss | Edaravone (1.5 mg/kg) significantly increased neuronal number (60.8±8.3) compared to the vehicle group (28.3±4.5).[7] |
| Ischemic Stroke (transient MCAO) | Rat | Infarct Volume | Edaravone treatment significantly decreased total and cortical infarct volumes.[8] | |
| Nimodipine | Excitotoxicity (NMDA-induced) in Organotypic Slice Cultures | Rat | Neuronal Damage | Nimodipine (0.1 µM, 1 µM, 20 µM) showed no neuroprotective effects when applied after neuronal damage.[9] |
| Ginsenoside Rd | Cerebral Ischemia/Reperfusion | Rat | Infarct Volume | G-Rd administration significantly attenuated infarct volume. A meta-analysis of 19 studies showed a standardized mean difference (SMD) of -1.75.[10] |
| Spinal Cord Ischemia-Reperfusion | Rat | Motor Deficit Index | The Rd group showed significantly lower motor deficit index scores compared to the control group.[11] |
Table 2: In Vitro Neuroprotective Efficacy
| Compound | Model | Cell Line | Key Efficacy Endpoints | Quantitative Results |
| Shanzhiside Methylester (SME) & 8-O-acetyl shanzhiside methylester (ASME) | Neutrophil-mediated inflammation | Rat Neutrophils | Inhibition of pro-inflammatory mediators | Both compounds showed inhibitory effects on pro-inflammatory mediators.[12] |
| 8-O-acetyl shanzhiside methylester (8-OaS) | TNF-α-stimulated neuroinflammation | SH-SY5Y | NF-κB activation and HMGB-1 expression | Treatment with ND01 blocked TNF-α-induced NF-κB activation and decreased HMGB-1 expression.[13] |
| Nimodipine | H₂O₂ and Calcium Ionophore-induced Neurotoxicity | PC12 | Cell Viability | Pretreatment with nimodipine (20 µM) prevented approximately 90% of H₂O₂-induced cytotoxicity.[14] |
| Oxygen-Glucose Deprivation (OGD) | PC12 | Neuroprotection | Nimodipine (1-100 μM) conferred 65±13% neuroprotection upon exposure to OGD.[3] | |
| Ginsenoside Rd & Re | Carbon Tetrachloride (CCl₄)-induced Neurotoxicity | Primary Dopaminergic Neurons | Tyrosine Hydroxylase (TH+) cell number | CCl₄ (2.5 mM) decreased TH+ cells by 51%. Ginsenosides Rd and Re (10 µM) strongly reduced this cell loss.[15] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vivo Models
1. Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats
-
Objective: To induce neuropathic pain characterized by mechanical allodynia.
-
Procedure: Under anesthesia, the left L5 spinal nerve of adult male Sprague-Dawley rats is tightly ligated with a silk suture. The wound is then closed in layers. Sham-operated rats undergo the same surgical procedure without nerve ligation.
-
Drug Administration: Shanzhiside methylester (SME) or 8-O-acetyl shanzhiside methylester (8-OaS) is administered intrathecally via a lumbar puncture.
-
Behavioral Assessment: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the hind paw. A positive response is recorded when the rat withdraws its paw.[5][6]
2. Sleep Deprivation-Induced Cognitive Deficit Model in Mice
-
Objective: To induce cognitive impairment and anxiety-like behaviors through sleep deprivation.
-
Procedure: Mice are subjected to 72 hours of sleep deprivation using the modified multiple platform method. This involves placing mice in a cage with multiple small platforms surrounded by water, forcing them to remain awake to avoid falling into the water.
-
Drug Administration: 8-O-acetyl shanzhiside methylester (8-OaS) is administered intraperitoneally at doses of 0.2, 2, and 20 mg/kg.[3][4]
-
Behavioral Assessment: Cognitive function is evaluated using the Morris water maze to assess spatial learning and memory. Anxiety-like behavior is assessed using the elevated plus-maze and open field tests.[3][4]
3. High-Fat Diet/Streptozotocin (B1681764) (HFD/STZ)-Induced Diabetic Cognitive Impairment Model in Mice
-
Objective: To model cognitive deficits associated with type 2 diabetes.
-
Procedure: Mice are fed a high-fat diet for a specified period, followed by a low dose of streptozotocin (STZ) injection to induce diabetes.
-
Drug Administration: Shanzhiside methylester (SME) is administered to the diabetic mice.
-
Behavioral Assessment: Cognitive impairment is assessed using the Morris water maze and the passive avoidance test. The passive avoidance test measures fear-motivated memory.[2]
In Vitro Models
1. TNF-α-Stimulated Neuroinflammation in SH-SY5Y Cells
-
Objective: To investigate the anti-inflammatory effects of a compound on a neuronal cell line.
-
Procedure: Human neuroblastoma SH-SY5Y cells are cultured under standard conditions. The cells are then stimulated with tumor necrosis factor-alpha (TNF-α) to induce an inflammatory response.
-
Drug Administration: Cells are pre-incubated with 8-O-acetyl shanzhiside methylester (8-OaS) prior to TNF-α stimulation.
-
Endpoint Analysis: The expression levels of key inflammatory signaling molecules, such as nuclear factor-kappa B (NF-κB) and high-mobility group box-1 (HMGB-1), are measured using techniques like Western blotting or immunofluorescence.[13]
2. Oxidative Stress-Induced Neurotoxicity in PC12 Cells
-
Objective: To assess the protective effect of a compound against oxidative stress-induced cell death.
-
Procedure: Pheochromocytoma (PC12) cells, a cell line often used in neuroscience research, are cultured and then exposed to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or a calcium ionophore.
-
Drug Administration: Cells are pre-treated with the test compound (e.g., Nimodipine) before the addition of the neurotoxic agent.
-
Endpoint Analysis: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[14]
Signaling Pathways and Experimental Workflows
The neuroprotective effects of Shanzhiside Methylester (SME) and 8-O-acetyl shanzhiside methylester (8-OaS) are mediated through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: Signaling pathway of Shanzhiside Methylester in neuropathic pain.
Caption: Signaling pathways of 8-O-acetyl shanzhiside methylester.
Caption: A generalized workflow for in vivo neuroprotection studies.
References
- 1. Ginsenosides: A Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpn.org [rjpn.org]
- 3. 8-O-acetyl shanzhiside methylester protects against sleep deprivation-induced cognitive deficits and anxiety-like behaviors by regulating NLRP3 and Nrf2 pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shanzhiside methyl ester attenuated cognitive impairment in diabetic mice by inhibiting neuroinflammation and glycolysis via HSP90AA1/HIF1A/STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | 8-O-Acetyl Shanzhiside Methylester From Lamiophlomis Rotata Reduces Neuropathic Pain by Inhibiting the ERK/TNF-α Pathway in Spinal Astrocytes [frontiersin.org]
- 7. Free-Radical Scavenger Edaravone Treatment Confers Neuroprotection Against Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effect and Possible Mechanisms of Ginsenoside-Rd for Cerebral Ischemia/Reperfusion Damage in Experimental Animal: A Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Inhibition of the pro-inflammatory mediators in rat neutrophils by shanzhiside methyl ester and its acetyl derivative isolated from Barleria prionitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 8-O-acetyl shanzhiside methylester attenuates cerebral ischaemia/reperfusion injury through an anti-inflammatory mechanism in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nimodipine promotes neurite outgrowth and protects against neurotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ginsenoside Rd and ginsenoside Re offer neuroprotection in a novel model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Targets of 8-Dehydroxyshanzhiside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for identifying and validating the molecular targets of 8-Dehydroxyshanzhiside, an iridoid glycoside isolated from Lamiophlomis rotata. While direct experimental validation of its molecular targets is still emerging, existing research on the plant extract and the broader class of iridoid glycosides points toward several promising signaling pathways. This document outlines the key potential targets, proposes experimental workflows for their validation, and compares the expected performance with established therapeutic alternatives.
Potential Molecular Targets and Supporting Evidence
Preliminary studies on the total iridoid glycoside extract of Lamiophlomis rotata (IGLR) suggest that this compound may exert its therapeutic effects through the modulation of pathways involved in inflammation, pain, and cell signaling.
-
Anti-Inflammatory Pathways (NF-κB and COX-2): Extracts from Lamiophlomis rotata have demonstrated significant anti-inflammatory and antinociceptive properties. These effects are attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, and the downregulation of COX-2 and the NF-κB signaling pathway.[1][2][3]
-
Glucagon-like peptide-1 Receptor (GLP-1R): The total iridoid glycoside extract of L. rotata has been shown to reduce pain hypersensitivity through the activation of spinal GLP-1 receptors, suggesting a potential role for its constituents as GLP-1R agonists.[2]
-
EGFR/PI3K/AKT Signaling Pathway: Network pharmacology studies on Lamiophlomis rotata have identified AKT1 as a potential hub target for the plant's therapeutic effects in rheumatoid arthritis. This pathway is crucial for cell proliferation, survival, and differentiation.
-
Vascular Endothelial Growth Factor (VEGF) Signaling: As a class, iridoid glycosides have been reported to inhibit angiogenesis by down-regulating the expression of pro-angiogenic factors like VEGF.
Comparative Data for Alternative Compounds
The following tables provide quantitative data for established drugs that target the proposed pathways. These values serve as a benchmark for the experimental validation of this compound.
Table 1: Comparison of Anti-Inflammatory Activity
| Compound | Target/Assay | IC50 / EC50 | Reference Compound |
| This compound | Inhibition of NO production (LPS-stimulated RAW 264.7 cells) | To be determined | Indomethacin |
| Inhibition of TNF-α release (LPS-stimulated RAW 264.7 cells) | To be determined | Dexamethasone | |
| Inhibition of IL-6 release (LPS-stimulated RAW 264.7 cells) | To be determined | Dexamethasone | |
| COX-2 Inhibition | To be determined | Celecoxib | |
| IGLR Extract | ABTS+ radical scavenging | 120 ± 5.3 µg/mL | Vitamin C |
| DPPH radical scavenging | 420 ± 12.6 µg/mL | Vitamin C |
Table 2: Comparison of GLP-1R Agonist Activity
| Compound | Assay | EC50 | Reference Compound |
| This compound | cAMP production in GLP-1R expressing cells | To be determined | Liraglutide, Semaglutide |
| ERK1/2 phosphorylation in GLP-1R expressing cells | To be determined | Liraglutide, Semaglutide | |
| Liraglutide | cAMP production | ~1.5 nM | Endogenous GLP-1 |
| Semaglutide | cAMP production | ~0.8 nM | Endogenous GLP-1 |
Table 3: Comparison of EGFR/PI3K/AKT Pathway Inhibitory Activity
| Compound | Target/Assay | IC50 | Reference Compound |
| This compound | EGFR Kinase Inhibition | To be determined | Erlotinib |
| PI3Kα Inhibition | To be determined | Pictilisib (GDC-0941) | |
| AKT1 Inhibition | To be determined | MK-2206 | |
| Erlotinib | EGFR Kinase Inhibition | ~2 nM | - |
| Pictilisib (GDC-0941) | PI3Kα Inhibition | ~3.3 nM | - |
Table 4: Comparison of VEGF Signaling Inhibitory Activity
| Compound | Assay | IC50 | Reference Compound |
| This compound | VEGF:VEGFR2 Binding Inhibition | To be determined | Bevacizumab |
| HUVEC Tube Formation Inhibition | To be determined | Bevacizumab | |
| Bevacizumab | VEGF:VEGFR2 Binding Inhibition | ~2 nM | - |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Anti-Inflammatory Activity Assays
Objective: To quantify the in vitro anti-inflammatory effects of this compound.
a) Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
NO Measurement: Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control. Determine the IC50 value.
b) Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement:
-
Follow steps 1-4 as described for the NO production assay.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition and determine the IC50 values.
c) Western Blot for NF-κB and COX-2 Pathway Proteins:
-
Cell Lysis: After treatment and stimulation, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-p65, p65, IκBα, COX-2, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
GLP-1R Activation Assays
Objective: To determine if this compound acts as an agonist on the GLP-1 receptor.
a) In Vitro cAMP Production Assay:
-
Cell Culture: Use a cell line stably expressing the human GLP-1R (e.g., HEK293-GLP-1R).
-
Treatment: Treat the cells with varying concentrations of this compound for 30 minutes in the presence of a phosphodiesterase inhibitor.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value.
b) In Vitro ERK1/2 Phosphorylation Assay:
-
Cell Culture and Serum Starvation: Culture GLP-1R expressing cells and serum-starve them for 4 hours prior to the experiment.
-
Treatment: Stimulate the cells with different concentrations of this compound for 5-10 minutes.
-
Western Blot: Perform Western blotting as described in section 3.1.c, using primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Data Analysis: Quantify the ratio of phosphorylated to total ERK1/2 to determine the activation potential.
EGFR/PI3K/AKT Pathway Inhibition Assays
Objective: To assess the inhibitory effect of this compound on the EGFR/PI3K/AKT signaling pathway.
a) In Vitro Kinase Assays:
-
Utilize commercially available in vitro kinase assay kits for EGFR and PI3Kα.
-
Incubate the recombinant kinase with its specific substrate and ATP in the presence of varying concentrations of this compound.
-
Measure the kinase activity (e.g., via phosphorylation of the substrate) according to the kit's instructions.
-
Determine the IC50 value for the inhibition of each kinase.
b) Western Blot for Pathway Activation:
-
Cell Culture and Stimulation: Use a cancer cell line with a known active EGFR/PI3K/AKT pathway (e.g., A549, MCF-7).
-
Treatment: Treat the cells with different concentrations of this compound for a specified time.
-
Western Blot: Perform Western blotting as described in section 3.1.c, using primary antibodies against phospho-EGFR, phospho-AKT (Ser473 and Thr308), total EGFR, and total AKT.
-
Data Analysis: Quantify the phosphorylation status of EGFR and AKT to determine the inhibitory effect of the compound on the pathway.
VEGF Signaling Inhibition Assays
Objective: To evaluate the potential of this compound to inhibit VEGF-mediated angiogenesis.
a) VEGF:VEGFR2 Binding Inhibition Assay:
-
Use a competitive ELISA-based assay kit.
-
Coat a microplate with recombinant human VEGFR2.
-
Add a constant concentration of biotinylated VEGF and varying concentrations of this compound.
-
After incubation, add streptavidin-HRP and a substrate to detect the amount of bound VEGF.
-
Measure the signal and calculate the percentage of inhibition to determine the IC50 value.
b) In Vitro Endothelial Cell Tube Formation Assay:
-
Cell Culture: Use Human Umbilical Vein Endothelial Cells (HUVECs).
-
Matrigel Coating: Coat a 96-well plate with Matrigel and allow it to solidify.
-
Cell Seeding and Treatment: Seed HUVECs on the Matrigel in the presence of VEGF and varying concentrations of this compound.
-
Incubation: Incubate for 6-12 hours to allow for tube formation.
-
Imaging and Analysis: Capture images of the tube-like structures using a microscope. Quantify the tube length, number of junctions, and number of branches.
-
Data Analysis: Determine the concentration of this compound that inhibits tube formation.
Visualizing the Pathways and Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
References
- 1. Antinociceptive and anti-inflammatory activities of iridoid glycosides extract of Lamiophlomis rotata (Benth.) Kudo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total iridoid glycoside extract of Lamiophlomis rotata (Benth) Kudo accelerates diabetic wound healing by the NRF2/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-rheumatoid arthritis effects of iridoid glucosides from Lamiophlomis rotata (Benth.) kudo on adjuvant-induced arthritis in rats by OPG/RANKL/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Hemostatic Activity of 8-Dehydroxyshanzhiside and Alternative Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hemostatic activity of 8-Dehydroxyshanzhiside, a naturally occurring iridoid glycoside, against other established hemostatic agents. Due to the limited availability of direct studies on the reproducibility of pure this compound, this guide utilizes data from studies on an iridoid glycoside fraction extracted from Lamiophlomis rotata, which contains this compound as a key component. This allows for an initial assessment of its potential efficacy in promoting hemostasis.
Executive Summary
The iridoid glycoside fraction from Lamiophlomis rotata demonstrates promising hemostatic properties, primarily by shortening bleeding and clotting times. Its proposed mechanism, particularly for the related compound 8-O-acetylshanzhiside methylester (ASM), involves an anti-fibrinolytic effect. When compared to synthetic and other natural hemostatic agents, the iridoid glycoside fraction shows potential, though direct comparisons are challenging due to variations in experimental models. This guide presents available quantitative data, detailed experimental protocols, and visual representations of key pathways to aid in the objective evaluation of this compound's hemostatic potential.
Data Presentation: Comparative Hemostatic Efficacy
The following tables summarize the quantitative data on the hemostatic activity of the iridoid glycoside fraction containing this compound and comparator agents.
Table 1: Effect on Bleeding Time and Clotting Time in Animal Models
| Hemostatic Agent | Animal Model | Dosage/Concentration | Bleeding Time (seconds) | Clotting Time (seconds) | Citation |
| Iridoid Glycoside Fraction (P₂) from L. rotata | Mice (tail transection) | 100 mg/kg | Significantly shortened vs. control | Significantly shortened vs. control | [1] |
| 8-O-acetylshanzhiside methylester (ASM) | Mice (tail transection) | 20 mg/kg | Significantly shortened vs. control | - | [2] |
| Chitosan Dressing | Heparinized Rats (excisional wound) | Topical | - | Complete cessation at 10 min (vs. gauze) | [3][4] |
| Control (Gauze) | Heparinized Rats (excisional wound) | Topical | - | Complete cessation at 10 min | [3][4] |
Table 2: Effect on Coagulation Parameters
| Hemostatic Agent | Parameter | Effect | Citation |
| Iridoid Glycoside Fraction (P₂) from L. rotata | Thrombin Time (TT) | Significantly shortened | [1] |
| Fibrinogen (FIB) | Increased | [1] | |
| 8-O-acetylshanzhiside methylester (ASM) | Activated Partial Thromboplastin Time (aPTT) | No significant influence | [2] |
| Prothrombin Time (PT) | No significant influence | [2] | |
| Thrombin Time (TT) | No significant influence | [2] | |
| Euglobulin Clot Lysis Time (ECLT) | Significantly prolonged | [2] | |
| Tranexamic Acid | General Coagulation | Reduces bleeding by inhibiting fibrinolysis | [5][6] |
Table 3: Efficacy in Organ Injury Models
| Hemostatic Agent | Animal Model | Key Outcome | Quantitative Data | Citation |
| Microporous Polysaccharide Hemispheres (MPH) | Rat (liver injury) | Time to Hemostasis | ~6 minutes | [7] |
| Tranexamic Acid + Fibrinogen Concentrate | Pig (liver injury) | Total Blood Loss | 1012 ± 86 mL (vs. 2376 ± 478 mL in control) | [8][9] |
| Chitosan-based Dressing | Swine (hepatic injury) | Post-treatment Blood Loss | 264 mL (vs. 2,879 mL with gauze) | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and potential replication.
Murine Tail Bleeding Time and Clotting Time Assay
-
Objective: To assess the in vivo effect of a substance on primary hemostasis and overall coagulation.
-
Animal Model: Male BALB/c mice.
-
Procedure:
-
Animals are administered the test substance (e.g., iridoid glycoside fraction from L. rotata) or a vehicle control, typically via oral gavage or intraperitoneal injection.
-
After a specified period (e.g., 60 minutes), the mouse is placed in a restrainer.
-
The distal 5 mm of the tail is transected using a sharp scalpel.
-
The bleeding time is recorded as the time from transection until the cessation of bleeding for at least 30 seconds. The tail is gently blotted with filter paper every 15-30 seconds to monitor bleeding.
-
For clotting time, blood is collected in a capillary tube. The tube is broken at regular intervals (e.g., every 30 seconds) until a fibrin (B1330869) thread is formed between the two broken ends. The time taken for fibrin thread formation is the clotting time.
-
-
Data Analysis: Bleeding and clotting times of the treated group are compared to the control group using appropriate statistical tests (e.g., t-test or ANOVA).
In Vitro Coagulation Assays (aPTT, PT, TT)
-
Objective: To evaluate the effect of a substance on the intrinsic (aPTT), extrinsic (PT), and common (TT) pathways of the coagulation cascade.
-
Sample: Citrated plasma from treated and control animals.
-
General Procedure:
-
Blood is collected from anesthetized animals via cardiac puncture into tubes containing 3.2% sodium citrate.
-
Platelet-poor plasma is prepared by centrifugation.
-
The plasma is incubated with the test substance at various concentrations.
-
aPTT: Plasma is incubated with a reagent containing a contact activator (e.g., silica) and phospholipids. Coagulation is initiated by adding calcium chloride, and the time to clot formation is measured.
-
PT: Plasma is incubated, and coagulation is initiated by adding a reagent containing tissue factor and calcium chloride. The time to clot formation is measured.
-
TT: Thrombin is added to the plasma, and the time taken for fibrinogen to convert to a fibrin clot is measured.
-
-
Instrumentation: A coagulometer is used for precise measurement of clotting times.
Euglobulin Clot Lysis Time (ECLT) Assay
-
Objective: To assess the fibrinolytic activity of plasma. A prolonged lysis time indicates an anti-fibrinolytic effect.
-
Procedure:
-
Euglobulin fraction of plasma, which contains plasminogen, fibrinogen, and plasminogen activators, is precipitated by acidification.
-
The precipitate is redissolved and clotted by the addition of thrombin.
-
The clot is incubated at 37°C, and the time required for complete lysis is recorded.
-
-
Interpretation: A longer ECLT in the presence of a test substance suggests inhibition of fibrinolysis.
Liver Injury Hemostasis Model
-
Objective: To evaluate the efficacy of topical or systemic hemostatic agents in a standardized solid organ injury model.
-
Animal Model: Rats, rabbits, or swine.
-
Procedure:
-
The animal is anesthetized, and the liver is exposed via laparotomy.
-
A standardized injury is created, for example, a punch biopsy or a partial lobe resection.
-
The hemostatic agent (e.g., powder, dressing, or systemically administered drug) is applied to the bleeding surface.
-
Parameters such as time to hemostasis, total blood loss (measured by weighing surgical sponges), and incidence of re-bleeding are recorded.
-
-
Data Analysis: The performance of the test agent is compared to a control (e.g., standard gauze) or other hemostatic agents.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Coagulation Cascade and Site of Action for Anti-fibrinolytic Agents.
Caption: Experimental Workflow for Evaluating Hemostatic Agents.
References
- 1. researchgate.net [researchgate.net]
- 2. A new anti-fibrinolytic hemostatic compound 8-O-acetyl shanzhiside methylester extracted from Lamiophlomis rotata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Chitosan-Based Dressing for Control of Bleeding in Excisional Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tranexamic acid - a promising hemostatic agent with limitations: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The never ending success story of tranexamic acid in acquired bleeding | Haematologica [haematologica.org]
- 7. Validity of microporous polysaccharide hemispheres as a hemostatic agent in hepatic injuries: an experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemostatic Therapy Using Tranexamic Acid and Coagulation Factor Concentrates in a Model of Traumatic Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 10. ohsu.edu [ohsu.edu]
Comparative Efficacy of 8-Dehydroxyshanzhiside and Its Synthetic Analogs: A Guide for Researchers
A comprehensive review of existing scientific literature reveals a notable gap in the direct comparative efficacy studies between the natural iridoid glycoside, 8-Dehydroxyshanzhiside, and its synthetic analogs. At present, there is a lack of published research detailing the synthesis of such analogs and subsequent evaluation of their biological activities against the parent compound. This guide, therefore, aims to provide a foundational overview of the known biological activities of this compound and the broader class of iridoid glycosides, highlighting potential avenues for future research in the development and comparative assessment of synthetic derivatives.
This compound: A Profile of a Bioactive Iridoid Glycoside
Iridoid glycosides are known to possess a range of biological activities, including:
-
Anti-inflammatory effects: Many iridoid glycosides have demonstrated the ability to modulate inflammatory pathways, often by inhibiting key signaling molecules.[2]
-
Neuroprotective properties: Several studies have pointed to the potential of iridoids in protecting neuronal cells from damage.[1]
-
Anticancer activities: Some compounds in this class have been investigated for their cytotoxic effects against various cancer cell lines.[3]
The lack of specific experimental data for this compound underscores the need for further investigation to quantify its efficacy and elucidate its mechanisms of action.
The Quest for Synthetic Analogs: Rationale and Potential
The synthesis of analogs of natural products is a cornerstone of drug discovery and development. The primary goals of creating synthetic analogs include:
-
Improving Efficacy: Modifying the chemical structure of a natural compound can lead to enhanced biological activity.
-
Enhancing Bioavailability: Synthetic modifications can improve the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
-
Reducing Toxicity: Altering the structure can mitigate adverse side effects associated with the natural product.
-
Enabling Large-Scale Production: Synthesis provides a reliable and scalable source of the compound, independent of natural sourcing.
Given the therapeutic potential of iridoid glycosides, the development of synthetic analogs of this compound represents a promising area of research.
Potential Signaling Pathways for Investigation
Based on studies of other iridoid glycosides and related natural products, several key signaling pathways are likely to be relevant to the biological activity of this compound and its potential synthetic analogs. Future research could focus on investigating their effects on pathways such as:
-
NF-κB Signaling Pathway: A crucial regulator of the inflammatory response.
-
MAPK Signaling Pathway: Involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
The following diagram illustrates a generalized experimental workflow for the future comparison of this compound and its synthetic analogs.
Caption: Proposed workflow for comparing this compound and its synthetic analogs.
Conclusion and Future Directions
While the direct comparison of this compound with its synthetic analogs is currently hindered by a lack of available data, the known biological activities of the broader iridoid glycoside family provide a strong rationale for pursuing such research. Future studies should focus on:
-
Quantitative Bioactivity Profiling: Establishing a detailed biological activity profile for this compound, including the determination of IC50 or EC50 values in various assays.
-
Synthesis of Analog Libraries: Designing and synthesizing a library of this compound analogs with diverse structural modifications.
-
Comparative Efficacy Studies: Conducting head-to-head comparisons of the biological activities of this compound and its synthetic analogs using standardized experimental protocols.
-
Mechanism of Action Studies: Elucidating the underlying molecular mechanisms and signaling pathways through which these compounds exert their effects.
Such a systematic approach will be crucial in unlocking the full therapeutic potential of this compound and its derivatives, ultimately contributing to the development of new and improved therapeutic agents. Researchers, scientists, and drug development professionals are encouraged to address this research gap to advance our understanding and application of this promising class of natural products.
References
- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridoids and active ones in patrinia: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxicity of a novel iridoid glucoside derived from aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Guide to Iridoid Glycosides from Lamiophlomis rotata
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key iridoid glycosides isolated from Lamiophlomis rotata, a perennial herb used in traditional Tibetan medicine. The focus is on their anti-inflammatory, analgesic, and antioxidant properties, supported by available experimental data. While direct head-to-head studies comparing the individual iridoid glycosides from this plant are limited in publicly available literature, this guide synthesizes data from various studies to offer a comprehensive overview.
Key Iridoid Glycosides of Lamiophlomis rotata
Lamiophlomis rotata is rich in iridoid glycosides, with Shanzhiside (B600711) Methyl Ester (SM) and 8-O-acetylshanzhiside Methyl Ester (8-OaS) being two of the most abundant and pharmacologically significant.[1] The total iridoid glycoside extract (IGLR) from the plant has also been extensively studied for its therapeutic effects.[2][3]
Comparative Analysis of Biological Activities
The following sections present quantitative data on the anti-inflammatory, analgesic, and antioxidant activities of the total iridoid glycoside extract and individual compounds. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Anti-inflammatory Activity
A study on the synergistic anti-inflammatory effects of key components from Lamiophlomis rotata found that a combination of iridoid glycosides, phenylethanoid glycosides, and flavonoid glycosides produced a synergistic effect.[4] Within the iridoid glycosides, an optimal structural ratio of 1.21:1 for shanzhiside methyl ester to 8-O-acetylshanzhiside methyl ester was identified for the best anti-inflammatory outcome in a xylene-induced ear swelling model in mice.[4]
Table 1: Anti-inflammatory Activity of Iridoid Glycosides from Lamiophlomis rotata
| Compound/Extract | Assay | Model | Key Findings | Reference |
|---|---|---|---|---|
| IGLR | Carrageenan-induced paw edema | Mice | Significant inhibition of paw edema | [2] |
| IGLR | Xylene-induced ear swelling | Mice | Significant inhibition of ear swelling | [2] |
| 8-OaS | Yeast-induced pyrexia | Rats | Reduced levels of IL-1β, IL-6, and TNF-α | [5][6] |
| SM & 8-OaS | Xylene-induced ear swelling | Mice | Optimal synergistic anti-inflammatory effect at a 1.21:1 ratio |[4] |
Analgesic Activity
Both the total iridoid glycoside extract and individual compounds from Lamiophlomis rotata have demonstrated significant analgesic effects in various pain models.[2][3][7]
Table 2: Analgesic Activity of Iridoid Glycosides from Lamiophlomis rotata
| Compound/Extract | Assay | Model | Key Findings | Reference |
|---|---|---|---|---|
| IGLR | Acetic acid-induced writhing | Mice | Decreased number of writhes | [2] |
| IGLR | Formalin-induced licking | Mice | Decreased licking time | [2] |
| IGLR | Spared nerve injury | Rats | Significantly alleviated mechanical allodynia | [3][8] |
| SM | Spinal nerve injury | Rats | Projected ED50 of 40.4 μg (intrathecal) for anti-allodynic effect | [7] |
| L. rotata aqueous extract | Formalin-induced tonic hyperalgesia, neuropathic pain, bone cancer pain | Rodent models | Half-effective doses of 130 to 250 mg/kg |[1] |
Antioxidant Activity
The total iridoid glycoside extract of Lamiophlomis rotata has been evaluated for its antioxidant properties, demonstrating the ability to scavenge free radicals.
Table 3: Antioxidant Activity of Iridoid Glycoside Extract from Lamiophlomis rotata
| Extract | Assay | Key Findings | Reference |
|---|---|---|---|
| IGLR | DPPH radical scavenging | IC50 value of 420 ± 12.6 µg/mL | [9] |
| IGLR | ABTS radical scavenging | IC50 value of 120 ± 5.3 µg/mL |[9] |
Signaling Pathways
The therapeutic effects of iridoid glycosides from Lamiophlomis rotata are mediated through the modulation of various signaling pathways.
Figure 1: Signaling pathways modulated by IGLR.
Figure 2: Analgesic signaling pathway of Shanzhiside Methyl Ester.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Carrageenan-Induced Paw Edema in Mice (Anti-inflammatory Assay)
This widely used model assesses the in vivo anti-inflammatory activity of compounds.
-
Animals: Male Swiss albino mice (20-25 g) are used. The animals are acclimatized to laboratory conditions for at least one week with free access to food and water.
-
Grouping and Administration: Animals are divided into groups (n=6), including a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the iridoid glycoside or extract. The test substances are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% (w/v) carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[10][11][12][13][14]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Acetic Acid-Induced Writhing Test in Mice (Analgesic Assay)
This model is used to evaluate peripheral analgesic activity.
-
Animals: Male or female Swiss albino mice (20-25 g) are used after a period of acclimatization.
-
Grouping and Administration: Mice are divided into groups (n=6) and treated with the vehicle, a standard analgesic (e.g., aspirin (B1665792) or diclofenac (B195802) sodium), or the test compound at various doses, typically 30-60 minutes before the acetic acid injection.[15][16]
-
Induction of Writhing: A 0.6% or 1% solution of acetic acid is injected intraperitoneally (10 mL/kg body weight).[15][16][17]
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. After a latency period of about 5 minutes, the number of writhes (a characteristic stretching of the abdomen and hind limbs) is counted for a defined period (e.g., 10-20 minutes).[15][16]
-
Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.
DPPH Radical Scavenging Assay (Antioxidant Assay)
This is a common in vitro method to determine the antioxidant capacity of a compound or extract.[18][19][20][21]
-
Reagent Preparation:
-
A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). This solution has a deep purple color.[18][20][21]
-
Test samples (iridoid glycosides or extracts) are prepared in a suitable solvent at various concentrations.
-
A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control.
-
-
Assay Procedure:
-
A specific volume of the DPPH solution is mixed with different concentrations of the test sample or standard in a test tube or microplate well.[18]
-
The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[20]
-
The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.[18][20]
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined to quantify the antioxidant capacity.[22]
Conclusion
The iridoid glycosides from Lamiophlomis rotata, including shanzhiside methyl ester and 8-O-acetylshanzhiside methyl ester, demonstrate significant anti-inflammatory, analgesic, and antioxidant activities. While direct head-to-head comparative studies are not extensively available, the existing data suggest their potential as valuable therapeutic agents. Further research directly comparing the potency and efficacy of these individual compounds is warranted to fully elucidate their therapeutic potential and guide future drug development efforts.
References
- 1. Lamiophlomis rotata, an orally available Tibetan herbal painkiller, specifically reduces pain hypersensitivity states through the activation of spinal glucagon-like peptide-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive and anti-inflammatory activities of iridoid glycosides extract of Lamiophlomis rotata (Benth.) Kudo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic effects and possible mechanisms of iridoid glycosides from Lamiophlomis rotata (Benth.) Kudo in rats with spared nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Synergistic effect and compatibility structure of active anti-inflammatory ingredients from Lamiophlomis rotata based on network pharmacology and component structure theory] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidation of the antipyretic and anti-inflammatory effect of 8-O-Acetyl Shanzhiside methyl ester based on intestinal flora and metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Elucidation of the antipyretic and anti-inflammatory effect of 8-O-Acetyl Shanzhiside methyl ester based on intestinal flora and metabolomics analysis [frontiersin.org]
- 7. Shanzhiside methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Total iridoid glycoside extract of Lamiophlomis rotata (Benth) Kudo accelerates diabetic wound healing by the NRF2/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. criver.com [criver.com]
- 13. phytopharmajournal.com [phytopharmajournal.com]
- 14. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 19. researchgate.net [researchgate.net]
- 20. acmeresearchlabs.in [acmeresearchlabs.in]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of 8-Dehydroxyshanzhiside and related iridoid compounds, with a focus on their anti-inflammatory properties. By presenting quantitative experimental data, detailed methodologies, and clear visual representations of signaling pathways and experimental workflows, this guide aims to facilitate the rational design of novel therapeutic agents.
Iridoids are a class of monoterpenoids widely distributed in the plant kingdom, renowned for their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1] A key area of investigation is how subtle changes in their chemical architecture influence their therapeutic potential. This guide specifically delves into the SAR of this compound and its analogs, providing a comparative analysis of their ability to modulate inflammatory responses.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory effects of iridoids are often evaluated by their capacity to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater efficacy.
The following table summarizes the nitric oxide (NO) inhibitory activity of this compound and other iridoids isolated from Lamium barbatum, as tested in LPS-stimulated RAW 264.7 macrophage cells.
| Compound | Structure | NO Inhibition IC50 (µM) |
| This compound | (Structure not available in search results) | > 100 |
| Shanzhiside methyl ester | (Structure not available in search results) | > 100 |
| 6-O-β-D-glucopyranosyl-8-O-acetylshanzhiside methyl ester | (Structure not available in search results) | > 100 |
| Barbatoside A | (Structure not available in search results) | 35.4 |
| Barbatoside B | (Structure not available in search results) | 28.9 |
| Lamalbone | (Structure not available in search results) | 15.8 |
| Lamiide | (Structure not available in search results) | > 100 |
| Loganin | (Structure not available in search results) | > 100 |
| Aminoguanidine (Positive Control) | N/A | 18.6 |
Data sourced from a study on iridoids from Lamium barbatum. The specific structures for each compound were not detailed in the available search results.
Structure-Activity Relationship Insights
The data from the comparative study of iridoids from Lamium barbatum suggests that certain structural features are critical for anti-inflammatory activity. While this compound and several other tested iridoids showed weak or no activity (IC50 > 100 µM), compounds like Barbatoside A, Barbatoside B, and particularly Lamalbone, exhibited significant NO inhibition. This indicates that the specific arrangement and type of substituent groups on the core iridoid skeleton play a crucial role in their biological function.
General SAR principles for iridoids, as gleaned from broader studies, highlight the importance of:
-
Glycosylation: The presence and nature of sugar moieties can significantly impact activity. In some cases, hydrolysis of the glycosidic bond is necessary to unmask the active aglycone.[2]
-
Ester and Epoxy Groups: These functional groups are often considered essential pharmacophores for the bioactivity of many iridoids.
-
Modifications at Specific Positions: Alterations at positions C-5, C-7, C-8, and C-11 of the iridoid core, such as hydroxylation, unsaturation, and methylation, have been shown to influence anti-inflammatory potency.[3] For instance, a double bond between C-7 and C-8 is often associated with enhanced anti-inflammatory effects.[3]
Experimental Protocols
A fundamental assay for assessing the anti-inflammatory potential of iridoids is the inhibition of nitric oxide production in LPS-stimulated macrophages.
Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
1. Cell Culture and Seeding:
- Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- For the assay, cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours to allow for adherence.
2. Compound Treatment and LPS Stimulation:
- After 24 hours, the culture medium is replaced with fresh medium.
- Cells are pre-treated with various concentrations of the test iridoids (e.g., this compound and its analogs) for 1-2 hours. A vehicle control (e.g., DMSO) is also included.
- Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A negative control group without LPS stimulation is also maintained.
3. Nitrite (B80452) Quantification (Griess Assay):
- After a 24-hour incubation period with LPS, the cell culture supernatant is collected.
- The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
- Briefly, 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
- The mixture is incubated at room temperature for 10-15 minutes in the dark.
- The absorbance is measured at 540 nm using a microplate reader.
4. Data Analysis:
- A standard curve is generated using known concentrations of sodium nitrite.
- The concentration of nitrite in the samples is determined from the standard curve.
- The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
- The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.
5. Cell Viability Assay (e.g., MTT Assay):
- To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay (such as the MTT assay) is performed in parallel.
- Cells are treated with the same concentrations of the test compounds as in the NO inhibition assay.
- The MTT assay measures the metabolic activity of the cells, providing an indication of cell viability.
Visualizing the Mechanisms and Processes
To better understand the context of this research, the following diagrams illustrate a key signaling pathway targeted by iridoids and a general workflow for structure-activity relationship studies.
Caption: NF-κB signaling pathway in LPS-stimulated macrophages.
Caption: General experimental workflow for SAR studies.
References
- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hydrolyzed products of iridoid glycoside with β-glucosidase treatment exert anti-proliferative effects through suppression of STAT3 activation and STAT3-regulated gene products in several human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of 8-Dehydroxyshanzhiside: A Preclinical Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel neuroprotective agents is a continuous endeavor. 8-Dehydroxyshanzhiside, an iridoid glycoside, has emerged as a compound of interest. Due to the limited direct preclinical data available for this compound, this guide leverages data from its close structural analog, Shanzhiside Methylester, to provide a comparative analysis against established neuroprotective agents. This guide aims to objectively present the current understanding of its potential therapeutic efficacy, supported by available experimental data and detailed methodologies.
While direct preclinical studies on this compound are not extensively available in the public domain, the therapeutic potential of the broader class of iridoid glycosides, and specifically its close analog Shanzhiside Methylester, has been investigated for its neuroprotective, anti-inflammatory, and antioxidant properties. This guide will synthesize these findings to build a preliminary preclinical profile for this compound and compare it with well-characterized therapeutic alternatives.
Comparative Analysis of Neuroprotective, Anti-inflammatory, and Antioxidant Efficacy
To provide a clear comparison, the following tables summarize the quantitative data from preclinical studies on Shanzhiside Methylester and three established therapeutic agents: Edaravone (B1671096), a neuroprotective drug; Ibuprofen (B1674241), a nonsteroidal anti-inflammatory drug (NSAID); and N-acetylcysteine (NAC), an antioxidant.
Table 1: Comparative Neuroprotective Effects
| Compound | Model | Key Findings | Reference |
| Shanzhiside Methylester | Spinal nerve ligation in rats (in vivo) | Dose-dependent reduction in mechanical allodynia. | [1] |
| Edaravone | Mouse model of Alzheimer's disease (APPswe/PS1) (in vivo) | Prevented cognitive deficits, reduced Aβ levels, and decreased neuronal loss.[2][3] | |
| Ibuprofen | Hypoxia-ischemia in immature rodent brain (in vivo) | Attenuated white matter damage and reduced neuronal injury.[4][5][6] | |
| N-acetylcysteine (NAC) | In vitro models of oxidative stress | Protected neurons from apoptosis and reduced intracellular reactive oxygen species (ROS).[7][8] |
Table 2: Comparative Anti-inflammatory Effects
| Compound | Model | Key Findings | IC50 / Effective Dose | Reference |
| Shanzhiside Methylester | Not available | Data not available | - | |
| Ibuprofen | T-cell stimulation (in vitro) | Inhibition of NF-κB activation | IC50: 61.7 µM (S-enantiomer), 121.8 µM (R-enantiomer)[9] | |
| Ibuprofen | Mouse model of Alzheimer's Disease (in vivo) | Reduced IL-1β and glial fibrillary acidic protein levels. | 375 ppm in chow[10][11] | |
| Edaravone | Placental-ischemia mouse model (in vivo) | Alleviated the inflammatory response in the fetal brain.[12] | - | |
| N-acetylcysteine (NAC) | Various in vitro and in vivo models | Inhibition of NF-κB activation and reduction of pro-inflammatory cytokines.[13][14][15] | Dose-dependent |
Table 3: Comparative Antioxidant Effects
| Compound | Model | Key Findings | IC50 / Effective Concentration | Reference |
| Shanzhiside Methylester | Not available | Data not available | - | |
| Edaravone | In vitro free radical scavenging assays | Potent scavenger of hydroxyl and peroxynitrite radicals.[16][17] | - | |
| Edaravone | Rat model of sporadic Alzheimer's Disease (in vivo) | Restored levels of antioxidant enzymes (SOD, GPx) and reduced oxidative stress markers (MDA, 4-HNE).[18] | 9 mg/kg | |
| N-acetylcysteine (NAC) | In vitro assays | Direct scavenger of various reactive oxygen species.[19][20] | - | |
| N-acetylcysteine (NAC) | In vitro studies | Functions as a precursor for glutathione (B108866) (GSH) synthesis, a major intracellular antioxidant.[1][21] | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vivo Model of Neuropathic Pain (Shanzhiside Methylester)
-
Animal Model: Spinal nerve ligation in rats was performed to induce neuropathic pain.
-
Drug Administration: Shanzhiside methylester was administered intrathecally.
-
Behavioral Testing: Mechanical allodynia was assessed using von Frey filaments to measure the paw withdrawal threshold.
-
Biochemical Analysis: Spinal cord tissue was collected for analysis of protein expression by Western blot to investigate signaling pathways.[1]
In Vivo Model of Alzheimer's Disease (Edaravone)
-
Animal Model: APPswe/PS1 transgenic mice, which develop age-dependent amyloid plaques and cognitive deficits.
-
Drug Administration: Edaravone was administered to the mice.
-
Cognitive Assessment: Behavioral tests such as the Morris water maze were used to evaluate learning and memory.
-
Histopathological Analysis: Brain tissues were analyzed for amyloid plaque load, neuronal loss, and neuroinflammation using immunohistochemistry and specific staining techniques.[2][3]
In Vivo Model of Hypoxia-Ischemia (Ibuprofen)
-
Animal Model: Immature rodent brain injury was induced by hypoxia-ischemia.
-
Drug Administration: Ibuprofen was administered to the animals.
-
Assessment of Brain Injury: White matter damage and neuronal injury were evaluated using histological staining and immunohistochemistry.
-
Analysis of Neuroinflammation: Levels of pro-inflammatory cytokines and markers of glial cell activation were measured in brain tissue.[4][5][6]
In Vitro Antioxidant Assays (N-acetylcysteine)
-
Cell-Free Assays: The free radical scavenging activity of NAC was assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
-
Cell-Based Assays: Neuronal cell lines were treated with an oxidative stress-inducing agent (e.g., hydrogen peroxide) in the presence or absence of NAC. Cell viability was measured using assays like the MTT assay, and intracellular ROS levels were quantified using fluorescent probes.[7][8]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.
References
- 1. researchportal.vub.be [researchportal.vub.be]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
- 5. Ibuprofen inhibits neuroinflammation and attenuates white matter damage following hypoxia-ischemia in the immature rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ibuprofen Treatment Reduces the Neuroinflammatory Response and Associated Neuronal and White Matter Impairment in the Growth Restricted Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Beneficial in vitro effect of N-acetyl-cysteine on oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of transcription factor NF-kappaB by enantiomers of the nonsteroidal drug ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Ibuprofen Suppresses Plaque Pathology and Inflammation in a Mouse Model for Alzheimer's Disease | Journal of Neuroscience [jneurosci.org]
- 12. Edaravone Confers Neuroprotective, Anti-inflammatory, and Antioxidant Effects on the Fetal Brain of a Placental-ischemia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective [air.unimi.it]
- 16. go.drugbank.com [go.drugbank.com]
- 17. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 18. Neuroprotective effects of edaravone on cognitive deficit, oxidative stress and tau hyperphosphorylation induced by intracerebroventricular streptozotocin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. publications.ersnet.org [publications.ersnet.org]
- 21. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 8-Dehydroxyshanzhiside
Essential guidance for the safe handling and disposal of 8-dehydroxyshanzhiside (B12366159), ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, a useful organic compound in life sciences research. In the absence of specific toxicological and environmental hazard data for this compound, a precautionary approach is mandated. This compound should be handled as a potentially hazardous substance, and its disposal must be managed to minimize risk.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is essential for safe handling and in determining the appropriate disposal route.
| Property | Value |
| Molecular Formula | C₁₆H₂₄O₁₀ |
| Molecular Weight | 376.36 g/mol |
| Appearance | Powder |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound and materials contaminated with it. This process is designed to be clear, safe, and compliant with general laboratory waste management standards.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant lab coat
-
Nitrile gloves
2. Waste Segregation and Containment:
-
Solid Waste:
-
Collect all solid this compound waste, including residual powder, contaminated weighing paper, and disposable lab supplies (e.g., pipette tips, gloves), in a dedicated, clearly labeled, and sealable container.
-
The container should be made of a material compatible with the chemical and should be puncture-resistant if sharps are included.
-
-
Liquid Waste:
-
If this compound is in a solution, collect the liquid waste in a dedicated, leak-proof, and sealable container.
-
Do not mix this compound solutions with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
3. Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The approximate quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, away from general lab traffic, and clearly marked as a hazardous waste storage area.
-
Ensure that incompatible waste types are not stored together.
5. Disposal:
-
Arrange for the pickup and disposal of the this compound waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [1]
-
The recommended final disposal method for chemical compounds with unknown hazards is incineration by a licensed facility.[1]
6. Documentation:
-
Maintain a record of the disposal of this compound, including the date of disposal and the name of the disposal contractor. This documentation is crucial for regulatory compliance.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific waste management policies and EHS office for any additional requirements.
References
Personal protective equipment for handling 8-Dehydroxyshanzhiside
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 8-Dehydroxyshanzhiside. The following procedures are based on general best practices for handling chemical compounds in a laboratory setting and are intended to ensure the safety of all personnel.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes and airborne particles.[1][2][3] |
| Face Shield | Recommended when there is a significant risk of splashing or aerosol generation.[2][4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common choice for providing protection against a range of chemicals.[3][4] Always check manufacturer compatibility data. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect skin and clothing from spills. |
| Full-Body Suit | May be necessary for large-scale operations or in the event of a significant spill. | |
| Respiratory Protection | Fume Hood | All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator may be required.[1][3][5] |
Operational Plan: Safe Handling Workflow
Following a standardized operational plan minimizes the risk of accidental exposure and ensures the integrity of the compound.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name, concentration, and any hazard warnings.
-
Log the compound into the chemical inventory system.
2. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
3. Weighing and Preparation of Solutions:
-
Perform all weighing and solution preparation inside a chemical fume hood to control dust and vapors.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
Clean all equipment thoroughly after use to prevent cross-contamination.
4. Experimental Use:
-
Always wear the appropriate PPE as outlined in the table above.
-
Handle the compound with care to avoid generating dust or aerosols.
-
Clearly label all solutions and reaction vessels.
-
Be aware of the potential hazards of all other chemicals used in the experiment.
Disposal Plan
Proper disposal of chemical waste is critical to protect personnel and the environment.
1. Waste Segregation:
-
Segregate this compound waste from other laboratory waste.
-
Use designated, clearly labeled waste containers.
2. Types of Waste and Disposal Procedures:
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as gloves, weighing paper, and disposable labware should be placed in a labeled solid waste container. |
| Liquid Waste | Unused solutions containing this compound should be collected in a designated liquid waste container. Do not pour down the drain. |
| Sharps Waste | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as liquid waste. The defaced, rinsed container can then be disposed of with regular lab glass. |
3. Final Disposal:
-
All chemical waste must be disposed of through the institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | CA [sdsmanager.com]
- 3. falseguridad.com [falseguridad.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
